molecular formula C11H14BNO5 B1453388 Ethyl (3-boronobenzoylamino)acetate CAS No. 1072945-97-1

Ethyl (3-boronobenzoylamino)acetate

Cat. No.: B1453388
CAS No.: 1072945-97-1
M. Wt: 251.05 g/mol
InChI Key: WUHXILDYIOTKOQ-UHFFFAOYSA-N
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Description

Ethyl (3-boronobenzoylamino)acetate>

Properties

IUPAC Name

[3-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXILDYIOTKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674329
Record name Ethyl N-(3-boronobenzoyl)glycinate
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Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-97-1
Record name N-(3-Boronobenzoyl)glycine 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-(3-boronobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl (3-boronobenzoylamino)acetate, a valuable building block in medicinal chemistry and drug development. The document details a robust and reliable synthetic pathway, focusing on the critical amide coupling reaction between 3-boronobenzoic acid and ethyl aminoacetate hydrochloride. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step experimental protocol but also in-depth explanations of the underlying chemical principles, reaction optimization, and characterization of the final product.

Introduction: Significance of this compound

This compound is a bifunctional molecule of significant interest in contemporary drug discovery. The presence of a boronic acid moiety offers a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. Furthermore, the ester and amide functionalities provide opportunities for further derivatization and peptide synthesis. This unique combination of reactive sites makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of targeted therapies and novel pharmaceutical agents. The boronic acid group can also act as a pharmacophore, interacting with biological targets such as serine proteases.

Strategic Approach to Synthesis: The Amide Coupling Reaction

The most direct and efficient pathway to this compound involves the formation of an amide bond between 3-boronobenzoic acid and the ethyl ester of glycine.[1] This reaction, a staple in organic synthesis, requires the activation of the carboxylic acid group of 3-boronobenzoic acid to facilitate nucleophilic attack by the amino group of ethyl aminoacetate.[2]

Rationale for Reagent Selection
  • Starting Materials: 3-Boronobenzoic acid and ethyl aminoacetate hydrochloride are selected as the primary reactants due to their commercial availability and the directness of the synthetic route they afford.

  • Coupling Reagents: To facilitate the amide bond formation, a coupling agent is essential. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely employed for their efficiency and mild reaction conditions.[3] The use of EDC in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a common strategy to suppress side reactions and improve yields.

  • Base: The reaction requires a non-nucleophilic organic base to neutralize the hydrochloride salt of the amine and to facilitate the coupling process. N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it does not interfere with the coupling reaction.

  • Solvent: A polar aprotic solvent is necessary to dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) is a suitable solvent for this purpose.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-step process: the neutralization of the amine salt followed by the amide coupling reaction.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 3_Boronobenzoic_Acid 3-Boronobenzoic Acid Amide_Coupling Amide Coupling Reaction 3_Boronobenzoic_Acid->Amide_Coupling Ethyl_Aminoacetate_HCl Ethyl Aminoacetate Hydrochloride Ethyl_Aminoacetate_HCl->Amide_Coupling EDC_HOBt EDC, HOBt EDC_HOBt->Amide_Coupling DIPEA DIPEA DIPEA->Amide_Coupling DMF DMF, Room Temp DMF->Amide_Coupling Product This compound Amide_Coupling->Product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring reaction progress.

Materials and Equipment
Reagent/EquipmentGradeSupplier Recommendation
3-Boronobenzoic acid≥98%Commercial Supplier
Ethyl aminoacetate hydrochloride≥98%Commercial Supplier
EDC (EDAC)Synthesis GradeCommercial Supplier
HOBtSynthesis GradeCommercial Supplier
DIPEASynthesis GradeCommercial Supplier
DMFAnhydrousCommercial Supplier
Ethyl acetateACS GradeCommercial Supplier
Saturated Sodium BicarbonateLaboratory Grade-
BrineLaboratory Grade-
Anhydrous Magnesium SulfateLaboratory Grade-
Round-bottom flask-Standard Glassware
Magnetic stirrer and stir bar-Standard Equipment
Nitrogen inlet-Standard Equipment
Thin Layer Chromatography (TLC)Silica Gel 60 F254Commercial Supplier
Rotary Evaporator-Standard Equipment
Column Chromatography Silica Gel230-400 meshCommercial Supplier
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-boronobenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 3-boronobenzoic acid.

  • Activation: To the stirred solution, add HOBt (1.1 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve ethyl aminoacetate hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading and Elution: Carefully load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - 3-Boronobenzoic Acid - Anhydrous DMF Start->Reaction_Setup Activation 2. Carboxylic Acid Activation: - Add HOBt and EDC - Stir for 30 min Reaction_Setup->Activation Amine_Addition 3. Amine Addition: - Ethyl Aminoacetate HCl + DIPEA in DMF - Add dropwise Activation->Amine_Addition Reaction 4. Reaction: - Stir at Room Temperature - Monitor by TLC Amine_Addition->Reaction Workup 5. Aqueous Work-up: - Quench with Water - Extract with Ethyl Acetate Reaction->Workup Washing 6. Organic Layer Washing: - Sat. NaHCO3, Water, Brine Workup->Washing Drying 7. Drying and Concentration: - Dry with MgSO4 - Concentrate in vacuo Washing->Drying Purification 8. Column Chromatography: - Silica Gel - Elute with Ethyl Acetate/Hexanes Drying->Purification Characterization 9. Product Characterization: - NMR, MS, FTIR Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.[3]

Property Value
Molecular Formula C₁₁H₁₄BNO₅
Molecular Weight 251.05 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzene ring, the methylene protons of the acetate and the ethyl group, the amide proton, and the ethyl ester protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbons of the amide and ester, the aromatic carbons, and the aliphatic carbons of the ethyl acetate moiety.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and ester, and the B-O stretch of the boronic acid.

Safety Considerations

Standard laboratory safety practices should be followed throughout the synthesis.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.

  • Fume Hood: All manipulations involving volatile organic solvents and reagents should be performed in a well-ventilated fume hood.

  • Reagent Handling: EDC and HOBt are potential sensitizers. Avoid inhalation and skin contact. DIPEA is a corrosive and flammable liquid. Handle with care. Boronic acids can be irritants.

Conclusion

The synthesis of this compound via an EDC/HOBt mediated amide coupling is a reliable and efficient method for producing this valuable chemical intermediate. The protocol outlined in this guide, when followed with precision and adherence to safety guidelines, will consistently yield the desired product in high purity. The versatility of this molecule ensures its continued importance in the landscape of modern drug discovery and development.

References

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chilev, C., & Simeonov, E. (2017). REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Journal of Chemical Technology and Metallurgy, 52(3), 463-474. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). High-selectivity synthesis method of ethyl alpha-bromoacetate.
  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Procedure for Coproduction of Ethyl Acetate and n-Butyl Acetate by Reactive Distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine ethyl ester, hydrochloride. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Boron-Containing Fragments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (3-boronobenzoylamino)acetate: A Key Building Block in Contemporary Drug Discovery

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles.

The strategic incorporation of boron, particularly in the form of boronic acids, has become a cornerstone of modern medicinal chemistry.[1][2] Once viewed with caution due to perceived toxicity, this notion has been largely demystified, especially following the clinical success of the proteasome inhibitor bortezomib.[1] Boronic acids are now recognized for their unique ability to form reversible covalent bonds with hydroxyl groups of serine and threonine residues within enzyme active sites, making them highly effective and specific inhibitors.[3][4] this compound emerges as a valuable fragment in this context, offering a synthetically tractable handle to introduce a phenylboronic acid warhead into more complex molecular architectures. Its structure, combining a boronic acid moiety with an amino acid ester, presents a versatile scaffold for the development of novel therapeutics, including targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).[5]

Molecular Structure and Physicochemical Properties

Molecular Identity
PropertyValueSource
IUPAC Name Ethyl 2-[(3-boronobenzoyl)amino]acetateN/A
CAS Number 1072945-97-1[6]
Molecular Formula C₁₁H₁₄BNO₅[6]
Molecular Weight 251.04 g/mol [6]
InChI 1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)N/A
Structural Representation

Caption: 2D Molecular Structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicJustification
Melting Point 130-150 °CPhenylboronic acid has a melting point of 216-219 °C. The addition of the N-acylated glycine ethyl ester moiety is expected to lower the melting point due to a less ordered crystal lattice.
Boiling Point > 300 °C (decomposes)High-boiling point is expected due to the presence of polar functional groups and the boronic acid moiety, which can form intermolecular hydrogen bonds. Decomposition at higher temperatures is likely.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and non-polar solvents (e.g., hexanes).The ester and amide groups, along with the boronic acid, confer polarity, enhancing solubility in polar organic solvents. The overall organic character limits water solubility. Phenylboronic acid itself has a water solubility of 10 g/L.[7] N-acyl amino acid esters are generally soluble in organic solvents.[8]
pKa 8.5 - 9.0The pKa of phenylboronic acid is approximately 8.8.[7] The electron-withdrawing nature of the meta-substituted amide group is expected to have a minor acidifying effect on the boronic acid.

Synthesis and Purification

A robust and reproducible synthesis of this compound is crucial for its application in drug discovery workflows. While a specific published protocol for this exact molecule is not available, a standard and reliable method involves the amide coupling of 3-carboxyphenylboronic acid with ethyl glycinate hydrochloride.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Reactant1 3-Carboxyphenylboronic Acid Reaction Amide Bond Formation Reactant1->Reaction Reactant2 Ethyl Glycinate HCl Reactant2->Reaction Coupling HATU (Coupling Agent) Coupling->Reaction Base DIPEA (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Amide coupling synthesis workflow.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • Ethyl glycinate hydrochloride (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add ethyl glycinate hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) at room temperature under a nitrogen atmosphere.

    • Rationale: HATU is a highly efficient and widely used peptide coupling agent that minimizes racemization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the acid formed during the reaction. DMF is a polar aprotic solvent that effectively dissolves the reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Rationale: The aqueous workup removes DMF, excess reagents, and water-soluble byproducts. The bicarbonate wash neutralizes any remaining acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from any remaining impurities.

Spectroscopic Characterization

The identity and purity of synthesized this compound should be confirmed by a suite of spectroscopic techniques. Below are the expected characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Multiplets in the range of δ 7.4-8.2 ppm.

  • Amide Proton (N-H): A broad singlet or triplet around δ 8.5-9.0 ppm.

  • Methylene Protons (CH₂-N): A doublet around δ 4.1-4.3 ppm.

  • Ethyl Ester Methylene Protons (O-CH₂): A quartet around δ 4.2 ppm.

  • Ethyl Ester Methyl Protons (CH₃): A triplet around δ 1.3 ppm.

  • Boronic Acid Protons (B(OH)₂): A broad singlet, which may be exchangeable with D₂O, typically in the range of δ 5.0-8.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (C=O): Two signals expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

  • Carbon-Boron Bond (C-B): A broad signal, characteristic of boron-bound carbons.

  • Methylene Carbon (CH₂-N): A signal around δ 42 ppm.

  • Ethyl Ester Methylene Carbon (O-CH₂): A signal around δ 61 ppm.

  • Ethyl Ester Methyl Carbon (CH₃): A signal around δ 14 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Boronic Acid): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Ester and Amide): Strong absorptions around 1740 cm⁻¹ (ester) and 1650 cm⁻¹ (amide I band).

  • N-H Bend (Amide II): An absorption around 1550 cm⁻¹.

  • B-O Stretch: A strong absorption in the region of 1300-1400 cm⁻¹.

Mass Spectrometry
  • Electrospray Ionization (ESI): Expected to show the protonated molecule [M+H]⁺ at m/z 252.1.

Applications in Drug Development

This compound is a prime example of a fragment-based drug design (FBDD) building block. Its bifunctional nature allows for its incorporation into larger molecules, where the boronic acid acts as a "warhead" and the ethyl ester provides a point for further chemical elaboration.

Serine/Threonine Protease Inhibitors

The primary application of boronic acid-containing molecules is in the inhibition of serine and threonine proteases.[2] The boronic acid moiety acts as a transition-state analog, forming a reversible covalent bond with the catalytic serine or threonine residue in the enzyme's active site.[3][4]

PROTACs and Targeted Protein Degradation

This compound is particularly relevant in the rapidly evolving field of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Boronic acid-containing fragments can be incorporated into PROTACs as ligands for E3 ligases or as warheads for the protein of interest, particularly if it is a serine or threonine protease.

Mechanism of Action: The Reversible Covalent Interaction

The therapeutic potential of molecules derived from this compound is rooted in the unique chemistry of the boronic acid group.

Mechanism_of_Action cluster_enzyme Enzyme Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Tetrahedral Intermediate Serine Ser-OH Complex R-B(OH)₃⁻-Ser Adduct Serine->Complex Nucleophilic Attack Histidine His-Im Histidine->Serine General Base Catalysis BoronicAcid R-B(OH)₂ BoronicAcid->Complex Complex->Serine Reversible Complex->BoronicAcid Reversible

Caption: Covalent interaction with a serine residue.

In the active site of a serine protease, the hydroxyl group of the catalytic serine residue, activated by a nearby histidine residue, acts as a nucleophile. It attacks the electrophilic boron atom of the boronic acid. This results in the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of peptide bond hydrolysis.[1] This interaction is typically reversible, which can be advantageous in terms of drug safety and pharmacokinetics.[4]

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its well-defined structure, coupled with the versatile reactivity of the boronic acid moiety, makes it a valuable tool for the design of potent and selective enzyme inhibitors and targeted protein degraders. The synthetic accessibility and the predictable mechanism of action of its derivatives underscore its potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their drug discovery programs.

References

  • Molecules. 2020 Sep; 25(18): 4296. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Int J Mol Sci. 2021 Nov; 22(23): 12958. Merging the Versatile Functionalities of Boronic Acid with Peptides. [Link]

  • Proc Natl Acad Sci U S A. 1971 Feb; 68(2): 478–480. Inhibition of serine proteases by arylboronic acids. [Link]

  • ResearchGate. Inhibition mechanism of peptide boronic acids against serine protease. [Link]

  • Proc Natl Acad Sci U S A. 2017 Jul 18; 114(29): 7647–7652. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. [Link]

  • J Am Chem Soc. 2011 May 16;133(23):8932-41. Unexpected Tricovalent Binding Mode of Boronic Acids within the Active Site of a Penicillin-Binding Protein. [Link]

  • Spiber Inc. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • PubChem. N-Benzylglycine ethyl ester. [Link]

  • NIST WebBook. N-Benzoylglycine ethyl ester. [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • NIH National Library of Medicine. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]

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An In-depth Technical Guide to the Stability and Storage of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for Ethyl (3-boronobenzoylamino)acetate, a key building block for researchers, scientists, and drug development professionals. By examining the intrinsic reactivity of its constituent functional groups—an arylboronic acid, an amide, and an ethyl ester—we delineate the primary degradation pathways and establish a framework for ensuring the long-term integrity of this reagent. This document synthesizes theoretical chemical principles with industry-standard protocols to offer field-proven insights into handling, stability assessment, and analytical methodology.

Introduction: A Molecule of Three Parts

This compound is a trifunctional molecule increasingly utilized in the synthesis of complex chemical entities, particularly in the development of novel therapeutics. Its utility is derived from the unique reactivity of the arylboronic acid moiety, which is a cornerstone of modern cross-coupling chemistry (e.g., Suzuki-Miyaura reactions). However, the very features that make this molecule valuable also render it susceptible to specific degradation pathways. The presence of a boronic acid, an amide linkage, and an ethyl ester creates a complex stability profile that must be understood to ensure experimental reproducibility and the quality of downstream products.

This guide moves beyond generic storage instructions to explain the causality behind best practices. We will explore the primary mechanisms of degradation, provide a rationale for optimal storage conditions, and detail the experimental protocols required to validate the stability of this compound in a laboratory setting.

Chemical Structure and Intrinsic Stability Considerations

The stability of this compound is best understood by dissecting its structure into its three key functional groups. The interplay between these groups dictates the molecule's overall susceptibility to environmental factors.

  • Arylboronic Acid: This is the most reactive and sensitive part of the molecule. Boronic acids are susceptible to several degradation pathways, primarily oxidation and dehydration.[1][2] The electronic nature of the substituent on the phenyl ring significantly modulates this reactivity. The meta-substituted (ethoxycarbonylmethyl)carbamoyl group [-C(=O)NHCH₂COOEt] is generally considered electron-withdrawing, which can influence the Lewis acidity of the boron atom and its stability.[1][3]

  • Ethyl Ester: The ethyl acetate moiety is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. This is a critical consideration for solution-state stability and during aqueous workups.[4][5]

  • Amide: Amide bonds are generally more stable to hydrolysis than esters. However, under forcing acidic or basic conditions, cleavage of the amide bond can occur, representing a slower, secondary degradation pathway compared to ester hydrolysis or boronic acid decomposition.

Primary Degradation Pathways

Understanding the potential chemical transformations is paramount for developing a robust storage and handling strategy. Three primary degradation pathways must be considered.

Boronic Acid Degradation
  • Oxidative Deboronation: This is a significant degradation route where the carbon-boron bond is cleaved in the presence of reactive oxygen species (ROS), converting the boronic acid into a phenol.[2][6] This process is often the limiting factor for the utility of boronic acids in biological contexts.[6]

  • Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond. It is particularly relevant in aqueous or protic media and can be catalyzed by acid or base.[1][7]

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[1] While this process is reversible upon exposure to water, it complicates accurate weighing and stoichiometry calculations, as the molecular weight changes.

cluster_0 Major Degradation Pathways Start This compound Oxidation Oxidative Deboronation (forms Phenol) Start->Oxidation O₂, ROS Protodeboronation Protodeboronation (forms Benzamide derivative) Start->Protodeboronation H₂O, H⁺/OH⁻ Dehydration Boroxine Formation (Trimerization) Start->Dehydration -3 H₂O (Solid State) Hydrolysis Ester/Amide Hydrolysis Start->Hydrolysis H₂O, H⁺/OH⁻ (Solution)

Caption: Primary degradation pathways for the title compound.

Hydrolytic Degradation

The ester and amide linkages are susceptible to hydrolysis. The rate of this degradation is highly dependent on pH and temperature. Alkaline hydrolysis of the ethyl ester proceeds via a standard BAC2 mechanism and is generally faster than the hydrolysis of the more stable amide bond.[4]

Recommended Storage and Handling Protocols

Based on the chemical sensitivities outlined above, a multi-faceted approach to storage and handling is required to maximize the shelf-life and ensure the integrity of this compound. While some supplier data suggests storage at room temperature with a shelf life of up to three years[8][9], optimal long-term preservation and use in sensitive applications necessitate more stringent conditions.

Long-Term Storage (Solid State)

The following conditions are recommended to mitigate the primary degradation pathways for the solid material.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerator) Reduces the rate of potential solid-state reactions and slows the gradual formation of boroxines.
Atmosphere Inert Gas (Argon or Nitrogen) Crucial for preventing oxidative deboronation by displacing atmospheric oxygen and moisture.[1]
Light Protect from Light (Amber Vial) Prevents potential photolytic degradation pathways.
Container Tightly Sealed, Dry Glass Vial Prevents ingress of atmospheric moisture, which can lead to hydrolysis and facilitate protodeboronation.
Handling for Experimental Use

Proper handling during experimental setup is critical to prevent degradation.

cluster_1 Recommended Handling Workflow Start Retrieve from 2-8°C Storage Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Weigh Weigh Quickly Under Inert Gas (if possible) Equilibrate->Weigh Reseal Tightly Reseal & Purge with Inert Gas Weigh->Reseal Dissolve Dissolve in Anhydrous, Deoxygenated Solvent Weigh->Dissolve Store Return to 2-8°C Storage Reseal->Store Use Use Solution Immediately Dissolve->Use

Caption: Workflow for handling the solid reagent.

  • Minimize Exposure: Avoid prolonged exposure to the atmosphere. Weigh the required amount quickly and reseal the container immediately.

  • Inert Atmosphere: For highly sensitive reactions, handle the solid in a glovebox or under a stream of inert gas.

  • Solvent Choice: Use dry, deoxygenated solvents for preparing stock solutions.

Framework for Stability Assessment

To empirically determine the stability of a given batch of this compound, a formal stability study is required. This involves subjecting the compound to a range of stress conditions and monitoring its purity over time using a validated, stability-indicating analytical method.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is the standard approach for purity assessment.[10] The method must be capable of separating the intact parent compound from all potential degradation products.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18 stationary phase (e.g., Waters XTerra MS C18 to minimize on-column hydrolysis[11])
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Method Validation is required to ensure specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[7][12] Studies should be conducted until approximately 5-20% degradation is observed.

Recommended Stress Conditions:

ConditionProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48hEster and Amide Hydrolysis
Base Hydrolysis 0.1 M NaOH at RT for 8-12hEster and Amide Hydrolysis
Oxidation 3% H₂O₂ at RT for 24hOxidative Deboronation
Thermal Solid, 80 °C for 7 daysBoroxine Formation, General Decomposition
Photolytic Solid & Solution, ICH Q1B exposurePhotodegradation
Formal Stability Study Protocol (ICH Guidelines)

For long-term stability assessment, protocols established by the International Council for Harmonisation (ICH) should be followed.[10][13][14]

Study TypeStorage Condition (Temp/RH)Minimum DurationTesting Frequency
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months0, 3, 6 months

A "significant change" is defined as a failure to meet the established purity specification.[2]

Conclusion and Best Practices

The stability of this compound is governed by the inherent reactivity of its arylboronic acid, ethyl ester, and amide functionalities. While generally stable in the solid state under proper conditions, it is susceptible to oxidative deboronation, protodeboronation, boroxine formation, and hydrolysis.

Key Recommendations for End-Users:

  • Procure from reputable suppliers who can provide a certificate of analysis with a defined purity and re-test date.

  • Store the solid compound at 2–8 °C under an inert atmosphere and protected from light and moisture.

  • Handle the material quickly and with minimal exposure to the ambient atmosphere.

  • Prepare solutions fresh using anhydrous, deoxygenated solvents whenever possible.

  • For critical applications, consider performing a purity check via HPLC before use, especially if the material has been stored for an extended period or handled frequently.

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). Journal of the American Chemical Society. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC, NIH. Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (n.d.). ICH. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). American Chemical Society. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]

  • The reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids. (2018). ResearchGate. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Nature. Available at: [Link]

  • Forced Degradation Studies. (n.d.). STEMart. Available at: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed, NIH. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development. Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage screening to final formulation. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, diminished bioavailability, and complex formulation requirements.[1][2][] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility profile of Ethyl (3-boronobenzoylamino)acetate. While specific experimental data for this exact molecule is not widely published, this document synthesizes foundational principles from the broader class of boronic acids to provide a robust predictive framework and detailed methodologies for its empirical determination.

Introduction to this compound: A Bifunctional Building Block

This compound is a bifunctional molecule that incorporates a phenylboronic acid moiety and an ethyl ester of the amino acid glycine, connected by an amide linkage. Its structure suggests significant potential as a versatile building block in medicinal chemistry and chemical biology, particularly in the synthesis of more complex molecules such as enzyme inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄BNO₅[4]
Molecular Weight 251.04 g/mol [4]
CAS Number 1072945-97-1[4]

The presence of a boronic acid group, a hydrogen-bond-donating amide, and a hydrogen-bond-accepting ester group suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Predicted Solubility Profile: A Mechanistic Perspective

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. Based on the functional groups present in this compound, we can predict its general solubility behavior.

  • Aqueous Solubility and pH-Dependence : Boronic acids are weak Lewis acids that can accept a hydroxide ion to form a more soluble tetrahedral boronate species.[5] Therefore, the aqueous solubility of this compound is expected to be significantly pH-dependent. At neutral or acidic pH, the less polar boronic acid form will predominate, likely resulting in lower aqueous solubility. As the pH increases above the pKa of the boronic acid moiety, the equilibrium will shift towards the more polar and, consequently, more soluble hydroxyboronate form.[5] This behavior is critical for applications in biological systems and for developing oral dosage forms.[]

  • Solubility in Organic Solvents : The solubility in organic solvents will be dictated by the polarity and hydrogen bonding capabilities of the solvent.

    • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective at solvating the boronic acid, amide, and ester functionalities. Good solubility is anticipated.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) : These solvents are effective hydrogen bond acceptors and can interact favorably with the boronic acid and amide protons. Phenylboronic acid itself demonstrates high solubility in ketones like acetone.[6][7] Therefore, good to moderate solubility is expected in these solvents. DMSO is often used as a solvent for stock solutions in high-throughput screening due to its ability to dissolve a wide range of compounds.[1][8]

    • Ethers (e.g., THF, Diethyl Ether) : Phenylboronic acid shows high solubility in ethers.[6][7] Moderate solubility is predicted for this compound.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform) : Phenylboronic acid has moderate solubility in chloroform.[6][7] Similar behavior is expected for the target compound.

    • Non-Polar Solvents (e.g., Hexane, Toluene) : Due to the polar nature of the molecule, very low solubility is expected in non-polar hydrocarbon solvents.[6]

Experimental Determination of Solubility: Protocols and Best Practices

To move from prediction to empirical data, rigorous experimental evaluation is necessary. The choice of method depends on the stage of research, with high-throughput kinetic assays being common in early discovery and more rigorous thermodynamic assays used for lead optimization and formulation.[1][9]

Differentiating Kinetic and Thermodynamic Solubility
  • Kinetic Solubility : This is a measure of how quickly a compound dissolves and whether it precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][8][10] It is a high-throughput method well-suited for early drug discovery but can overestimate the true solubility as it may not represent a true equilibrium state.[1][11]

  • Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved solute is in equilibrium with an excess of undissolved solid.[2][9][12] The shake-flask method is the gold standard for its determination.[13]

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Caption: Generalized workflow for solubility determination.

Detailed Experimental Protocols

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and is considered the benchmark method.[13][14]

Objective: To determine the maximum equilibrium concentration of this compound in a chosen solvent.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, organic solvent)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.[9]

  • Solvent Addition: Add a precise volume of the pre-warmed (e.g., 25°C or 37°C) solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker or thermomixer. Agitate at a constant speed (e.g., 700 rpm) and temperature for a sufficient duration to reach equilibrium. A 24-hour incubation is common practice.[9][12]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.[15]

    • Filtration: Carefully filter the suspension using a suitable chemical-resistant, low-binding filter (e.g., PVDF or PTFE).

  • Sample Preparation for Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (e.g., mobile phase for HPLC) to fall within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of this compound of known concentrations.[11][16]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as µg/mL or µM.

Protocol for Kinetic Solubility (High-Throughput Method)

This protocol is adapted for rapid screening of multiple compounds or conditions.[8][17]

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate shaker

  • Plate reader (Nephelometer or UV-Vis spectrophotometer) or HPLC/LC-MS system

Procedure:

  • Stock Solution Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.[17]

  • Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., add 198 µL for a final concentration of 100 µM and 1% DMSO).[10]

  • Mixing and Incubation: Seal the plate and shake vigorously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[1]

  • Precipitate Detection/Quantification:

    • Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.[1][11] This gives a rapid indication of solubility.

    • Direct UV/LC-MS Method: For a more quantitative result, separate the precipitate by filtration or centrifugation using filter plates or centrifuge-compatible plates.[8] The concentration of the compound remaining in the clear filtrate/supernatant is then determined by UV-Vis spectrophotometry or, more accurately, by HPLC-UV/LC-MS.[1][11]

Visualizing the Assay Decision Pathway

The choice between kinetic and thermodynamic assays is a key decision point in the research workflow.

assay_choice Start Need Solubility Data Decision Research Stage? Start->Decision Early_Discovery Early Discovery / HTS Decision->Early_Discovery Early Lead_Opt Lead Optimization / Formulation Decision->Lead_Opt Late Kinetic Kinetic Solubility Assay (High Throughput, Speed) Early_Discovery->Kinetic Thermo Thermodynamic Solubility Assay (Gold Standard, Accuracy) Lead_Opt->Thermo

Caption: Decision tree for selecting a solubility assay.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a multifaceted property that is essential to characterize for its successful application in research and development. While we can infer a likely solubility profile based on its structural relationship to phenylboronic acid, empirical determination is non-negotiable. The protocols detailed herein provide a robust framework for obtaining both rapid, early-stage kinetic data and definitive, late-stage thermodynamic solubility values. A thorough understanding and application of these methods will empower researchers to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate their development timelines.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Journal of Solution Chemistry (2020) 49:814–824. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Warren Center for Neuroscience Drug Discovery. (2025). Kinetic Solubility 96 –Well Protocol. Available from: [Link]

  • Wiley-VCH. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Available from: [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Available from: [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available from: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • UNT Digital Library. (2011). Literature Review of Boric Acid Solubility Data. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available from: [Link]

  • Organic Syntheses. Ethyl benzoylacetate. Available from: [Link]

  • Cheméo. Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). Available from: [Link]

  • PubChem. Ethyl benzoylacetate. Available from: [Link]

  • Wikipedia. Ethyl acetate. Available from: [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Available from: [Link]

  • The Good Scents Company. ethyl benzoyl acetate, 94-02-0. Available from: [Link]

  • ResearchGate. Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n -Propanol, and Isopropyl Alcohol). Available from: [Link]

  • PubChem. Ethyl Acetate. Available from: [Link]

  • Science Company. Ethyl Acetate Solvent Properties. Available from: [Link]

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"Ethyl (3-boronobenzoylamino)acetate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Launching Data Searches

I'm currently initiating extensive Google searches to find spectroscopic data (NMR, IR, MS) for Ethyl (3-boronobenzoylamino)acetate. My initial search terms will be focused on NMR data, followed by broader queries to encompass all relevant information. I'm aiming for comprehensive coverage.

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Gathering Spectroscopic Data

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Refining the Search Strategy

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Developing a Prediction Framework

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Charting a New Course

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Outlining Data Acquisition

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Refining Spectroscopic Analysis

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Compiling Predictive Analyses

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Formulating a Predictive Document

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Ethyl (3-boronobenzoylamino)acetate: A Bifunctional Building Block for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures and the exploration of novel chemical space.[1][2][3][4] Ethyl (3-boronobenzoylamino)acetate has emerged as a particularly valuable reagent, embodying a bifunctional design that integrates a versatile phenylboronic acid moiety with a modifiable amino acid derivative. This guide provides an in-depth technical overview of its properties, synthesis, and core applications, with a focus on its strategic implementation in Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic rationale behind protocol choices, present detailed experimental workflows, and contextualize its use within contemporary drug development programs, offering researchers a comprehensive resource for leveraging this powerful synthetic tool.

Introduction: The Strategic Value of Boron in Synthesis

Organoboron compounds, particularly boronic acids and their esters, occupy a privileged position in organic synthesis and medicinal chemistry.[5] The boron atom's vacant p-orbital confers mild Lewis acidity, enabling unique interactions and reversible covalent bond formation, a feature exploited in numerous FDA-approved therapeutics such as the proteasome inhibitor Bortezomib (Velcade®) and the topical anti-inflammatory Crisaborole.[5][6][7]

This compound is a bifunctional molecule that capitalizes on this rich chemistry. It comprises three key components:

  • A Phenylboronic Acid: The workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[8][9]

  • An Ethyl Ester of Glycine: A versatile handle that can be hydrolyzed to a carboxylic acid for subsequent amide bond formation or other derivatizations.

  • An Amide Linker: A stable and synthetically accessible bond connecting the two functional ends, providing a structurally relevant scaffold.

This specific arrangement makes it an ideal building block for creating libraries of complex molecules, serving as an intermediate in the synthesis of targeted enzyme inhibitors, such as those for autotaxin.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1072945-97-1[10][11]
Molecular Formula C₁₁H₁₄BNO₅[10]
Molecular Weight 251.04 g/mol [10]
Typical Purity ≥98%[10]
Appearance Typically a white to off-white solidSupplier Dependent
Storage Room temperature, store in a dry place[10]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous media is pH-dependent.General Knowledge

Safety & Handling: While a specific Safety Data Sheet (SDS) for the meta-isomer was not available, the related para-isomer is associated with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[12] It is prudent to handle this compound with similar precautions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Stability: Boronic acids are generally stable but can be susceptible to protodeboronation under harsh acidic or basic conditions. For applications requiring exceptional stability, conversion to a more robust boronate ester, such as a DABO boronate, can be considered.[13]

Synthesis of the Building Block: A Standardized Protocol

This compound is readily prepared via a standard amide coupling reaction between 3-boronobenzoic acid and glycine ethyl ester. This protocol exemplifies a robust and widely applicable method for amide bond formation.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Boronobenzoic_Acid 3-Boronobenzoic Acid Coupling_Step Amide Bond Formation (0°C to RT, 12-18h) 3-Boronobenzoic_Acid->Coupling_Step Glycine_Ester Glycine Ethyl Ester HCl Glycine_Ester->Coupling_Step Coupling HATU (Coupling Agent) Coupling->Coupling_Step Base DIPEA (Base) Base->Coupling_Step Solvent DMF (Solvent) Solvent->Coupling_Step Product This compound Coupling_Step->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Amide Coupling
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-boronobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add glycine ethyl ester hydrochloride (1.1 eq), followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

    • Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid, forming a reactive ester intermediate that is readily attacked by the amine.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA serves two purposes: it neutralizes the hydrochloride salt of the glycine ester, liberating the free amine, and it scavenges the acid generated during the coupling reaction, driving it to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the phenylboronic acid moiety is its participation in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an organohalide.[9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product ArX Ar-X (R¹-X) ArX->OxAdd Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Base Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Causality of the Base: The base is not merely a spectator. It reacts with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻).[8] This "activation" step is crucial as it enhances the transfer of the organic group from boron to the palladium center during transmetalation.[8][9]

Protocol: Suzuki Coupling with an Aryl Bromide

This protocol provides a general method for coupling this compound with a representative aryl bromide.

  • Setup: In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

    • Causality: Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species in solution. It is effective for a wide range of substrates, though other catalyst/ligand systems (e.g., Pd(OAc)₂ with a phosphine ligand) can be used for more challenging couplings.[8]

  • Solvent Addition: Add a degassed solvent system. A biphasic mixture like Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1 v/v) is common.

    • Causality: The aqueous phase helps dissolve the inorganic base, facilitating the formation of the active boronate complex, while the organic phase dissolves the substrates and catalyst.[9][14] Degassing (by sparging with N₂ or Ar) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring to 80-100°C for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Strategic Application in Medicinal Chemistry

The true power of this compound lies in its ability to facilitate the rapid synthesis of diverse and complex molecules from simpler, readily available fragments.

Drug_Discovery_Workflow BB This compound (Building Block) Step1 Step 1: Suzuki Coupling BB->Step1 FragA Fragment A (Aryl Halide) FragA->Step1 Intermediate1 Coupled Intermediate (Ester) Step1->Intermediate1 C-C Bond Formed Step2 Step 2: Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate1->Step2 Intermediate2 Coupled Intermediate (Carboxylic Acid) Step2->Intermediate2 Amide Handle Revealed Step3 Step 3: Amide Coupling Intermediate2->Step3 FragB Fragment B (Amine) FragB->Step3 Final Final Target Molecule Step3->Final C-N Bond Formed

Caption: A modular drug discovery workflow using the building block.

This modular workflow enables a "plug-and-play" approach:

  • Vector 1 (Suzuki): A diverse array of aryl or heteroaryl halides (Fragment A) can be introduced at the boron position, allowing for systematic exploration of one region of chemical space.

  • Vector 2 (Amide): Following ester hydrolysis, a second library of amines (Fragment B) can be coupled to the newly formed carboxylic acid, exploring a different vector and building molecular complexity.

This strategy is highly efficient for Structure-Activity Relationship (SAR) studies, where modifications at both ends of the molecule can be systematically evaluated to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the efficient synthesis of complex molecules. Its bifunctional nature, anchored by the robust and versatile Suzuki-Miyaura coupling, provides a reliable platform for library synthesis and lead optimization in drug discovery. By understanding the fundamental properties of the molecule and the mechanistic principles behind its core reactions, researchers can confidently integrate this building block into their synthetic programs to accelerate the discovery of new chemical entities.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: CRC Press URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: Chemistry-A European Journal (via OUCI) URL: [Link]

  • Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: PMC - NIH URL: [Link]

  • Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF Source: ResearchGate URL: [Link]

  • Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL: [Link]

  • Title: Drug evolution: p-aminobenzoic acid as a building block Source: PubMed URL: [Link]

  • Title: Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds Source: University of York URL: [Link]

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A Technical Guide to the Boronic Acid Functional Group in Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of the boronic acid functional group as exemplified by Ethyl (3-boronobenzoylamino)acetate. We will explore the fundamental principles of its structure, reactivity, and stability, while also providing practical, field-proven methodologies for its synthesis, characterization, and application in modern research and development.

The Boronic Acid Moiety: A Unique Functional Group

Boronic acids, characterized by the R-B(OH)₂ formula, are organoboron compounds that have become indispensable in organic synthesis and medicinal chemistry.[1][2] Unlike their carboxylic acid analogues, boronic acids are not naturally occurring and were first synthesized in 1860.[3][4] Their utility stems from a unique combination of stability, versatile reactivity, and low toxicity.[3][5] The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its characteristic Lewis acidity.[6][7][8] This electron deficiency is central to its chemical behavior.[]

In the context of This compound , the boronic acid group is attached to a benzoyl scaffold, which also contains an amide linkage to an ethyl acetate moiety. This specific molecular architecture positions the boronic acid as a key functional handle for a variety of chemical transformations and biological interactions.

Caption: Molecular structure of this compound with key functional groups.

Structural Properties and Lewis Acidity

The boronic acid group's Lewis acidity is its defining feature. The vacant p-orbital on the sp²-hybridized boron atom readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion.[5][6] This interaction leads to a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³), forming an anionic boronate species.[7][] This equilibrium is highly pH-dependent. At acidic to neutral pH, the neutral trigonal form is dominant. As the pH increases above the boronic acid's pKa (typically around 9 for aryl boronic acids), the equilibrium shifts significantly toward the tetrahedral boronate form.[1]

This pH-switchable character is fundamental to the applications of boronic acids. For instance, the increased nucleophilicity of the tetrahedral boronate is essential for the transmetalation step in Suzuki-Miyaura cross-coupling reactions.

Caption: pH-dependent equilibrium of a boronic acid between its neutral and anionic forms.

Stability and Handling Considerations

While generally stable, boronic acids have several known degradation pathways.

  • Dehydration: Free boronic acids can undergo intermolecular dehydration, especially upon heating, to form cyclic trimers known as boroxines.[10] This is a reversible process, and the boronic acid can be regenerated by adding water. However, boroxine formation can complicate characterization and quantification.[10]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. The rate of this decomposition pathway is highly dependent on pH and the electronic properties of the aryl group.

  • Oxidation: The C-B bond can be susceptible to oxidative cleavage, particularly by reactive oxygen species like hydrogen peroxide, to yield an alcohol (phenol in this case) and boric acid.[11][12] This reactivity has been exploited in the design of prodrugs that release an active compound in specific oxidative microenvironments.[13]

To mitigate these issues, boronic acids are often converted into more stable derivatives, such as boronate esters (e.g., pinacol esters) or N-methyliminodiacetic acid (MIDA) esters, which can serve as protecting groups.[14][15] These protecting groups render the boron center less reactive and can be removed under specific conditions when the free boronic acid is needed.[14][15][16]

PropertyDescriptionTypical Value/Characteristic
Molecular Formula C₁₁H₁₄BNO₄-
Molecular Weight 235.04 g/mol -
Hybridization sp² (neutral) / sp³ (anionic)pH-dependent
pKa Acidity constant~8-10 for aryl boronic acids[3][7]
Key Reactivity Lewis acid, Suzuki coupling, Chan-Lam coupling, Petasis reactionVersatile synthetic handle[1][17]
Common Impurities Boroxine (trimer), protodeboronated areneArise from dehydration and C-B bond cleavage[10][18]

Table 1: Core Physicochemical Properties of the Boronic Acid Moiety in an Aryl Context.

Applications in Drug Development and Chemical Biology

The unique properties of the boronic acid functional group have led to its widespread adoption in drug discovery and chemical biology.

  • Enzyme Inhibition: The boron atom's ability to form stable, reversible covalent bonds with active site serine or threonine residues makes boronic acids potent enzyme inhibitors.[1] This is the mechanism of action for the FDA-approved proteasome inhibitor bortezomib (Velcade®), used in cancer therapy.[11][17][19]

  • Saccharide Sensing: Boronic acids can form reversible covalent complexes with molecules containing vicinal diols, such as saccharides.[1][5][7] This interaction is the basis for developing sensors for glucose and other biologically important sugars, with applications in diagnostics and continuous monitoring.[20][21][22]

  • Bioconjugation: The dynamic covalent nature of boronate ester formation allows for the reversible labeling and binding of biomolecules.[23] This has been used for attaching probes to proteins or for developing stimuli-responsive materials.[23]

  • Prodrug Strategies: The boronic acid group can act as a "mask" for a hydroxyl group on a drug molecule. The resulting boronate ester can improve properties like bioavailability, with the active drug being released upon hydrolysis or oxidation in a target biological environment.[13]

Experimental Methodologies

A robust experimental workflow is critical for the successful synthesis and application of molecules like this compound. The following sections provide validated protocols and insights grounded in practical experience.

G start Starting Materials (3-Boronobenzoic Acid, Ethyl Aminoacetate HCl) synthesis Synthesis: Amide Coupling Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization or Reversed-Phase Chromatography) workup->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization final_product Pure this compound characterization->final_product

Caption: A typical experimental workflow for preparing and validating the target compound.

Synthesis Protocol: Amide Coupling

This protocol describes the synthesis of this compound via a standard peptide coupling reaction. The choice of coupling agent (e.g., EDC/HOBt) is critical for efficiently forming the amide bond while minimizing side reactions.

Materials:

  • 3-Boronobenzoic acid

  • Ethyl aminoacetate hydrochloride (Glycine ethyl ester HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-boronobenzoic acid (1.0 eq), ethyl aminoacetate HCl (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and activate the coupling. Stir for 10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amines (DIPEA), while the base wash removes unreacted HOBt and benzoic acid starting material.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

Purifying boronic acids can be challenging due to their polarity and tendency to interact strongly with silica gel.[18] Standard silica gel chromatography often leads to streaking, decomposition, or irreversible binding.[18]

Recommended Method: Recrystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

  • Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes, heptane) until turbidity persists.

  • Allow the solution to cool slowly to room temperature, then further cool in a refrigerator or freezer to maximize crystal formation.

  • Collect the purified solid by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Alternative Method: Acid/Base Extraction For cruder samples, an acid/base workup can be effective.[24][25]

  • Dissolve the crude material in an organic solvent like diethyl ether.

  • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move to the aqueous layer as its boronate salt.

  • Separate the layers. Wash the aqueous layer with fresh ether to remove neutral impurities.

  • Acidify the aqueous layer carefully with cold 1 M HCl to re-protonate the boronic acid, causing it to precipitate.

  • Extract the pure product back into an organic solvent (e.g., EtOAc), dry, and concentrate.

Characterization Protocols

Thorough characterization is essential to confirm the structure and purity of the final compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: These standard techniques are used to confirm the overall carbon-hydrogen framework of the molecule.

  • ¹¹B NMR: This is a crucial technique for directly observing the boron center.[26][27] The chemical shift provides direct evidence of the boron's coordination environment.[28]

    • Protocol: Prepare a sample of ~5-10 mg in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Acquire the spectrum on an NMR spectrometer equipped for boron observation.

    • Expected Results: A broad singlet is typically observed. For a neutral, trigonal planar (sp²) aryl boronic acid, the chemical shift (δ) is expected in the range of 28-32 ppm.[28] If a tetrahedral (sp³) boronate complex forms (e.g., with the solvent or an additive), an upfield-shifted signal around 5-10 ppm will appear.[26][27]

2. Mass Spectrometry (MS)

  • Challenge: Analysis of free boronic acids by MS can be complicated by in-source dehydration to form boroxines, which appear as higher mass ions and can suppress the desired molecular ion signal.[10][29]

  • Protocol (UPLC-ESI-MS): An effective method involves using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS).[29][30]

    • Mobile Phase: Use a buffered mobile phase (e.g., 10 mM ammonium acetate in water/acetonitrile) to maintain a stable pH and minimize boroxine formation.[29]

    • Ionization Mode: Negative ion mode is often preferred, as it readily detects the deprotonated molecule [M-H]⁻.[29]

    • Alternative: Derivatization with a diol (like pinacol) or using a matrix like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can form stable adducts that are more easily detected.[10]

AnalysisExpected Result for this compoundRationale & Interpretation
¹H NMR Aromatic protons (m, ~7.5-8.2 ppm), Amide NH (t, ~9.0 ppm), CH₂ of Gly (d, ~4.1 ppm), OCH₂ of Ester (q, ~4.2 ppm), CH₃ of Ester (t, ~1.2 ppm)Confirms the presence and connectivity of all proton environments in the molecule.
¹¹B NMR Broad singlet at δ ≈ 29-31 ppmCharacteristic of a neutral sp²-hybridized aryl boronic acid.[28]
ESI-MS (-) [M-H]⁻ at m/z ≈ 234.0Confirms the molecular weight of the parent compound.[29]
ESI-MS (+) [M+H]⁺ at m/z ≈ 236.1, [M+Na]⁺ at m/z ≈ 258.1Provides additional confirmation of the molecular weight.

Table 2: Summary of Expected Spectroscopic Data for Product Validation.

Conclusion

The boronic acid functional group in this compound represents a powerful and versatile tool for chemical synthesis and biomedical research. Its unique Lewis acidity, pH-dependent equilibrium, and ability to engage in reversible covalent bonding underpin its wide-ranging applications, from catalysis to drug design. A thorough understanding of its properties, stability, and the nuances of its handling and characterization is paramount for any researcher aiming to leverage its full potential. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis, purification, and application of this important class of molecules.

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  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]

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Methodological & Application

Synthesis of autotaxin inhibitors using "Ethyl (3-boronobenzoylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Autotaxin (ATX), a secreted lysophospholipase D, is a pivotal enzyme in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is deeply implicated in a multitude of pathological processes, including cancer progression, inflammation, and fibrosis.[1][5][6][7] Consequently, the development of potent and selective ATX inhibitors has emerged as a significant therapeutic strategy.[8][9] This document provides a comprehensive guide for the synthesis and evaluation of novel autotaxin inhibitors, with a particular focus on the strategic incorporation of a boronic acid moiety, exemplified by the use of key intermediates such as "Ethyl (3-boronobenzoylamino)acetate." We will delve into the underlying principles of boron-based inhibition, provide detailed synthetic protocols, and outline robust methods for assessing inhibitor efficacy.

The Scientific Imperative for Autotaxin Inhibition

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[2][7] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream signaling events that regulate fundamental cellular processes like proliferation, migration, and survival.[1][5][10] Dysregulation of the ATX-LPA axis has been linked to numerous diseases, including:

  • Cancer: Elevated ATX levels are associated with tumor growth, metastasis, and angiogenesis in various cancers.[5]

  • Fibrosis: The ATX-LPA pathway is a key driver of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis.[6][7]

  • Inflammation: ATX plays a significant role in chronic inflammatory conditions like rheumatoid arthritis.[6][7]

  • Neurological Disorders: Emerging evidence implicates the ATX-LPA axis in neuropathic pain and other neurological conditions.[11]

Given its central role in these pathologies, inhibiting ATX activity presents a compelling therapeutic approach.

The ATX-LPA Signaling Cascade

The following diagram illustrates the enzymatic action of autotaxin and the subsequent signaling pathway initiated by its product, lysophosphatidic acid (LPA).

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalyzes Conversion LPAR LPA Receptor (LPAR) LPA->LPAR Binds to G_Protein G Protein Activation LPAR->G_Protein Activates Downstream Downstream Signaling (Proliferation, Migration, Survival) G_Protein->Downstream Initiates

Caption: Autotaxin converts LPC to LPA, which activates G protein-coupled receptors.

Boronic Acids as a Privileged Scaffold for ATX Inhibition

The development of small molecule inhibitors against ATX has seen significant advances, with boronic acid-based compounds emerging as a particularly promising class.[8][12][13]

Rationale for Boron-Based Inhibition

The catalytic activity of autotaxin relies on a key threonine residue (T210) within its active site.[12][13] Boronic acids are designed to form a reversible covalent bond with the hydroxyl group of this threonine residue.[12][14][15] This interaction mimics the transition state of the natural substrate hydrolysis, leading to potent and highly selective inhibition.[14] The potency of boronic acid-containing inhibitors can be several orders of magnitude greater than their carboxylic acid analogues.[12][13][14]

The Role of "this compound"

"this compound" represents a versatile building block for the synthesis of novel boronic acid-based ATX inhibitors. This molecule incorporates the crucial boronic acid "warhead" and provides a scaffold that can be readily modified to optimize binding to the ATX active site. The ethyl acetate portion offers a point for further chemical elaboration, allowing for the introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis Protocol: A Representative Example

The following protocol outlines a general, multi-step synthesis of a potential autotaxin inhibitor using "this compound" as a key intermediate. This scheme is based on established synthetic strategies for boronic acid inhibitors, such as Suzuki-Miyaura coupling and amide bond formation.[14][16]

Materials and Reagents
  • Ethyl (3-aminobenzoyl)acetate

  • Bis(pinacolato)diboron

  • Palladium(II) acetate

  • Potassium acetate

  • 1,4-Dioxane (anhydrous)

  • Aryl halide (e.g., 4-fluorobenzyl bromide for introducing a hydrophobic moiety)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvents (e.g., DMF, THF, Ethyl Acetate, Hexanes)

  • Reagents for ester hydrolysis (e.g., LiOH, NaOH)

  • Reagents for pinacol deprotection (e.g., sodium periodate, HCl)

  • Silica gel for column chromatography

Synthetic Workflow

The synthesis can be conceptualized as a modular process, allowing for the facile generation of a library of inhibitor candidates.

Synthesis_Workflow Start Ethyl (3-aminobenzoyl)acetate Step1 Suzuki-Miyaura Borylation Start->Step1 Intermediate1 Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoylamino)acetate Step1->Intermediate1 Step2 Amide Coupling / Alkylation Intermediate1->Step2 Intermediate2 Protected Inhibitor Scaffold Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 Carboxylic Acid Intermediate Step3->Intermediate3 Step4 Pinacol Deprotection Intermediate3->Step4 Final Final Boronic Acid Inhibitor Step4->Final

Caption: Modular synthetic workflow for boronic acid-based ATX inhibitors.

Step-by-Step Procedure

Step 1: Borylation of the Aromatic Ring

  • To a solution of Ethyl (3-aminobenzoyl)acetate in an anhydrous solvent such as 1,4-dioxane, add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base (e.g., potassium acetate).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoylamino)acetate .

Step 2: Introduction of a Hydrophobic Moiety

  • The amino group of the intermediate from Step 1 can be further functionalized. For instance, an amide bond can be formed with a desired carboxylic acid, or the molecule can be elaborated through other standard organic transformations. This step is crucial for targeting the hydrophobic pocket of the ATX active site.

Step 3: Ester Hydrolysis

  • Dissolve the product from the previous step in a suitable solvent mixture (e.g., THF/water).

  • Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Extract the product with an organic solvent and purify as needed.

Step 4: Deprotection to the Final Boronic Acid

  • Dissolve the pinacol-protected boronic ester in a solvent mixture (e.g., THF/water).

  • Add an aqueous solution of sodium periodate and an acid (e.g., HCl).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Extract the final boronic acid inhibitor and purify by recrystallization or chromatography.

Characterization

The identity and purity of the synthesized inhibitor should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation of Autotaxin Inhibition

Once the inhibitor is synthesized and characterized, its efficacy against ATX must be determined. Several in vitro assays can be employed for this purpose.

Colorimetric Assay

This assay is based on the cleavage of a chromogenic substrate, such as bis(p-nitrophenyl) phosphate (BNPP), by ATX, which produces a yellow product that can be quantified spectrophotometrically.[17]

Protocol:

  • Prepare a stock solution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), recombinant human ATX, and serial dilutions of the inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the BNPP substrate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the absorbance at 405 nm.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Fluorometric Assay

Fluorometric assays often utilize a substrate like FS-3, an LPC analog conjugated with a fluorophore and a quencher. Cleavage by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence.[4][18] This method is generally more sensitive than colorimetric assays.

Protocol:

  • Follow a similar procedure as the colorimetric assay, using a fluorogenic substrate instead of a chromogenic one.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and IC₅₀ value.

Data Analysis and Interpretation

The inhibitory potency of the synthesized compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ATX by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Inhibitor IC₅₀ (nM) Assay Method
Compound X50Colorimetric (BNPP)
Compound Y15Fluorometric (FS-3)
Reference Inhibitor10Fluorometric (FS-3)

Conclusion and Future Directions

The strategic use of boronic acid-containing building blocks like "this compound" provides a powerful platform for the rational design and synthesis of potent and selective autotaxin inhibitors. The protocols outlined in this guide offer a robust framework for researchers to develop novel therapeutic agents targeting the ATX-LPA signaling axis. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to facilitate their translation into clinical candidates for the treatment of cancer, fibrosis, and inflammatory diseases.

References

  • van Meeteren, L. A., & Moolenaar, W. H. (2007). Autotaxin: structure-function and signaling. Progress in lipid research, 46(3-4), 145–160.
  • Giganti, A., Rodriguez, M., Fould, B., & Ghandour, C. (2023). The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. International journal of molecular sciences, 24(9), 8345.
  • Mills, G. B., & Moolenaar, W. H. (2003). The emerging role of lysophosphatidic acid in cancer.
  • Overview of the autotaxin-lysophosphatidic acid signaling pathway. ATX... - ResearchGate. (n.d.). Retrieved January 19, 2024, from [Link]

  • Lee, C. H., et al. (2006). Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Molecular Cancer Research, 4(11), 853-862.
  • Albers, H. M., et al. (2011). Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin. Journal of Medicinal Chemistry, 54(13), 4647-4656.
  • Albers, H. M., et al. (2010). Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation.
  • Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circul
  • Katsifa, A., Kaffe, E., & Aidinis, V. (2015). Autotaxin and chronic inflammatory diseases. Biochimica et biophysica acta, 1851(12), 1737–1748.
  • Role of autotaxin in systemic lupus erythem
  • Boronic Acid Based Inhibitors of Autotaxin: Understanding their Biological Role in Terms of Quantitative Structure Activity Relationships (QSAR). (n.d.). Retrieved January 19, 2024, from [Link]

  • The Role of Autotaxin and LPA Signaling in Embryonic Development, P
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Pleotropic Roles of Autotaxin in the Nervous System Present Opportunities for the Development of Novel Therapeutics for Neurological Diseases. (2019). ACS Chemical Neuroscience.
  • Design and Development of Autotaxin Inhibitors. (2021). MDPI.
  • Yokoyama, K., & Aoki, J. (2018). Autotaxin—an LPA producing enzyme with diverse functions. Journal of Biochemistry, 164(2), 99-106.
  • Albers, H. M., et al. (2011). Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin. Journal of Medicinal Chemistry.
  • Albers, H. M., et al. (2010). Discovery and optimization of boronic acid based inhibitors of autotaxin. Bioorganic & medicinal chemistry, 18(13), 4647–4656.
  • Application Notes and Protocols for Autotaxin-IN-6 In Vitro Assay. (n.d.). BenchChem.
  • Autotaxin Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Autotaxin Activity Assay. (n.d.). Echelon Biosciences.
  • Autotaxin (ATX) Activity Assay Service. (n.d.). Echelon Biosciences.
  • Salgado-Polo, F., et al. (2018). Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency. Journal of Biological Chemistry, 293(23), 8898-8908.
  • Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor. (2022). Frontiers in Pharmacology.
  • Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. (2020). Molecules.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and a detailed experimental protocol for the application of a functionally rich and pharmaceutically relevant building block, Ethyl (3-boronobenzoylamino)acetate , in Suzuki-Miyaura coupling reactions. We will explore the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into optimizing reaction conditions, and present a self-validating protocol designed for reproducibility and high-yield synthesis of complex biaryl structures. This document is intended to empower researchers in medicinal chemistry and materials science to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Power of Controlled C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls, styrenes, and polyenes, structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The reaction's success is attributed to its mild conditions, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[6]

The core transformation involves the coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[7] The substrate of interest, This compound (Figure 1), presents a unique opportunity for synthetic chemists. It incorporates a boronic acid for cross-coupling, an amide linkage, and an ethyl ester group, making it an ideal scaffold for introducing complex amino acid-like moieties into aromatic systems, a common strategy in drug design.

Figure 1: Structure of this compound Chemical Formula: C11H14BNO5 Molecular Weight: 251.04 g/mol [8]

This guide will dissect the critical parameters for successfully employing this trifunctional reagent, addressing potential challenges such as premature protodeboronation and catalyst inhibition.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three fundamental steps, elegantly orchestrated by the palladium catalyst.[1][4][6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar¹-X PdII Ar¹-Pd(II)L₂-X (Palladium(II) Complex) OA->PdII TM Transmetalation PdII->TM [Ar²-B(OR)₂(OH)]⁻ DiarylPd Ar¹-Pd(II)L₂-Ar² (Diaryl Palladium Complex) TM->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RE->Product Reagents Ar¹-X Boronic Ar²-B(OR)₂

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling. This diagram illustrates the key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halide (C-X) bond of the electrophile (e.g., an aryl bromide) to form a square-planar Pd(II) complex.[1][9] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[1]

  • Transmetalation : This is often the rate-determining step. The organoboron reagent, activated by a base, transfers its organic group (Ar²) to the Pd(II) center, displacing the halide. The base (e.g., carbonate, phosphate) is essential for the formation of a more nucleophilic boronate species, which facilitates the transfer.[10]

  • Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Experimental Design & Protocol Causality

The success of coupling this compound hinges on the judicious selection of reaction parameters. The presence of the amide and ester functionalities requires careful consideration to avoid side reactions.

Component Selection: A Rationale
ComponentRecommended ChoiceRationale & Causality
Palladium Source Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂Pd(PPh₃)₄ : A reliable Pd(0) source that comes pre-ligated, simplifying reaction setup. It is effective for a wide range of substrates.[1][11] Pd(dppf)Cl₂ : A robust Pd(II) precatalyst that is air-stable and forms a highly active Pd(0) species in situ. The dppf ligand is excellent for coupling partners with diverse electronic properties.
Ligand (If using a Pd source like Pd₂(dba)₃)SPhos, XPhos : Bulky, electron-rich biaryl phosphine ligands are often necessary for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides. They accelerate both oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃K₂CO₃ : A moderately strong base, effective in many standard couplings and compatible with the ester functionality. K₃PO₄ : A stronger base, often used for less reactive boronic acids or aryl chlorides. Cs₂CO₃ : A highly effective but more expensive base, often used in difficult couplings.[2]
Solvent System Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂OA mixture of an organic solvent and water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][12] Dioxane and Toluene are common choices.[13] 2-MeTHF is a greener alternative to THF.[2]
Aryl Halide Aryl Bromide or IodideAryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive and potentially less stable. Aryl chlorides are less reactive and may require more specialized, electron-rich ligands.[1]
Potential Challenges with the Substrate
  • Protodeboronation : The C-B bond can be cleaved by protons, especially under harsh conditions, leading to the formation of ethyl (3-benzoyl-amino)acetate as a byproduct. The choice of a suitable base and careful control of reaction temperature can mitigate this side reaction.[11]

  • Amide/Ester Hydrolysis : While generally stable under typical Suzuki conditions, prolonged reaction times at high temperatures with strong bases could potentially lead to hydrolysis of the ethyl ester. Monitoring the reaction progress is key.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Solids: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) B 2. Evacuate & Backfill: Repeat 3x with N₂ or Ar gas A->B C 3. Add Degassed Solvents: Dioxane/Water (e.g., 4:1 v/v) B->C D 4. Heat Mixture: Stir vigorously at 80-100 °C C->D E 5. Monitor Progress: Use TLC or LC-MS (Typically 4-12 h) D->E F 6. Cool to RT & Quench: Add water and extract with Ethyl Acetate (3x) E->F G 7. Wash & Dry: Wash combined organic layers with brine, dry over Na₂SO₄ F->G H 8. Concentrate: Remove solvent under reduced pressure G->H I 9. Purify: Column chromatography on silica gel H->I

Diagram 2: General Experimental Workflow for the Suzuki-Miyaura Coupling. This flowchart outlines the key stages from reaction setup under an inert atmosphere to the final purification of the product.

Materials & Equipment
  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 301 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere : Seal the flask and evacuate the atmosphere, then backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Through the condenser, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Degassing can be achieved by bubbling an inert gas through the solvents for 15-20 minutes prior to addition.

  • Heating : With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup : Once complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

  • Concentration : Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

The Suzuki-Miyaura coupling using this compound is a powerful method for synthesizing complex molecules with high value in pharmaceutical and materials science research. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably achieve high yields. The protocol provided herein serves as a robust starting point, which can be further optimized depending on the specific aryl halide partner. This guide empowers chemists to confidently apply this versatile building block, accelerating the discovery and development of novel chemical entities.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Available at: [Link]

  • Uozumi, Y., et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 23(11), 2839. Available at: [Link]

  • Naso, F., & Scilimati, A. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. European Journal of Organic Chemistry, 2012(23), 4271-4284. Available at: [Link]

  • Farrar, S. (2018). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Li, J., et al. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. Retrieved from [Link]

  • Patil, N. T., et al. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Retrieved from [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • Pi-Ou, V., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10567–10572. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496–16543. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

  • Vaddamanu, N., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Feng, C., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. Organic Letters. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 138(23), 7344–7355. Available at: [Link]

  • Sigman, M. S., & Schmidt, J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8744–8750. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Irie, M., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Buchwald, S. L., & Billingsley, K. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(41), 12614–12615. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Al-Majedy, Y. K., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl (3-boronobenzoylamino)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Drug Discovery Professional

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel therapeutic agents with enhanced specificity and efficacy. Within this dynamic field, organoboron compounds, particularly boronic acids and their derivatives, have emerged from a niche interest to a validated and impactful class of molecules in drug discovery.[1][2][3] The approval of drugs such as bortezomib (Velcade®) for multiple myeloma has solidified the therapeutic potential of the boronic acid pharmacophore, catalyzing further exploration into this unique chemical space.[1][2][4][5]

This guide focuses on a specific, yet versatile, building block: Ethyl (3-boronobenzoylamino)acetate . This bifunctional molecule, which integrates a phenylboronic acid moiety with an ethyl ester of glycine via an amide linkage, represents a key intermediate for the synthesis of sophisticated enzyme inhibitors. Its structure is emblematic of N-acyl aminoboronic acids, a class of compounds with significant potential for enzyme inhibition.

These application notes are designed for researchers, scientists, and drug development professionals. The content moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to present protocols that are both robust and reproducible. Our objective is to equip you with the foundational knowledge and practical methodologies to effectively utilize this compound in your research endeavors.

The Scientific Underpinnings: Why Boronic Acids?

The utility of boronic acids in medicinal chemistry is intrinsically linked to the unique electronic properties of the boron atom. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it a mild Lewis acid. This Lewis acidity allows boronic acids to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl group of serine or threonine residues found in the active sites of many enzymes.[3][5] This ability to form a stable, yet reversible, tetrahedral boronate complex is a cornerstone of their function as enzyme inhibitors.[3]

Mechanism of Action: A Focus on Serine Proteases

Peptide boronic acids are particularly effective inhibitors of serine proteases.[2] The mechanism involves the boronic acid moiety acting as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine, forming a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This interaction is often further stabilized by interactions with other residues in the catalytic triad, such as histidine.

Core Application: A Building Block for Autotaxin Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of inhibitors for autotaxin (ATX) . ATX is a secreted enzyme that produces the bioactive signaling lipid lysophosphatidic acid (LPA).[6][7] The ATX-LPA signaling pathway is implicated in a range of pathological processes, including cancer, inflammation, and fibrosis, making ATX a compelling therapeutic target.[6][7][8]

Boronic acid-based inhibitors have been designed to specifically target the active site of ATX.[6] The rationale behind this approach is the presence of a key threonine residue (T210) in the enzyme's active site, which can be targeted by the boronic acid moiety.[6]

Workflow for Developing an Autotaxin Inhibitor

The following diagram illustrates the general workflow for utilizing this compound in the development of an ATX inhibitor.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A This compound (Starting Material) B Chemical Modification/ Coupling Reaction A->B Introduce desired pharmacophore C Purification & Characterization (e.g., HPLC, NMR, MS) B->C D In Vitro Enzyme Inhibition Assay (ATX) C->D Synthesized Inhibitor Candidate E Determination of IC50/Ki D->E F Cell-Based Assays (e.g., migration, proliferation) E->F Lead compound advancement

Sources

Protocol for amide coupling to "Ethyl (3-boronobenzoylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Protocols for Amide Coupling to Ethyl (3-boronobenzoylamino)acetate

Introduction: Bridging Boron Chemistry with Peptide Synthesis

The synthesis of the amide bond is arguably the most performed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceuticals.[1] This guide focuses on the strategic coupling of carboxylic acids to this compound, a bifunctional molecule of significant interest. This substrate uniquely combines a derivative of the amino acid glycine with a phenylboronic acid moiety. The incorporation of boronic acids into larger molecules is a cornerstone of modern drug discovery, yielding compounds that can act as enzyme inhibitors, sensors, and crucial intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling.

This document serves as a detailed guide for researchers, providing not just step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successfully navigating the challenges inherent in working with boronic acid-containing compounds. We will explore two robust, field-proven protocols utilizing common yet powerful coupling reagents: HATU and EDC/NHS.

Core Principles: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[2][3] To overcome this kinetic barrier, synthetic strategies rely on the in situ activation of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.

This activation is achieved using a "coupling reagent." The most prevalent classes of these reagents include:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid and efficient activation with the added benefit of suppressing racemization, a critical consideration when working with chiral molecules.[4][6]

The presence of the boronic acid functional group in this compound necessitates careful selection of reaction conditions to avoid undesirable side reactions, such as dehydration to form boroxine anhydrides or interactions with basic reagents.[7][8] The protocols detailed below are chosen for their high efficiency and compatibility with this unique substrate.

Experimental Workflow Overview

The general process for coupling a carboxylic acid to this compound involves three key stages: activation of the carboxylic acid, nucleophilic attack by the amine, and subsequent purification of the final product.

G cluster_0 Reaction Setup cluster_1 Activation cluster_2 Coupling cluster_3 Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Intermediate Formation of Activated Intermediate Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU or EDC/NHS) Coupling_Reagent->Active_Intermediate Base Base (if required) (e.g., DIPEA) Base->Active_Intermediate Solvent Anhydrous Solvent (e.g., DMF, DCM) Amide_Product Desired Amide Product Active_Intermediate->Amide_Product Nucleophilic Attack Amine_Substrate This compound Amine_Substrate->Amide_Product Workup Aqueous Workup Amide_Product->Workup Removal of Byproducts Chromatography Column Chromatography Workup->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: General workflow for amide coupling.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for its speed, high yields, and low rates of epimerization.[6] HATU is particularly effective for coupling both simple and sterically hindered substrates.[1]

Mechanism of Action

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylate anion attacks HATU to form an unstable acyl-uronium intermediate. This rapidly rearranges to a highly reactive OAt-ester, which is then efficiently intercepted by the amine of this compound.

G RCOOH R-COOH RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation DIPEA DIPEA DIPEA->RCOO ActiveEster Active OAt-Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Product Amide Product ActiveEster->Product Coupling Amine Amine (Substrate) Amine->Product

Caption: Simplified HATU activation pathway.

Materials and Reagents
Reagent/MaterialPurposeNotes
Carboxylic Acid (R-COOH)Coupling PartnerEnsure it is dry.
This compoundAmine SubstrateSourced from a reliable supplier (e.g., CAS 1072945-97-1).[9]
HATUCoupling ReagentHighly efficient; store under inert gas.
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseUse freshly distilled base for best results.
N,N-Dimethylformamide (DMF)Anhydrous SolventUse a dry, amine-free grade.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)Extraction Solvent
Saturated aq. NH₄Cl, NaHCO₃, and BrineAqueous Wash SolutionsFor workup.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Silica GelStationary Phase for Chromatography230-400 mesh.
Round-bottom flask, magnetic stirrer, inert gasStandard Glassware & Equipment
Step-by-Step Methodology
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by this compound (1.05 eq).

  • Base Initiation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The order of addition can be critical; adding the base last initiates the reaction.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[4][10]

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with Ethyl Acetate or Diethyl Ether. Wash sequentially with saturated aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x). This removes residual DMF, DIPEA salts, and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is typically effective. The slight acidity of silica gel is usually well-tolerated, but if the product sticks, adding 0.5% acetic acid to the eluent can be beneficial.[7]

Protocol 2: The Classic EDC/NHS Approach

This method is a cost-effective and highly reliable alternative, particularly for larger-scale syntheses.[11] The use of N-hydroxysuccinimide (NHS) converts the unstable O-acylisourea intermediate into a more stable, yet still highly reactive, NHS-ester.[5][12]

Mechanism of Action

The reaction proceeds in two distinct stages. First, EDC activates the carboxylic acid. Second, NHS traps this activated species to form an amine-reactive NHS-ester. This two-step process allows for greater control and is efficient at a slightly acidic to neutral pH for the activation step, followed by a neutral to slightly basic pH for the coupling step.[13][14]

Materials and Reagents
Reagent/MaterialPurposeNotes
Carboxylic Acid (R-COOH)Coupling Partner
This compoundAmine Substrate
EDC HydrochlorideCarbodiimide Coupling ReagentWater-soluble, making byproduct removal easier.
N-hydroxysuccinimide (NHS)Activating AdditiveStabilizes the active intermediate.
Dichloromethane (DCM) or DMFAnhydrous Solvent
Ethyl Acetate (EtOAc)Extraction Solvent
1M HCl, Saturated aq. NaHCO₃, and BrineAqueous Wash SolutionsFor workup.
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Round-bottom flask, magnetic stirrer, inert gasStandard Glassware & Equipment
Step-by-Step Methodology
  • Activation: In a dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.

  • EDC Addition: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) in one portion.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours to ensure complete formation of the NHS-ester.[12][13]

  • Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of the reaction solvent to the flask. If DCM is used and solubility is an issue, a co-solvent like DMF may be needed.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1M HCl (1x), water (1x), saturated aq. NaHCO₃ (2x), and brine (1x). The acidic wash removes any unreacted amine and residual bases, while the basic wash removes unreacted carboxylic acid and NHS. The urea byproduct from EDC is often water-soluble and is removed during these washes.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography on silica gel as described in Protocol 1.

Comparative Summary and Troubleshooting

ParameterProtocol 1: HATU/DIPEAProtocol 2: EDC/NHS
Speed Very Fast (1-4 hours)Slower (typically overnight)
Efficiency Excellent, especially for difficult couplingsVery good for most standard couplings
Byproducts Tetramethylurea and HOAt derivatives (generally soluble)N,N'-disubstituted urea (water-soluble for EDC)
Racemization Risk Very LowLow, minimized by the presence of NHS
Cost HigherLower
Workup Requires removal of DIPEA and its salts.Straightforward; EDC-urea byproduct is water-soluble.

Troubleshooting Tips:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the active intermediate.[13]

  • Reaction Stalls: If using a poorly soluble carboxylic acid, consider switching to DMF or using a co-solvent. Gentle heating (40-50 °C) can sometimes be beneficial with HATU, but should be used cautiously.[10]

  • Purification Issues: Boronic acids can sometimes be challenging to purify via silica gel chromatography.[7][8] If smearing or low recovery occurs, consider:

    • Using a different solvent system.

    • Pre-treating the crude material by dissolving in an organic solvent and washing with a pH 7 buffer to remove acidic/basic impurities.

    • An alternative purification method, such as recrystallization or forming a diethanolamine adduct to purify the boronic acid before or after coupling.[8]

References

  • Vertex AI Search Result, citing Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Vertex AI Search Result, citing Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
  • Vertex AI Search Result, citing How to purify boronic acids/boronate esters?
  • Vertex AI Search Result, citing Purification of boronic acids? : r/chemistry - Reddit. (2017).
  • Vertex AI Search Result, citing Organoboron catalysis for direct amide/peptide bond formation - Chemical Communic
  • Vertex AI Search Result, citing Amide Synthesis - Fisher Scientific.
  • Vertex AI Search Result, citing Scope of boronic acids in the cross‐coupling of amides. Conditions: 1 a...
  • Vertex AI Search Result, citing Mechanistic insights into boron-catalysed direct amid
  • Vertex AI Search Result, citing Process for purification of boronic acid and its derivatives - Google P
  • Vertex AI Search Result, citing Coupling Reagents - Aapptec Peptides.
  • Vertex AI Search Result, citing A green chemistry perspective on catalytic amide bond form
  • Vertex AI Search Result, citing A green chemistry perspective on catalytic amide bond form
  • Vertex AI Search Result, citing Ethyl (3-boronobenzoylamino)
  • Vertex AI Search Result, citing Ethyl (3-boronobenzoylamino)
  • Vertex AI Search Result, citing Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022).
  • Vertex AI Search Result, citing Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Vertex AI Search Result, citing Ethyl (3-bromobenzoyl)
  • Vertex AI Search Result, citing Amine coupling through EDC/NHS: a practical approach - PubMed.
  • Vertex AI Search Result, citing Amine to Amide (Coupling)
  • Vertex AI Search Result, citing Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure.
  • Vertex AI Search Result, citing Amide synthesis by acyl
  • Vertex AI Search Result, citing amide coupling help : r/Chempros - Reddit. (2022).
  • Vertex AI Search Result, citing instructions - edc - Thermo Fisher Scientific.
  • Vertex AI Search Result, citing High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017).
  • Vertex AI Search Result, citing Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. (2013).
  • Vertex AI Search Result, citing 4 - Organic Syntheses Procedure.
  • Vertex AI Search Result, citing Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. (2016).
  • Vertex AI Search Result, citing (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids.
  • Vertex AI Search Result, citing Acetic acid, benzoyl-, ethyl ester - Organic Syntheses Procedure.

Sources

Application Notes and Protocols for the Use of Ethyl (3-boronobenzoylamino)acetate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of boronic acids into peptides and other small molecules is a rapidly advancing strategy in drug discovery and chemical biology. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols, including those found in the active sites of enzymes and on cell surfaces, has led to the development of potent inhibitors and sophisticated molecular probes. Ethyl (3-boronobenzoylamino)acetate is a versatile building block designed for the facile introduction of an arylboronic acid group into a target molecule during solid-phase synthesis. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this reagent. We will detail a robust workflow, from the initial preparation of the building block to its immobilization on a solid support, subsequent peptide elongation, and final cleavage, while also addressing critical considerations for ensuring high yield and purity.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its successful application.

PropertyValueReference
CAS Number 1072945-97-1[1]
Molecular Formula C11H14BNO5
Molecular Weight 251.04 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents

Overall Workflow for Solid-Phase Synthesis

The strategic workflow for incorporating this compound into a peptide sequence via solid-phase synthesis is depicted below. This process begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by its immobilization on an amino-functionalized resin. Standard Fmoc-based solid-phase peptide synthesis (SPPS) is then employed for chain elongation, culminating in the cleavage of the final boronic acid-containing peptide from the solid support.

sps_workflow cluster_prep Building Block Preparation cluster_sps Solid-Phase Synthesis cluster_final Final Product B0 This compound B1 (3-boronobenzoylamino)acetic acid B0->B1  Ester Hydrolysis (Protocol 1)   R0 Rink Amide Resin (Amino-functionalized) R1 Immobilized Building Block R0->R1  Coupling (Protocol 2)   R2 Elongated Peptide on Resin R1->R2  Fmoc-SPPS Cycles (Protocol 3)   P0 Cleaved Boronic Acid Peptide R2->P0  Cleavage & Deprotection (Protocol 4)  

Figure 1: Overall workflow for the solid-phase synthesis of a boronic acid-containing peptide.

Experimental Protocols

Protocol 1: Preparation of (3-boronobenzoylamino)acetic acid

The initial and critical step is the hydrolysis of the ethyl ester of the building block to its corresponding carboxylic acid. This is necessary for its subsequent coupling to an amino-functionalized solid support.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add 1.1 to 1.5 equivalents of LiOH or NaOH to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[2]

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield (3-boronobenzoylamino)acetic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR or LC-MS.

Protocol 2: Immobilization of (3-boronobenzoylamino)acetic acid onto Rink Amide Resin

This protocol describes the coupling of the prepared carboxylic acid to Rink Amide resin, a common choice for producing peptide amides.

Materials:

  • Rink Amide resin

  • (3-boronobenzoylamino)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Swell the Rink Amide resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.[3][4]

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the linker. Agitate for 20-30 minutes.[5]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • In a separate vial, dissolve 2-3 equivalents of (3-boronobenzoylamino)acetic acid and 2-3 equivalents of HOBt in DMF.

  • Add 2-3 equivalents of DIC to the solution and allow it to pre-activate for 5-10 minutes. Alternatively, use a similar stoichiometry for HBTU/HATU with DIPEA.

  • Add the activated carboxylic acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.[5]

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM. The resin is now ready for peptide elongation.

Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis

This is a generalized protocol for the stepwise elongation of the peptide chain using Fmoc-protected amino acids.

fmoc_cycle Start Resin with free amine Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Kaiser Test Wash2->Check Check->Coupling Positive (re-couple) Repeat Repeat Cycle for next Amino Acid Check->Repeat Negative Repeat->Deprotection

Sources

Ethyl (3-boronobenzoylamino)acetate: A Versatile Fluorescent Sensor for Diol Detection in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Boronic Acids in Molecular Recognition

In the intricate landscape of molecular sensing, the ability to selectively detect and quantify specific functional groups is paramount. Among the various classes of chemical sensors, those based on boronic acids have emerged as powerful tools, particularly for the recognition of diols. This is due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a ubiquitous feature in many biologically significant molecules such as saccharides, glycoproteins, and catecholamines.[1][2] Ethyl (3-boronobenzoylamino)acetate, a bifunctional molecule incorporating a phenylboronic acid moiety, stands as a promising candidate for fluorescent diol sensing, offering potential applications in diverse fields ranging from fundamental biological research to high-throughput drug screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent diol sensor. We will delve into the underlying mechanism of action, provide detailed experimental protocols for its application, and offer insights into data interpretation and potential challenges.

Mechanism of Action: A Tale of Reversible Covalent Bonding and Fluorescence Modulation

The sensing capability of this compound is rooted in the fundamental principles of Lewis acid-base chemistry. The boron atom in the boronic acid group is sp² hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid. This electron-deficient nature allows it to readily interact with Lewis bases, most notably the hydroxyl groups of diols.

In an aqueous environment, the phenylboronic acid moiety of this compound exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Upon the introduction of a diol-containing analyte, a reversible covalent esterification reaction occurs, leading to the formation of a cyclic boronate ester. This binding event alters the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence signal.[1][2] The strength of this interaction and the magnitude of the fluorescence change are influenced by several factors, including the pH of the medium, the concentration of the diol, and the stereochemical arrangement of the hydroxyl groups on the analyte.

Mechanism of Diol Sensing cluster_0 Unbound State cluster_1 Bound State cluster_2 Fluorescence Signal Sensor This compound (Trigonal Boronic Acid) Complex Cyclic Boronate Ester (Tetrahedral Boronate) Sensor->Complex Reversible Covalent Bonding Fluorescence_Low Lower Fluorescence Sensor->Fluorescence_Low Diol Diol-containing Analyte Diol->Complex Complex->Sensor Dissociation Fluorescence_High Higher Fluorescence (or Quenching) Complex->Fluorescence_High Experimental Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Sensor, Buffer, Analyte) Start->Prepare_Solutions Setup_Spectrometer Set Up Fluorometer (Excitation/Emission Wavelengths) Prepare_Solutions->Setup_Spectrometer Add_Sensor Add Sensor to Cuvette with Buffer Setup_Spectrometer->Add_Sensor Record_Baseline Record Baseline Fluorescence Add_Sensor->Record_Baseline Titrate_Analyte Titrate with Analyte (Incremental Additions) Record_Baseline->Titrate_Analyte Record_Fluorescence Record Fluorescence after Each Addition Titrate_Analyte->Record_Fluorescence Record_Fluorescence->Titrate_Analyte Repeat until saturation Data_Analysis Analyze Data (Binding Constant Calculation) Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized experimental workflow for diol sensing.

Instrumentation: A standard fluorescence spectrophotometer.

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength. Based on the benzoylamino-phenyl structure, a starting excitation wavelength in the range of 280-320 nm is recommended. This should be optimized by measuring the excitation spectrum of the sensor alone.

    • Set the emission wavelength range to scan for the fluorescence emission maximum. A typical range would be from 300 nm to 500 nm.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Baseline Measurement:

    • To a quartz cuvette, add the appropriate volume of buffer solution to reach the final desired volume (e.g., 2 mL).

    • Add a small aliquot of the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).

    • Mix thoroughly and record the fluorescence spectrum. This will serve as the baseline fluorescence (F₀).

  • Titration with Analyte:

    • Make sequential additions of the diol analyte stock solution to the cuvette containing the sensor solution.

    • After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum after each addition.

  • Data Collection:

    • Record the fluorescence intensity at the emission maximum for each analyte concentration.

III. Data Analysis and Interpretation

The binding constant (Kₐ) between the sensor and the diol can be determined by fitting the fluorescence titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.

The change in fluorescence intensity (F) upon addition of the analyte can be plotted against the analyte concentration. The binding constant is a measure of the affinity of the sensor for the diol.

Table 1: Typical Binding Constants of Phenylboronic Acid with Common Saccharides

SaccharideBinding Constant (Kₐ, M⁻¹)
D-Fructose4365 [1]
D-Glucose110 [1]
D-GalactoseTypically between Glucose and Fructose
D-MannoseTypically between Glucose and Fructose

Note: These values are for phenylboronic acid and serve as a reference. The binding constants for this compound may differ and should be experimentally determined.

Troubleshooting and Considerations

  • pH Sensitivity: The binding of boronic acids to diols is highly pH-dependent. It is crucial to maintain a constant and optimized pH throughout the experiment. The pKa of the boronic acid-diol complex is typically lower than that of the free boronic acid, making the binding more favorable at physiological pH.

  • Solvent Effects: The choice of solvent can influence the fluorescence properties of the sensor and the binding affinity. While aqueous buffers are common for biological applications, the use of co-solvents like methanol or DMSO may be necessary to ensure the solubility of the sensor. The effect of any co-solvent on the assay should be evaluated.

  • Photostability: It is important to assess the photostability of this compound under the experimental conditions to ensure that any observed changes in fluorescence are due to diol binding and not photobleaching.

  • Inner Filter Effect: At high concentrations of the sensor or analyte, the inner filter effect can lead to a non-linear decrease in fluorescence intensity. It is advisable to work with concentrations where the absorbance of the solution at the excitation and emission wavelengths is low (typically < 0.1).

Applications in Research and Drug Development

The ability of this compound to act as a diol sensor opens up a wide range of potential applications:

  • Saccharide Sensing: Quantitative detection of biologically important sugars like glucose and fructose in various matrices.

  • Glycoprotein Analysis: Probing the carbohydrate moieties of glycoproteins, which play crucial roles in cell recognition and signaling.

  • Catecholamine Detection: Sensing of neurotransmitters such as dopamine and norepinephrine, which contain a catechol (1,2-diol) group.

  • High-Throughput Screening: Development of assays for screening compound libraries for inhibitors of enzymes that process diol-containing substrates.

  • Cellular Imaging: With appropriate modifications to enhance cell permeability and targeting, boronic acid-based sensors can be used for imaging diol-containing molecules within living cells.

Conclusion

This compound represents a valuable tool for researchers and drug development professionals seeking to detect and quantify diol-containing molecules. Its straightforward mechanism of action, based on the reversible formation of boronate esters, coupled with a fluorescent readout, provides a sensitive and versatile sensing platform. By understanding the principles outlined in this application note and carefully optimizing the experimental conditions, users can effectively harness the power of this boronic acid-based sensor for a multitude of scientific inquiries.

References

  • Selective sensing of saccharides using simple boronic acids and their aggregates. (2013). Chemical Society Reviews, 42(21), 8466-8480. Available from: [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Advances, 8(32), 17891-17909. Available from: [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Sensors, 6(5), 1736-1753. Available from: [Link]

Sources

Application Notes and Protocols: A Guide to the Synthesis of Boronic Acid-Containing Peptides Using Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Boronic Acids in Peptide Chemistry

The incorporation of boron, a non-canonical element in biological systems, into peptide scaffolds has unlocked significant advancements in medicinal chemistry and chemical biology.[1] Boronic acid-containing peptides have emerged as a powerful class of molecules, most notably as potent and reversible inhibitors of serine and threonine proteases.[2] The unique electronic nature of the boronic acid moiety—specifically its vacant p-orbital—allows it to form a stable, tetrahedral adduct with the hydroxyl group of active site serine or threonine residues, mimicking the transition state of peptide bond hydrolysis.[2][3] This mechanism of action is exemplified by the FDA-approved drugs Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which target the proteasome and have revolutionized the treatment of multiple myeloma.[2]

Beyond enzyme inhibition, the ability of boronic acids to form reversible covalent bonds with diols has been exploited for the development of sensors, drug delivery systems, and tools for chemical biology. The synthesis of these sophisticated peptide derivatives requires specialized building blocks and optimized protocols. This guide provides a comprehensive overview and detailed protocols for the use of Ethyl (3-boronobenzoylamino)acetate , a key building block for introducing an arylboronic acid moiety into a peptide sequence.

The Building Block: this compound

This compound serves as a versatile precursor for incorporating a 3-boronobenzoyl group, often as a capping agent at the N-terminus of a peptide chain. Its structure combines a phenylboronic acid, an amide bond, and an ethyl glycinate moiety.

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compoundC11H14BNO5251.04 g/mol 1072945-97-1[4]

Part 1: Synthesis of the Building Block

Protocol 1: Synthesis of this compound

This protocol details the coupling of 3-boronobenzoic acid with ethyl glycinate hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[5][6]

Materials:

  • 3-Boronobenzoic acid

  • Ethyl glycinate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-boronobenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Add ethyl glycinate hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring. Ensure the mixture is homogenous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the 3-boronobenzoyl moiety is typically performed at the final step of a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow. To prevent side reactions during peptide synthesis, the boronic acid group must be protected. A common and effective strategy is the formation of a pinacol ester.[7]

Workflow for Boronic Acid-Containing Peptide Synthesis

SPPS_Workflow cluster_0 Building Block Preparation cluster_1 Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_2 Incorporation of Boronic Acid Moiety cluster_3 Cleavage and Purification A This compound B Protection of Boronic Acid (e.g., with Pinacol) A->B C Resin Swelling D Fmoc Deprotection C->D E Amino Acid Coupling D->E F Repeat Deprotection/Coupling Cycles E->F G Final Fmoc Deprotection F->G H Coupling of Protected Boronic Acid Building Block G->H I Cleavage from Resin & Side-Chain Deprotection (TFA) H->I J Boronic Acid Deprotection (Hydrolysis) I->J K Purification (RP-HPLC) J->K L Characterization K->L

Caption: General workflow for the synthesis of boronic acid-containing peptides.

Protocol 2: Protection of this compound with Pinacol

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting pinacol-protected building block can often be used in the next step without further purification. If necessary, purify by column chromatography.[7]

Protocol 3: Fmoc-SPPS and Coupling of the Boronic Acid Building Block

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • 20% Piperidine in DMF (Fmoc deprotection solution)

  • Coupling reagents: e.g., HATU, HBTU, or HOBt/DIC

  • DIPEA

  • Pinacol-protected this compound

  • DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

Peptide Chain Elongation:

  • Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF and DCM.

  • Couple the first Fmoc-amino acid (3-5 eq) using a suitable coupling reagent (e.g., HATU/DIPEA or HOBt/DIC) in DMF for 1-2 hours.

  • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF and DCM.

  • Repeat steps 2-6 for each amino acid in the desired peptide sequence.

Coupling of the Boronic Acid Building Block: 8. After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). 9. Wash the resin thoroughly. 10. Dissolve the pinacol-protected this compound (2-3 eq) and a coupling reagent (e.g., HATU, 1.95 eq) in DMF. Add DIPEA (4-6 eq). 11. Add the activation mixture to the resin and allow it to react for 2-4 hours, or until the Kaiser test is negative. 12. Wash the resin extensively with DMF and DCM, then dry the resin under vacuum.

Part 3: Cleavage, Deprotection, and Purification

The final steps involve cleaving the peptide from the solid support, removing all side-chain protecting groups, and deprotecting the boronic acid moiety.

Protocol 4: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[8]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and reduce the volume of TFA by rotary evaporation or by blowing a stream of nitrogen over the surface.

  • Precipitate the crude peptide by adding the concentrated TFA solution to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Deprotection of the Pinacol Ester: The pinacol protecting group is labile to the acidic conditions of the TFA cleavage cocktail and will be removed during this step.[8] The free boronic acid is generated in situ.

Hydrolysis of the Ethyl Ester: If the final product requires a free carboxylic acid at the glycine terminus, the ethyl ester must be saponified. This is typically done in solution after cleavage and initial purification.

Procedure for Saponification (Optional):

  • Dissolve the purified peptide ethyl ester in a suitable solvent mixture (e.g., THF/water or acetonitrile/water).

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 - 1.5 eq).

  • Stir the reaction at room temperature and monitor by RP-HPLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).

  • Lyophilize the solution to obtain the crude peptide with a free C-terminal acid.

  • Re-purify by RP-HPLC.

Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, potentially with a small amount of acetic acid or DMF to aid solubility).

  • Filter the solution to remove any particulates.

  • Inject the sample onto the C18 column.

  • Elute the peptide using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5-65% B over 30-40 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Part 4: Characterization

Thorough characterization is essential to confirm the identity and purity of the final boronic acid-containing peptide.

Mass Spectrometry
  • Electrospray Ionization (ESI-MS): Provides accurate mass determination of the final peptide.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): A common technique for peptide analysis. Boronic acids can sometimes be challenging to analyze due to dehydration and trimerization. Derivatization with a diol matrix like 2,5-dihydroxybenzoic acid (DHB) can improve detection and provide high-quality spectra.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can confirm the presence of the 3-boronobenzoyl group through its characteristic aromatic proton signals.

  • ¹¹B NMR: A specific technique for observing the boron nucleus. The chemical shift can provide information about the coordination state of the boron atom (trigonal vs. tetrahedral).[3][10] In aqueous solutions, arylboronic acids typically show a broad signal around 30 ppm.[11]

Causality and Field-Proven Insights

  • Choice of Boronic Acid Protection: The pinacol ester is widely used due to its stability to the basic conditions of Fmoc deprotection and the neutral to mildly acidic conditions of peptide coupling.[7] Its removal during the final TFA cleavage is convenient, simplifying the overall workflow.

  • Coupling Reagents: For the coupling of the custom building block, more potent activating reagents like HATU or HBTU are recommended to overcome any potential steric hindrance and ensure efficient amide bond formation.

  • Cleavage Cocktail: The inclusion of scavengers like TIS is crucial to prevent the re-attachment of carbocations generated from side-chain protecting groups (e.g., t-butyl) to sensitive residues like tryptophan or methionine.[12]

  • Purification: Boronic acids can interact with the silica of standard HPLC columns. Using a low pH mobile phase (e.g., with 0.1% TFA) helps to protonate silanol groups and improve peak shape.

Conclusion

This compound is a valuable building block for the synthesis of peptides containing an arylboronic acid moiety. By employing a robust strategy involving protection of the boronic acid, standard Fmoc-SPPS, and optimized cleavage and purification protocols, researchers can efficiently generate these powerful molecules for applications in drug discovery and chemical biology. The protocols and insights provided in this guide offer a comprehensive framework for the successful synthesis and characterization of boronic acid-containing peptides.

References

  • Lavigne, J. J., & Thompson, A. D. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3116–3123. [Link]

  • Baldwin, J. E., Claridge, T. D. W., Derome, A. E., Schofield, C. J., & Smith, B. D. (1991). 11B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin. Bioorganic & Medicinal Chemistry Letters, 1(2), 9-12.
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 47(36), 6851–6855. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(15), 3858–3861. [Link]

  • Santos, W. L. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. [Link]

  • Zhang, Q., et al. (2007). Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry. Pacific Northwest National Laboratory. [Link]

  • Lei, Y., et al. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(11), 6121–6125. [Link]

  • James, I. W. (2002). The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-L-phenylalanine and their Affinity for Alizarin. Journal of the Brazilian Chemical Society, 13(3), 365-371. [Link]

  • Nale, D. B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(43), 5793-5796. [Link]

  • Juaristi, E., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2436–2445. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
  • Giraud, M., et al. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Hinkes, S. P. A., Kämmerer, S., & Klein, C. D. P. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science, 11(34), 9144–9150. [Link]

  • Ciaffo, G. M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 586–598. [Link]

  • Lavigne, J. J., & Thompson, A. D. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3116–3123. [Link]

  • Kumar, A., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(17), 7148-7155. [Link]

  • Jones, A. C., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]

  • Dumond, Y. R., & Baker, W. R. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 77(17), 7581–7587. [Link]

  • Hinkes, S., & Klein, C. D. P. (2016). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. The Journal of Organic Chemistry, 81(19), 9405–9411. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

  • Reymond, J.-L., et al. (2008). Ester hydrolysis reaction catalysed by histidine containing peptides and peptide dendrimers. Organic & Biomolecular Chemistry, 6(18), 3350-3356. [Link]

  • van Staveren, D. R., & Metzler-Nolte, N. (2005). Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180. [Link]

  • Gyrosprotein Technologies. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

  • Barlos, K., et al. (2010). Microwave-assisted TFA cleavage of peptides from Merrifield resin. Journal of Peptide Science, 16(8), 417-422. [Link]

  • Bachovchin, W. W., et al. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651–12655. [Link]

  • Gilon, C., et al. (1991). Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research, 38(6), 573-576. [Link]

  • Piras, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(12), 8195–8205. [Link]

  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Gabbaï, F. P., et al. (2008). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Dalton Transactions. [Link]

  • Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]

  • Palladino, P., & Stetsenko, D. A. (2021). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Molecules, 26(16), 4983. [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • van Staveren, D. R., & Metzler-Nolte, N. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. European Journal of Inorganic Chemistry, 2005(1), 173-180. [Link]

  • Organic Syntheses. (n.d.). Ethyl benzoylacetate. Organic Syntheses Procedure. [Link]

  • Thompson, P. S., & Ghadiri, M. R. (2016). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. The Journal of Organic Chemistry, 81(17), 7581–7587. [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]

  • Dunetz, J. R., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. [Link]

  • Kessler, H., & Geyer, A. (1993). Process for the saponification of aminoacid-/peptide ester.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses Procedure. [Link]

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Application Notes and Protocols: Ethyl (3-boronobenzoylamino)acetate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl (3-boronobenzoylamino)acetate, a versatile phenylboronic acid (PBA) derivative, in the design and development of innovative drug delivery systems. This document outlines the core principles, key applications, and detailed experimental protocols for leveraging the unique chemical properties of this compound for targeted and controlled drug release.

Introduction: The Power of Phenylboronic Acids in Drug Delivery

Phenylboronic acids (PBAs) and their derivatives have emerged as a significant class of molecules in medicinal chemistry and drug delivery.[1][2] Their growing importance stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in biological molecules like saccharides and glycoproteins.[3] This interaction is the foundation for creating "smart" drug delivery systems that can respond to specific physiological cues.[4][5]

This compound is a bifunctional molecule that integrates a phenylboronic acid group with an ethyl ester of glycine, connected by an amide linkage. This structure provides a versatile platform for incorporation into various polymeric and nanoparticle-based drug delivery systems. The presence of the boronic acid allows for stimuli-responsive behavior, while the ethyl aminoacetate portion offers a handle for further chemical modification and conjugation.

The key advantages of incorporating boronic acid derivatives like this compound into drug delivery systems include:

  • Stimuli-Responsiveness: These systems can be engineered to release their therapeutic payload in response to changes in the local microenvironment, such as pH or glucose concentration.[6][7][8]

  • Targeted Delivery: The affinity of boronic acids for saccharides, such as sialic acid which is overexpressed on the surface of some cancer cells, can be exploited for targeted drug delivery.[3]

  • Biocompatibility: Boronic acid-containing compounds generally exhibit good safety profiles both in vitro and in vivo.[2][5]

Core Application: pH-Responsive Drug Delivery for Oncology

A primary application of this compound is in the development of pH-responsive nanocarriers for targeted cancer therapy. The tumor microenvironment is characteristically acidic (pH 6.2–6.9) compared to the physiological pH of healthy tissues (pH 7.4).[9] This pH differential provides a trigger for the controlled release of anticancer drugs directly at the tumor site, thereby enhancing therapeutic efficacy and reducing systemic toxicity.[6][9]

Mechanism of pH-Responsive Drug Release

The pH-responsiveness of boronic acid-containing materials is based on the equilibrium between the uncharged, hydrophobic trigonal planar form and the charged, hydrophilic tetrahedral form of the boronic acid group.[4]

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Tumor Microenvironment (pH < 7.0) Hydrophobic Trigonal Planar Boronic Acid (Hydrophobic) StableNP Stable Nanoparticle (Drug Encapsulated) Hydrophobic->StableNP Self-assembles Hydrophilic Tetrahedral Boronate (Hydrophilic) Hydrophobic->Hydrophilic Protonation Hydrophilic->Hydrophobic Deprotonation DestabilizedNP Destabilized Nanoparticle Hydrophilic->DestabilizedNP DrugRelease Drug Release DestabilizedNP->DrugRelease

Figure 1: pH-responsive transition of a boronic acid-containing nanoparticle.

At physiological pH (7.4), the trigonal form of the boronic acid is dominant, leading to hydrophobic interactions that promote the self-assembly of polymers into stable nanoparticles, effectively encapsulating the drug.[9] In the acidic tumor microenvironment, the boronic acid group becomes protonated, favoring the formation of the hydrophilic tetrahedral boronate. This transition increases the hydrophilicity of the polymer, causing the nanoparticle structure to swell and disassemble, leading to the release of the encapsulated drug.[10]

Protocol: Formulation and Characterization of pH-Responsive Nanoparticles

This protocol details the synthesis of a polymer incorporating this compound and its subsequent formulation into drug-loaded nanoparticles.

Materials
  • This compound

  • Hydrophilic polymer (e.g., methoxy poly(ethylene glycol) with a terminal amine group, mPEG-NH2)

  • Hydrophobic, biodegradable polymer backbone with carboxylic acid groups (e.g., poly(lactic-co-glycolic acid), PLGA-COOH)

  • Activating agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

  • Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

Synthesis of PBA-Functionalized Polymer

G cluster_0 Step 1: Activation of PLGA cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification PLGA PLGA-COOH EDC_NHS EDC, NHS in DCM PLGA->EDC_NHS Activated_PLGA PLGA-NHS EDC_NHS->Activated_PLGA Conjugation Addition to Activated PLGA Activated_PLGA->Conjugation Ethyl_PBA This compound Ethyl_PBA->Conjugation PBA_PLGA PBA-PLGA Polymer Conjugation->PBA_PLGA Precipitation Precipitation in cold diethyl ether PBA_PLGA->Precipitation Washing Washing and Drying Precipitation->Washing Final_Product Purified PBA-PLGA Washing->Final_Product G cluster_0 Low Glucose cluster_1 High Glucose PBA_Diol PBA-Diol Complex (Stable, Insulin Encapsulated) PBA_Glucose PBA-Glucose Complex PBA_Diol->PBA_Glucose Competitive Binding Glucose Glucose Glucose->PBA_Glucose Insulin_Release Insulin Release PBA_Glucose->Insulin_Release

Figure 3: Mechanism of glucose-responsive insulin release.

At low glucose levels, the delivery system remains stable. As blood glucose levels rise, glucose molecules displace the diol component from the boronic acid, leading to a change in the structure of the delivery system (e.g., swelling of a hydrogel or disassembly of nanoparticles) and the subsequent release of insulin. [11]While this application note focuses on the more direct application of this compound in pH-responsive systems, its incorporation into more complex, multi-component systems for glucose-responsive delivery is a promising area for further research.

Conclusion and Future Perspectives

This compound is a valuable building block for the creation of advanced, stimuli-responsive drug delivery systems. Its inherent pH-sensitivity makes it particularly well-suited for developing targeted therapies for cancer. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this compound in their drug delivery research. Future work could involve the development of dual-responsive systems (e.g., pH and redox-responsive) or the conjugation of targeting ligands to the nanoparticle surface to further enhance specificity and efficacy. The versatility of boronic acid chemistry ensures that this compound will continue to be a molecule of interest in the design of next-generation drug delivery platforms.

References

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). MDPI. [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. (2023). PubMed. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). Taylor & Francis Online. [Link]

  • Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). PMC - NIH. [Link]

  • Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. (n.d.). Polymer Chemistry (RSC Publishing). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. [Link]

  • A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation. (2014). PubMed. [Link]

  • Phenylboronic acid-based glucose-responsive polymeric nanoparticles: Synthesis and applications in drug delivery. (2014). ResearchGate. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). ACS Publications. [Link]

  • Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. (n.d.). PMC - NIH. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC - NIH. [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (n.d.). Request PDF. [Link]

  • Boronate-Mediated Biologic Delivery. (n.d.). Journal of the American Chemical Society. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]

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Application Notes & Protocols: The Utility of Ethyl (3-boronobenzoylamino)acetate in Diol and Sugar Recognition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the application of Ethyl (3-boronobenzoylamino)acetate for the recognition and potential sensing of diols and sugars. While specific literature on this particular boronic acid derivative is emerging, its chemical structure allows for the extrapolation of well-established principles of boronic acid chemistry. These notes are intended for researchers, scientists, and drug development professionals interested in leveraging boronic acid-based tools for carbohydrate chemistry, diagnostics, and drug delivery. We present the foundational principles of boronic acid-diol interactions, followed by detailed, representative protocols for boronic ester formation and cleavage.

Introduction: The Versatility of Boronic Acids

Boronic acids, characterized by the -B(OH)₂ functional group, have become indispensable tools in medicinal chemistry and chemical biology.[1][2] Their utility stems from their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols, a structural motif prevalent in sugars and other biologically important polyols.[3][4] This reversible interaction has been harnessed in a multitude of applications, including:

  • Saccharide Sensing: The binding of a saccharide to a boronic acid can be transduced into a detectable signal (e.g., fluorescence or color change), forming the basis of sensors for continuous glucose monitoring and diagnostics.[5][6][7]

  • Drug Delivery: Boronic acid-functionalized materials can be designed to release a therapeutic payload in response to specific sugars or the acidic microenvironment of tumors.

  • Protecting Groups in Synthesis: The formation of a boronic ester can be used to selectively protect diol functionalities during multi-step organic syntheses.[3][8][9]

  • Pharmaceutical Intermediates: Boronic acids are crucial building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex active pharmaceutical ingredients (APIs).[1]

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety for diol recognition and an ethyl acetate group, which can be further modified or may influence the molecule's solubility and electronic properties.

The Chemistry of Boronic Acid-Diol Interactions

The reaction between a boronic acid and a diol results in the formation of a cyclic boronic ester. This is a condensation reaction where a molecule of water is eliminated. The equilibrium of this reaction is highly dependent on several factors, most notably pH.[4][10]

Boronic acids are Lewis acids and exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized).[4][11] While the tetrahedral boronate is less reactive, the overall ester formation is favored at pH values that are between the pKa of the boronic acid and the pKa of the diol.[4][12] For many phenylboronic acids, the pKa is around 9.[11] The formation of the boronic ester with a diol lowers the pKa of the boron center, making the ester more stable at physiological pH.[4]

The stability of the resulting boronic ester is also influenced by the structure of the diol. Cis-1,2-diols on a furanose ring, such as those in fructose, tend to form more stable complexes with boronic acids compared to the diols on pyranose rings like glucose.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Boronic_Acid R-B(OH)₂ (Trigonal Planar) Intermediate Tetrahedral Intermediate Boronic_Acid->Intermediate + Diol Diol HO-R'-OH Diol->Intermediate Boronic_Ester Cyclic Boronic Ester Intermediate->Boronic_Ester - H₂O Water H₂O Workflow_Ester_Formation A Prepare Stock Solutions (Boronic Acid & Diol) C Add Boronic Acid to Buffer A->C B Prepare Reaction Buffer (e.g., PBS, pH 7.4) B->C D Record Initial Spectrum C->D E Add Diol to Initiate Reaction D->E F Monitor Spectral Changes Over Time E->F G Analyze Data (Kinetics, Binding Constant) F->G

Sources

Troubleshooting & Optimization

"Ethyl (3-boronobenzoylamino)acetate" deboronation side reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Deboronation Side Reactions

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth technical support for troubleshooting deboronation side reactions involving Ethyl (3-boronobenzoylamino)acetate. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize this common yet problematic side reaction, thereby improving reaction yields and product purity.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a byproduct that appears to be my starting material without the boronic acid group. What is happening?

You are likely observing protodeboronation . This is a well-documented chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your molecule, this compound is converted into the byproduct Ethyl (benzoylamino)acetate.

This side reaction is a major issue in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, because it consumes your boronic acid starting material, leading to reduced yields of the desired coupled product and complicating the purification process.

Q2: What are the primary causes of protodeboronation in my reactions?

The propensity for a boronic acid to undergo protodeboronation is highly dependent on the specific reaction conditions.[1] Several factors can initiate or accelerate this undesired pathway:

  • Base and pH: This is one of the most critical factors. While a base is required for the transmetalation step in Suzuki couplings, strongly basic conditions (e.g., high pH) significantly accelerate protodeboronation.[2] The reaction proceeds through the formation of a more reactive arylboronate anion.[2][3] Conversely, strongly acidic conditions can also promote deboronation through a different mechanism involving protonolysis of the C-B bond.[1][4]

  • Temperature: Elevated temperatures increase the rate of most chemical reactions, including protodeboronation. Running reactions at the lowest effective temperature is often a key strategy for mitigation.

  • Catalyst System: The choice and efficacy of the palladium catalyst system play a crucial role. A slow or inefficient catalyst provides a longer window for the boronic acid to decompose before it can participate in the desired cross-coupling reaction. Furthermore, some studies have shown that bulky phosphine ligands and certain palladium precursors can actively promote a palladium-catalyzed protodeboronation pathway.[5]

  • Solvent and Water: Protodeboronation requires a proton source. Water, often present as a co-solvent in Suzuki reactions, can serve this role.[1][5] The choice of organic solvent can also influence reaction rates.

  • Oxygen: While less commonly cited for protodeboronation itself, oxidative degradation of boronic acids is a known stability issue, and care should be taken to degas reaction mixtures.

Q3: How can I reliably detect and quantify the extent of deboronation?

Accurate monitoring is essential for effective troubleshooting. A multi-pronged analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative analysis. A well-developed, stability-indicating HPLC method can separate and quantify your starting material (this compound), the deboronated byproduct (Ethyl (benzoylamino)acetate), and your desired product. UV detection is typically sufficient.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): UPLC-MS offers higher resolution and provides mass data, which is invaluable for confirming the identity of the deboronated species and other potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. The appearance of a new, simplified aromatic signal pattern corresponding to Ethyl (benzoylamino)acetate is a definitive sign of deboronation. ¹¹B NMR is also a powerful tool for observing changes to the boron center.

  • Thin-Layer Chromatography (TLC) Staining: For a rapid qualitative assessment, a TLC stain using curcumin can be employed. This method produces a red color in the presence of boronic acids, allowing for a quick visual check to see if the boronic acid is being consumed.[6]

Troubleshooting Guide: A Workflow for Minimizing Deboronation

If you are experiencing low yields and suspect protodeboronation is the culprit, follow this systematic troubleshooting workflow. The core principle is to accelerate the rate of the desired productive reaction (e.g., Suzuki coupling) so that it outpaces the rate of the undesired deboronation side reaction.

Diagram: Troubleshooting Deboronation Workflow

troubleshooting_workflow start High Deboronation Observed? base Review Base: Are you using a strong base (NaOH, KOH, etc.)? start->base Yes temp Review Temperature: Is the reaction > 90°C? base->temp No sol_base Action: Switch to Milder Base (K₃PO₄, K₂CO₃, KF) base->sol_base Yes catalyst Review Catalyst: Is the turnover slow? temp->catalyst No sol_temp Action: Lower Temperature (Try 60-80°C) temp->sol_temp Yes protect Consider Boron Protection: Is the free boronic acid unstable? catalyst->protect No/Ineffective sol_catalyst Action: Use High-Activity Catalyst (e.g., Buchwald Precatalysts) Increase catalyst loading slightly. catalyst->sol_catalyst Yes sol_protect Action: Convert to Boronic Ester (Pinacol, MIDA) or Trifluoroborate protect->sol_protect Yes end_node Re-evaluate Reaction protect->end_node No sol_base->end_node sol_temp->end_node sol_catalyst->end_node sol_protect->end_node

Caption: A decision-tree workflow for troubleshooting deboronation.

Data Summary: Influence of Reaction Parameters on Protodeboronation
ParameterCondition Promoting High DeboronationRecommended Condition to Minimize DeboronationRationale
Base Strong, highly soluble bases (e.g., NaOH, KOH)Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, KF)Milder bases maintain a lower pH, reducing the rate of base-catalyzed protodeboronation.[7]
Temperature High temperatures (>90-100 °C)Lowest effective temperature (often 60-80 °C)Slows the kinetics of the undesired deboronation pathway more significantly than the desired coupling.
Catalyst Low activity catalyst, low loadingHighly active pre-catalyst systems (e.g., Buchwald, Fu)A faster catalytic cycle for the Suzuki coupling ensures the boronic acid reacts productively before it can decompose.[1][3]
Boronic Acid Form Free Boronic AcidBoronate Ester (Pinacol, MIDA) or TrifluoroborateThese "masked" forms provide greater stability and slowly release the reactive boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[1][8]
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Deboronation

This protocol employs milder conditions and a highly active catalyst system, which are often effective at suppressing protodeboronation.

  • Reagent Preparation: To a dry reaction vessel, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely ground potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add a highly active palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition & Degassing: Add your chosen solvent system (e.g., Dioxane/H₂O 4:1 or Toluene/H₂O 10:1). Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 70-80 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or HPLC. Check for the consumption of starting materials and the formation of both the desired product and the deboronated byproduct, Ethyl (benzoylamino)acetate.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram: Competing Reaction Pathways

competing_pathways sub This compound + Aryl Halide prod_suzuki Suzuki Coupling Product sub->prod_suzuki Desired Pathway (Pd Catalyst, Base) prod_deboron Deboronated Byproduct (Ethyl (benzoylamino)acetate) sub->prod_deboron Side Reaction (Base, H₂O, Temp)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Protocol 2: HPLC Method for Reaction Monitoring

Developing a robust analytical method is crucial. While conditions must be optimized for your specific product, here is a general starting point for a reversed-phase HPLC method.

  • Challenge: A key challenge is the potential for on-column degradation of the boronic acid. Using an aprotic diluent and minimizing analysis time can help.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[9]

References
  • Protodeboronation. In: Wikipedia. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Chen, S., et al. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Mossine, A. V., et al. (2019). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]

  • Wang, H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions for "Ethyl (3-boronobenzoylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl (3-boronobenzoylamino)acetate. This guide is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile building block in their synthetic campaigns. The unique combination of an arylboronic acid, an amide linker, and an ethyl ester presents specific challenges that require careful optimization of reaction conditions. This document provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure successful and reproducible outcomes.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of your coupling partner, forming a Pd(II) complex.

  • Transmetalation: This is the pivotal step where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[3]

Suzuki_Cycle cluster_boron Boronic Acid Activation BoronicAcid Ar'-B(OH)₂ AteComplex [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->AteComplex + Base Base Base (e.g., OH⁻) Transmetal Transmetal AteComplex->Transmetal Enters Cycle X_Halide Ar-X (Halide/Triflate) OxAdd OxAdd X_Halide->OxAdd Reactant Product Ar-Ar' (Product) Product->Transmetal Formed from

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the coupling of this compound.

Q1: What is a good starting point for reaction conditions?

A robust starting point involves a well-established catalyst system known for its broad functional group tolerance. A combination of Pd(PPh₃)₄ or a Pd(OAc)₂/phosphine ligand system with a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent system such as 1,4-dioxane/water is recommended. These conditions balance reactivity with the preservation of the sensitive ester functionality.

Q2: The molecule contains both an amide and an ester. Are these groups problematic?

Yes, they require careful consideration.

  • Ethyl Ester: This group is susceptible to hydrolysis under strongly basic conditions (e.g., using NaOH or KOH), especially at elevated temperatures.[2] The use of carbonate (CO₃²⁻), phosphate (PO₄³⁻), or fluoride (F⁻) bases is critical to prevent this side reaction.[2][4]

  • Amide Bond: The amide is generally stable under most Suzuki conditions. However, the nitrogen and carbonyl oxygen atoms can potentially coordinate to the palladium center, which may influence catalyst activity. This is typically not a major issue but should be considered if reactivity is unexpectedly low.

Q3: How do I choose the right palladium catalyst and ligand?

The choice depends on the reactivity of your coupling partner (the aryl halide/triflate).

  • For Aryl Iodides and Bromides: Standard, less sterically demanding catalysts like Pd(PPh₃)₄ are often sufficient.

  • For Aryl Chlorides or Sterically Hindered Partners: These substrates require more active catalyst systems. Oxidative addition is often the rate-limiting step, necessitating electron-rich and bulky ligands to facilitate this process.[4] Excellent choices include biarylphosphine ligands like XPhos, SPhos, or RuPhos , often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, or pre-formed palladium precatalysts (e.g., XPhos Pd G3). N-heterocyclic carbene (NHC) ligands are also highly effective alternatives.[2]

Q4: What is the role of the base, and which one is best for my substrate?

The base has multiple roles, but its primary function is to activate the boronic acid by forming a negatively charged boronate "ate" complex ([R-B(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation.[1][5]

For this compound, base selection is critical to avoid ester hydrolysis.

BaseStrengthSuitabilityRationale
K₃PO₄ ModerateExcellent Highly effective and generally compatible with esters. Its solubility in aqueous media facilitates the reaction.
K₂CO₃ ModerateGood A common and cost-effective choice. Can be slightly less effective than K₃PO₄ for challenging couplings.
CsF or KF MildGood Can be used under anhydrous or nearly anhydrous conditions, which is beneficial if protodeboronation is an issue. KF is particularly mild.[2]
NaOH, KOH StrongAvoid High risk of rapid saponification (hydrolysis) of the ethyl ester, leading to the corresponding carboxylic acid.

Q5: How does solvent choice impact the reaction?

The solvent system must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base. Biphasic systems are very common.

  • Polar Aprotic Solvents (Dioxane, THF, DME): These are excellent choices that dissolve the organic partners and the catalyst well.

  • Water as a Co-solvent: Often used in a 3:1 to 5:1 ratio with the organic solvent. Water helps dissolve the inorganic base (like K₃PO₄) and has been shown to accelerate the transmetalation step.[6]

  • Polar Aprotic Solvents (DMF, NMP): While effective, these high-boiling-point solvents can make product isolation more difficult. They are typically reserved for less reactive coupling partners that require higher temperatures.[7]

Troubleshooting Guide: Addressing Specific Experimental Issues

Problem 1: My reaction is not going to completion, or the yield is very low.

This is the most common issue and can stem from several factors. A systematic approach is key.

Troubleshooting_LowYield Start Low Yield or No Reaction CheckDegas Was the reaction mixture thoroughly degassed? Start->CheckDegas CheckCatalyst Is the catalyst/ligand active enough for the aryl halide partner? CheckDegas->CheckCatalyst Yes SolutionDegas Solution: Degas rigorously (3x freeze- pump-thaw or sparge with Argon for 20-30 min). Oxygen kills Pd(0) catalysts. CheckDegas->SolutionDegas No CheckBase Is the base strong enough and sufficiently soluble? CheckCatalyst->CheckBase Yes SolutionCatalyst Solution: For Ar-Cl or hindered substrates, switch to a bulky ligand (XPhos, SPhos) and a Pd(OAc)₂/Pd₂(dba)₃ source. CheckCatalyst->SolutionCatalyst No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes SolutionBase Solution: Switch from K₂CO₃ to K₃PO₄. Ensure vigorous stirring to overcome phase-transfer limitations. CheckBase->SolutionBase No SolutionTemp Solution: Increase temperature in 10-20°C increments. (e.g., from 80°C to 100°C). CheckTemp->SolutionTemp No

Problem 2: I see significant formation of a biaryl byproduct derived from my boronic acid (homocoupling).

Homocoupling occurs when two molecules of the boronic acid couple together.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling. It can also be caused by using a Pd(II) salt as a precatalyst without an effective reductant in the mixture.[8]

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are completely free of oxygen. Use freeze-pump-thaw cycles for best results, or sparge with an inert gas (argon or nitrogen) for at least 20-30 minutes.

    • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄, to minimize side reactions that can occur during the in-situ reduction of Pd(II) sources.

Problem 3: My boronic acid starting material is being consumed, but I'm getting the deboronated arene (Ethyl (benzoylamino)acetate) instead of the desired product.

This is known as protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.

  • Cause: This is a common decomposition pathway for boronic acids, especially those bearing electron-withdrawing groups (like the benzoylamino moiety) or under harsh conditions (high temperatures, strong base, extended reaction times).[9]

  • Solution:

    • Milder Base: Switch to a milder base like KF or CsF.

    • Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, which are more resistant to protodeboronation (See Section 5).[10][11]

    • Faster Catalyst: Employ a more active catalyst system (e.g., one with a biarylphosphine ligand) that promotes the desired Suzuki coupling at a much faster rate than the competing protodeboronation.

Problem 4: The ester group in my molecule is being hydrolyzed.

  • Cause: The use of a base that is too strong or reaction conditions that are too harsh (high temperature, long reaction time).

  • Solution:

    • Switch to a Milder Base: Immediately switch from any hydroxide base to K₃PO₄ or K₂CO₃.

    • Reduce Temperature: Lowering the reaction temperature can significantly slow the rate of hydrolysis.

    • Limit Water: While some water is beneficial, excess water can increase the rate of hydrolysis. Use the minimum amount necessary to dissolve the base.

Problem 5: My product is difficult to purify from residual boron-containing impurities.

  • Cause: Boronic acids and their byproducts (like boroxines) can be polar and may co-elute with your product during chromatography.

  • Solution:

    • Acidic Wash: During the aqueous workup, a wash with a mild acid (e.g., 1M HCl) can sometimes help remove basic impurities.

    • Base Wash: A wash with a mild base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. Caution: This may hydrolyze your product's ester if contact time is too long. Perform this step quickly in the cold.

    • Boric Acid Scavenging: After workup, stirring the crude product in a solvent like dichloromethane with a polyol (e.g., sorbitol) or a resin-bound scavenger can help complex and remove boron impurities.

    • Recrystallization: If your product is crystalline, this is often the most effective method for removing trace impurities.

Experimental Protocols & Data Summary

The following protocols provide actionable starting points for your experiments.

Protocol A: Standard Conditions for Aryl Bromides/Iodides

This protocol is a reliable starting point for relatively reactive coupling partners.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol B: Optimized Conditions for Aryl Chlorides & Challenging Substrates

This protocol employs a more active catalyst system suitable for less reactive halides or when Protocol A fails.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.5 eq.), the aryl chloride (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v) to achieve a concentration of approximately 0.1 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol A.

Summary of Recommended Conditions
ParameterProtocol A (Standard)Protocol B (Optimized)Rationale for Change
Pd Source Pd(PPh₃)₄XPhos Pd G3 (or similar)Higher activity for less reactive Ar-Cl bonds.
Ligand PPh₃ (Triphenylphosphine)XPhos (Biarylphosphine)Bulky, electron-rich ligand accelerates oxidative addition.[4]
Base K₂CO₃K₃PO₄More effective for challenging couplings while remaining ester-compatible.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (5:1)Standard, effective solvent system.
Temperature 80-90 °C100-110 °CHigher temperature needed to overcome activation barrier for Ar-Cl.
Substrate Scope Aryl Iodides, BromidesAryl Chlorides, Hindered SubstratesTailored for substrate reactivity.

Advanced Strategy: Enhancing Boronic Acid Stability

If protodeboronation remains a persistent issue, masking the boronic acid as a more stable derivative is a powerful strategy.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, crystalline solids that are inert to many reaction conditions, including chromatography. They slowly release the boronic acid under the aqueous basic conditions of the Suzuki coupling, minimizing its concentration in solution at any given time and thus suppressing decomposition pathways.[11]

  • Diethanolamine Boronates: These complexes are also air- and water-stable crystalline solids that can be used directly in Suzuki couplings with protic solvents, offering a simple and effective way to protect the boronic acid functionality until it is needed in the catalytic cycle.[10]

The synthesis of these derivatives involves a simple condensation reaction between the boronic acid and the corresponding diol ligand.[11]

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Simulated reference, as the direct link is to a general review) Available via PMC: [Link]

  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Li, J. J., & Limberakis, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(20), 6687–6695. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 138(49), 15876–15879. Available via PMC: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Leitch, J. A., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 144(34), 15636–15645. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 14(18), 4802–4805. Available via NIH: [Link]

  • Gande, M., et al. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Villegas, L. C., et al. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Retrieved from [Link]

  • Matos, K., et al. (2007). Role of a base in Suzuki-Miyaura reaction. Request PDF on ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polar solvents on Suzuki coupling reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(10), 2857-2862. Retrieved from [Link]

Sources

"Ethyl (3-boronobenzoylamino)acetate" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Biology Division

Welcome to the technical support center for Ethyl (3-boronobenzoylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in solution. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent. Could my stock solution of this compound be degrading?

A: Yes, this is a primary concern. The molecule possesses three functional groups susceptible to degradation in solution: an ethyl ester, an amide, and, most notably, an arylboronic acid. The boronic acid moiety is particularly reactive and prone to several degradation pathways that can alter the compound's purity, concentration, and activity over time.

The main culprits for instability in solution are:

  • Hydrolysis: Both the ethyl ester and, to a lesser extent, the amide bond can be cleaved by water. This process is significantly accelerated by acidic or basic conditions.

  • Oxidation: Arylboronic acids are susceptible to oxidation, especially at physiological pH in the presence of reactive oxygen species (ROS), which can be generated in biological media or by exposure to air and light.[1]

  • Protodeboronation: The carbon-boron bond can be cleaved and replaced with a hydrogen atom, a reaction that can be promoted by acidic conditions or trace metal impurities.

  • Trimerization (Boroxine Formation): In concentrated solutions or upon removal of solvent, boronic acids can dehydrate to form cyclic trimers called boroxines. This is a reversible equilibrium but can lead to heterogeneity in your sample and complicate characterization.

Understanding these pathways is the first step in troubleshooting inconsistent results.

Q2: What is the optimal way to prepare and store a stock solution to maximize its shelf-life?

A: Proper preparation and storage are critical. Given the compound's vulnerabilities, particularly to hydrolysis and oxidation, a carefully chosen solvent and storage protocol are essential.

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Prioritize the use of a dry, aprotic polar solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices. Avoid protic solvents like methanol, ethanol, or water for long-term storage, as they can directly participate in hydrolysis.

  • Inert Atmosphere: When preparing the stock, briefly purge the vial containing the solid compound and the solvent vial with an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation.

  • Dissolution: Dissolve the solid in the anhydrous solvent to your desired concentration (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing. Avoid heating to dissolve the compound, as this can accelerate degradation.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials (e.g., amber glass vials with PTFE-lined caps). Store these aliquots at -20°C or, ideally, at -80°C. This minimizes freeze-thaw cycles, which can introduce moisture and oxygen.

Table 1: Recommended Storage Conditions
FormRecommended SolventTemperatureAtmosphereDuration
Solid N/ARoom Temperature (15–25°C)[2]Dry, Inert (Argon/N₂)Long-term
Stock Solution Anhydrous DMSO / DMF-20°C to -80°CInert (Argon/N₂)Short to Medium-term
Working Solution Assay-specific buffer2-8°C (on ice)N/AUse immediately

Troubleshooting Guide: Degradation in Solution

Q3: I'm analyzing my sample by LC-MS and see multiple new peaks that weren't there initially. What are the likely degradation products?

A: The appearance of new peaks is a clear sign of degradation. Based on the structure of this compound, you are likely observing one or more of the following products. Identifying them by their mass shift can confirm the degradation pathway.

  • Ester Hydrolysis (-28 Da): The most common degradation in aqueous buffers. The ethyl group (C₂H₄, 28 Da for the neutral loss, or a mass shift of -28 from the parent) is lost, forming (3-boronobenzoylamino)acetic acid .

  • Protodeboronation (-44 Da): The entire boronic acid group, B(OH)₂, is replaced by a hydrogen atom. This results in a mass loss of approximately 44 Da, yielding Ethyl (benzoylamino)acetate .

  • Oxidative Deboronation (-28 Da): The boronic acid is replaced by a hydroxyl group (-OH). This results in a mass shift of -28 Da (loss of B(OH)₂ and gain of OH), forming Ethyl (3-hydroxybenzoylamino)acetate . This product can be isomeric with the ester hydrolysis product, requiring chromatographic separation and fragmentation analysis to distinguish.

  • Amide Hydrolysis: This is less common than ester hydrolysis but possible under strong acidic or basic conditions. This would cleave the molecule into 3-boronobenzoic acid and ethyl aminoacetate .

The diagram below illustrates these primary degradation routes.

DegradationPathways cluster_main This compound cluster_products Degradation Products Start Parent Compound C₁₁H₁₄BNO₅ Ester_Hydrolysis Ester Hydrolysis (3-boronobenzoylamino)acetic acid -28 Da Start->Ester_Hydrolysis H₂O (Acid/Base) Protodeboronation Protodeboronation Ethyl (benzoylamino)acetate -44 Da Start->Protodeboronation H⁺ / H₂O Oxidation Oxidative Deboronation Ethyl (3-hydroxybenzoylamino)acetate -28 Da Start->Oxidation [O] (e.g., ROS) Amide_Hydrolysis Amide Hydrolysis 3-boronobenzoic acid + ethyl aminoacetate Start->Amide_Hydrolysis Strong Acid/Base + H₂O HPLCTroubleshooting start Poor Peak Shape or Unexpected Peaks? q1 Is sample diluent aprotic (e.g., ACN)? start->q1 sol1 Change diluent to 100% ACN. Prepare sample immediately before injection. q1->sol1 No q2 Is column a modern, low-silanol, end-capped phase? q1->q2 Yes sol1->q2 sol2 Switch to a column designed for low silanol activity (e.g., Waters XTerra). q2->sol2 No q3 Is mobile phase pH low (e.g., 0.1% TFA)? q2->q3 Yes sol2->q3 sol3 Try mobile phase with no modifier or low formic acid (0.05%). Use a faster gradient. q3->sol3 Yes end Analysis Optimized q3->end No sol3->end

Sources

Troubleshooting boronic acid esterification of "Ethyl (3-boronobenzoylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boronic Acid Esterification

Introduction: The "Why" of Esterifying Ethyl (3-boronobenzoylamino)acetate

Welcome to the technical support guide for the esterification of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. The free boronic acid, while reactive, presents several challenges: it can form cyclic trimers known as boroxines, exhibit poor solubility in organic solvents, and be difficult to purify via standard silica gel chromatography.[1][2]

Esterification, typically with a 1,2- or 1,3-diol like pinacol or neopentyl glycol, converts the boronic acid into a more stable, soluble, and chromatographically well-behaved boronic ester.[2][3] This "protection" step is often crucial for achieving high yields and purity in subsequent reactions, most notably the Suzuki-Miyaura cross-coupling.[4][5]

This guide provides direct answers to common issues encountered during this transformation, grounded in reaction kinetics, purification science, and analytical chemistry.

The Core Mechanism: Driving the Equilibrium

Boronic acid esterification is a reversible condensation reaction.[6] Understanding this equilibrium is key to troubleshooting. The reaction proceeds by forming a tetrahedral boronate intermediate, which then eliminates water to form the trigonal boronic ester.[7][8]

Esterification_Mechanism cluster_intermediate Intermediate R_BOH2 R-B(OH)₂ (Trigonal Boronic Acid) Intermediate Tetrahedral Boronate R_BOH2->Intermediate + Diol Diol HO-R'-OH (Diol) Intermediate->R_BOH2 - Diol Ester Boronic Ester (Trigonal) Intermediate->Ester - H₂O Ester->Intermediate + H₂O Water H₂O

Caption: Reversible mechanism of boronic acid esterification.

To achieve a high yield, the equilibrium must be shifted to the right. This is almost always accomplished by rigorously removing water from the reaction mixture.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low or zero. What went wrong?

This is the most common issue and usually points to a problem with driving the equilibrium. Let's break it down with a decision-based workflow.

Low_Yield_Troubleshooting Start Low / No Yield Check_Water Was water removal effective? Start->Check_Water Check_Reagents Are reagents high quality? Check_Water->Check_Reagents Yes Sol_DeanStark Solution: Ensure azeotrope refluxes properly. Check for leaks in Dean-Stark trap. Check_Water->Sol_DeanStark No (Dean-Stark) Sol_Sieves Solution: Activate molecular sieves properly (flame-dry under vacuum). Use 4Å sieves. Check_Water->Sol_Sieves No (Sieves) Check_Temp Was reaction temp adequate? Check_Reagents->Check_Temp Yes Sol_Diol Solution: Use anhydrous diol (e.g., pinacol). Some diols are hygroscopic. Check_Reagents->Sol_Diol No (Diol) Sol_Solvent Solution: Use anhydrous solvent (e.g., toluene, THF). Distill or use from a sure-seal bottle. Check_Reagents->Sol_Solvent No (Solvent) Sol_BA Solution: Check purity of starting boronic acid. Boroxines can affect stoichiometry. Check_Reagents->Sol_BA No (Boronic Acid) Sol_Temp_Action Solution: Ensure reaction reaches reflux temperature of the azeotrope (e.g., Toluene ~110°C). Check_Temp->Sol_Temp_Action No

Caption: Troubleshooting decision tree for low esterification yield.

  • Ineffective Water Removal: This is the primary culprit. If using a Dean-Stark trap, ensure the solvent is vigorously refluxing and the azeotrope is collecting.[9][10] If using molecular sieves, they must be properly activated (e.g., heated under vacuum) as they can be saturated with atmospheric moisture.[6]

  • Reagent Quality: The reaction is sensitive to water from all sources. Use an anhydrous grade of solvent (toluene is common) and ensure your diol (e.g., pinacol) is dry.

  • Stoichiometry: The starting boronic acid can exist as a mixture with its boroxine anhydride. This can throw off the molar equivalence. It is common practice to use a slight excess (1.1-1.2 equivalents) of the diol to drive the reaction.

Q2: My reaction stalls and never reaches completion. How can I push it forward?

Stalling indicates the reaction has reached an unfavorable equilibrium.

  • Choice of Diol: Pinacol and neopentyl glycol form highly stable 5- and 6-membered rings, respectively, which thermodynamically favors ester formation.[4] Ethylene glycol can also be used but may form oligomeric species.

  • Azeotroping Solvent: Toluene is highly effective for Dean-Stark azeotropic removal of water.[6][9] For more sensitive substrates, a lower boiling solvent like cyclohexane can be used, though water removal is less efficient.

  • Dehydrating Agents: Besides molecular sieves, anhydrous MgSO₄ can be used, particularly for reactions run at room or moderate temperatures.[6]

Q3: I see multiple spots on TLC and my NMR spectrum is complex. What are the likely side products?

Several species can be present in your crude reaction mixture:

CompoundTypical ¹H NMR Signal (Aromatic Region)Typical ¹¹B NMR Signal (ppm)Notes
This compound Complex multiplet~28-32Broad signals are common for free boronic acids.
Target Boronic Ester Sharper, more defined multiplet~30-35 (for pinacol ester)The chemical shift is sensitive to the diol used.[11]
Boroxine Trimer May appear as a slightly different multiplet~30-33A cyclic anhydride of the boronic acid. Adding a drop of water to the NMR tube can hydrolyze it back to the acid, simplifying the spectrum.[2]
Hydrolyzed Starting Material N/AN/AIf reaction conditions were too harsh (strong acid/base, high heat for prolonged time), the ethyl ester or amide could hydrolyze.

¹¹B NMR Spectroscopy is a powerful tool. It provides a clear window into the boron environment. Free boronic acids and trigonal esters give broad signals around 30 ppm, while tetrahedral boronate species (formed in the presence of Lewis bases or at high pH) appear much further upfield (around 3-10 ppm).[8][12][13]

Q4: My product streaks badly on a silica gel column, or I get complete decomposition. How do I purify my boronic ester?

This is a classic problem. The Lewis acidic boron atom interacts strongly with the acidic silanol groups on the surface of silica gel.[1][14] This can catalyze the hydrolysis of the ester back to the polar boronic acid, which then remains stuck on the column.[15][16]

Solutions for Purification:

  • Use a Different Stationary Phase: Neutral alumina is often a superior choice for purifying boronic esters as it lacks the acidic surface hydroxyls.[1]

  • "Cap" the Silica Gel: Pre-treating the silica gel by flushing the column with a solvent containing a small amount of a non-polar silylating agent or even boric acid has been reported to passivate the active sites.[2][14]

  • Use a More Robust Ester: While pinacol esters are common, some research shows that esters derived from more sterically hindered diols, like 1,1,2,2-tetraethylethylene glycol, are exceptionally stable to silica gel chromatography.[17]

  • Acid/Base Extraction (for the free acid): Before esterification, the crude boronic acid can be purified by dissolving it in an organic solvent (e.g., ethyl acetate), extracting it into a basic aqueous phase (e.g., dilute NaOH), washing the aqueous phase with fresh organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous phase and extracting the pure boronic acid back into an organic solvent.[2][18]

  • Crystallization: If your boronic ester is a solid, crystallization is an excellent method to achieve high purity without the risks of chromatography.[1]

Q5: My HPLC analysis shows a growing peak for the free boronic acid over time. Is my sample decomposing?

Yes. This is a common analytical challenge. Boronic esters, especially pinacol esters, can hydrolyze back to the boronic acid on the timescale of an HPLC run, a phenomenon known as on-column hydrolysis.[15] This is often catalyzed by acidic additives (like formic or trifluoroacetic acid) in the mobile phase interacting with the silica stationary phase.[15][16]

Solutions for HPLC Analysis:

  • Minimize Acid: Use a mobile phase with no acid modifier if possible.[15]

  • Aprotic Diluent: Prepare your sample in an aprotic, anhydrous solvent like acetonitrile or THF and inject it promptly.[15][19]

  • Use Specialized Columns: Columns with low silanol activity (e.g., end-capped C18 phases) can significantly reduce the rate of on-column hydrolysis.[15]

  • Fast Gradients: A rapid HPLC method will reduce the time the analyte spends on the column, minimizing the opportunity for hydrolysis.

Recommended Experimental Protocols

Protocol 1: Esterification using Dean-Stark Apparatus

This is the classic and most robust method for driving the reaction to completion.

Protocol_DeanStark cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine starting material, pinacol (1.1 eq), and toluene in a round-bottom flask. B 2. Attach a Dean-Stark trap and condenser. A->B C 3. Heat the mixture to a vigorous reflux (~110-115°C). B->C D 4. Monitor water collection in the trap. C->D E 5. Reaction is complete when water no longer accumulates (2-6 h). D->E F 6. Cool to RT, remove solvent under reduced pressure. E->F G 7. Purify crude product via crystallization or neutral alumina column chromatography. F->G

Caption: Workflow for boronic esterification using a Dean-Stark trap.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.1-0.2 M concentration).

  • Apparatus: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction: Heat the mixture in an oil bath to vigorous reflux. Water will begin to collect in the trap as an azeotrope with toluene.[9][10]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is typically complete when water ceases to collect in the trap.

  • Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash with brine to remove any trace amounts of diol. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on neutral alumina.

Protocol 2: Esterification using Molecular Sieves

This method is suitable for smaller-scale reactions or when a Dean-Stark apparatus is not available.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), pinacol (1.2 eq), and freshly activated 4Å molecular sieves (approx. 100-200% by weight of the boronic acid).

  • Reaction: Add anhydrous solvent (e.g., THF or CH₂Cl₂) and stir the mixture at room temperature or with gentle heating (40°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may be slower than the Dean-Stark method and can take 4-24 hours.

  • Workup: Once complete, filter the mixture through a pad of celite to remove the molecular sieves, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify as described in Protocol 1.

References

  • Wikipedia. Boronic acid. [Link]

  • Gomes, P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Tanwar, O. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • Di Mola, A., et al. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). [Link]

  • Chemistry Stack Exchange User Discussion. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

  • Nambo, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • ResearchGate Publication. Challenging substrates using Dean-Stark reaction conditions. [Link]

  • Pinto, M. (2017). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

  • Kumar, A., et al. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. [Link]

  • Wang, B., et al. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - PubMed Central. [Link]

  • Chapin, B. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Metola, P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Reddit User Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]

  • ResearchGate Topic. 33 questions with answers in BORONIC ACIDS. [Link]

  • Hudson, Z. M., et al. (2017). Internal and External Catalysis in Boronic Ester Networks. PMC - NIH. [Link]

  • West, M. J., et al. (2020). Synthesis of Boronic Ester γ‐Lactam Building Blocks. ResearchGate. [Link]

  • Google Patents.
  • Hall, D. G. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Chen, Y.-L., et al. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Google Patents. WO2005097809A2 - Synthesis of boronic ester and acid compounds.
  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. [Link]

  • Grunenwald, M., et al. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing. [Link]

  • Al-Sayah, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Organic Syntheses Procedure. Preparation of MIDA anhydride and Reaction with Boronic Acids. [Link]

  • Kuwabara, T., et al. (2019). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]

  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin. [Link]

  • Matteson, D. S. (2007). Boron “Ate” Complexes for Asymmetric Synthesis. In Boronic Acids (pp. 59-86). Springer, Berlin, Heidelberg. [Link]

Sources

Preventing self-condensation of "Ethyl (3-boronobenzoylamino)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (3-boronobenzoylamino)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Self-Condensation and Ensuring Experimental Success

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth technical assistance to navigate the complexities of handling this versatile reagent. As researchers and drug development professionals, you understand the critical importance of maintaining the integrity of your starting materials. This compound, like many arylboronic acids, is susceptible to self-condensation, which can significantly impact reaction yields, reproducibility, and the purity of your target compounds. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate these challenges and achieve your synthetic goals.

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.

Issue 1: Unexpected Precipitate or Incomplete Dissolution of this compound

  • Observation: You observe a white, insoluble material in your reaction solvent, or the compound fails to dissolve completely, even in solvents where it is expected to be soluble.

  • Probable Cause: This is a classic sign of self-condensation. In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine .[1] Boroxines are often more crystalline and less soluble than their corresponding monomeric boronic acids.

  • Solution:

    • Reversibility: The formation of boroxines is often a reversible process.[2][3] The addition of a small amount of water can hydrolyze the boroxine back to the monomeric boronic acid. However, exercise caution as excess water can promote protodeboronation, an undesired side reaction.

    • Solvent Choice: The choice of solvent can influence the boronic acid-boroxine equilibrium. For reactions where the boroxine is still reactive, such as some Suzuki-Miyaura couplings, its presence may not be detrimental.[1] However, for consistent results, using a solvent system that favors the monomer is ideal. A mixture of an organic solvent with a small amount of water (e.g., DMF/water 95/5) can help prevent the formation of boronic acid anhydrides.[2]

    • Protection Strategy: The most robust solution is to use a protected form of the boronic acid. Converting the boronic acid to a boronate ester, such as a pinacol ester, prevents self-condensation.[4]

Issue 2: Low or Inconsistent Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

  • Observation: You are performing a Suzuki-Miyaura coupling with this compound and experiencing lower than expected or variable yields.

  • Probable Cause:

    • Boroxine Formation: The presence of boroxine can alter the stoichiometry of your reaction, as one molecule of boroxine contains three boronic acid equivalents. This can lead to inaccurate reagent measurements if you are weighing the compound by mass without accounting for the equilibrium.[4]

    • Protodeboronation: The carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond, a process known as protodeboronation. This side reaction is particularly prevalent in aqueous or protic media and can be influenced by pH.[5]

    • Oxidative Degradation: Boronic acids can be susceptible to oxidation, especially in the presence of reactive oxygen species.[6][7]

  • Solution:

    • Use of Boronate Esters: To circumvent issues with boroxine formation and improve stability, convert this compound to its pinacol ester. Pinacol esters are generally stable enough for column chromatography and are still sufficiently reactive for cross-coupling reactions.[4]

    • Reaction Conditions: For Suzuki-Miyaura couplings, the activation of the boronic acid with a base is crucial. Ensure your base is anhydrous and added under an inert atmosphere. The choice of palladium catalyst and ligand is also critical for efficient coupling.[8][9]

    • Inert Atmosphere: To prevent oxidative degradation, perform your reactions under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents to minimize dissolved oxygen.

Issue 3: Difficulty in Purification and Characterization

  • Observation: You are having trouble purifying your product, and analytical data (e.g., NMR) shows a complex mixture of boron-containing species.

  • Probable Cause: The presence of both the boronic acid and its boroxine in your crude product can complicate purification and spectral interpretation. Boronic acids can also be challenging to purify via standard silica gel chromatography due to their polarity and potential for decomposition on the column.

  • Solution:

    • Boronate Ester Formation: Converting the crude product to a more stable and less polar boronate ester (e.g., pinacol ester) can facilitate purification by column chromatography. It has been reported that silica gel mixed with boric acid can be effective for the purification of pinacol esters.[4]

    • Acid/Base Extraction: For boronic acids with acidic or basic functional groups, acid/base extraction can be a useful purification technique. However, given the amide and ester groups in this compound, this should be approached with caution to avoid hydrolysis.

    • Diethanolamine Adduct Formation: A technique involving the formation of a crystalline adduct with diethanolamine can sometimes be used to purify boronic acids. The free boronic acid can be recovered by treatment with boric acid.[10]

    • Analytical Techniques: For detecting boronic acids and their derivatives, specialized techniques can be employed. A colorimetric method using curcumin can be used for qualitative analysis on TLC plates.[11] HPLC methods with post-column derivatization using reagents like alizarin can provide selective detection.[12] Excited-state intramolecular proton-transfer (ESIPT) fluorescence is another sensitive detection method.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the longevity and stability of this compound, store it in a cool, dry place, protected from light.[15][16] The ideal temperature range is between 15°C and 25°C (59°F and 77°F).[16] It is also recommended to store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent moisture absorption and oxidation.

Q2: What is a boroxine, and how does it form?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration and trimerization of three boronic acid molecules.[2] This is an equilibrium process that can be influenced by the presence of water, temperature, and the electronic properties of the substituents on the boronic acid.[2][3]

Q3: Can I use this compound directly if it has partially converted to its boroxine?

In many cases, particularly for Suzuki-Miyaura couplings performed in the presence of water, the boroxine can be used directly as it will hydrolyze in situ back to the active boronic acid.[1] However, for reactions run under strictly anhydrous conditions, the boroxine may not hydrolyze and will react as a trivalent boron species.[1] For stoichiometric accuracy and reproducibility, it is best to either ensure complete conversion to the boronic acid before use or to use a protected form like a boronate ester.

Q4: What are the advantages of using a protected form of this compound?

Protecting the boronic acid as a boronate ester (e.g., pinacol ester), trifluoroborate salt, or MIDA ester offers several advantages:

  • Prevents Self-Condensation: Protection eliminates the formation of boroxines, leading to a well-defined, stable compound.[4]

  • Enhanced Stability: Protected forms are generally more stable to air, moisture, and sometimes chromatography.[4]

  • Improved Handling and Purification: Boronate esters are often less polar and more crystalline, which can simplify handling and purification.[4]

  • Controlled Reactivity: Some protecting groups, like MIDA esters, allow for the slow release of the boronic acid under specific conditions, which can be beneficial in certain synthetic strategies.[17]

Q5: How does the structure of this compound influence its stability?

The electronic nature of the substituents on the phenyl ring of an arylboronic acid can affect the boronic acid-boroxine equilibrium. Electron-donating groups tend to favor boroxine formation.[2][3] In the case of this compound, the benzoylamino group is moderately deactivating, which might slightly disfavor boroxine formation compared to more electron-rich arylboronic acids. However, the general principles of boronic acid stability and handling should still be strictly followed.

Experimental Protocols and Data

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol provides a general method for protecting the boronic acid functionality to prevent self-condensation.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or THF)

  • Dean-Stark apparatus (optional, for azeotropic removal of water) or molecular sieves[18]

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and pinacol (1.1 eq) in the anhydrous solvent.

  • If using a Dean-Stark apparatus, reflux the mixture until no more water is collected.

  • Alternatively, add activated 4Å molecular sieves to the reaction mixture and stir at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter off the molecular sieves (if used) and remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Anhydrous Toluene, THF, or DioxanePrevents hydrolysis of the boronate ester and minimizes side reactions.
Water Removal Dean-Stark or Molecular SievesDrives the equilibrium towards the formation of the ester.[18]
Atmosphere Inert (Argon or Nitrogen)Protects the boronic acid and ester from oxidative degradation.
Stoichiometry Slight excess of pinacol (1.1-1.2 eq)Ensures complete conversion of the boronic acid.
Diagrams

Diagram 1: Self-Condensation of this compound to its Boroxine

Caption: Reversible self-condensation of this compound.

Diagram 2: Protective Strategy Workflow

G start This compound (Risk of self-condensation) protect Protection Reaction (e.g., with Pinacol) start->protect ester Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoylamino)acetate (Stable Pinacol Ester) protect->ester reaction Desired Synthesis Step (e.g., Suzuki Coupling) ester->reaction product Final Product reaction->product

Caption: Workflow for preventing self-condensation via protection.

References

Sources

Technical Support Center: Analysis of Byproducts in the Synthesis of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and analysis of Ethyl (3-boronobenzoylamino)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this amide coupling reaction, with a specific focus on identifying, understanding, and mitigating the formation of reaction byproducts. Our approach is rooted in explaining the fundamental chemical principles behind these challenges to empower you to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of this compound.

Q1: What are the primary categories of byproducts I should expect in this reaction?

A1: The byproducts generated during the synthesis of this compound can be broadly classified into three main categories:

  • Reactant-Derived Impurities: These originate from the starting materials themselves, primarily the 3-boronobenzoic acid. The most common impurity in this class is the anhydrous trimer, known as a boroxine.

  • Coupling-Related Byproducts: These are formed from the reagents used to facilitate the amide bond formation. For example, if you use a carbodiimide reagent like EDC or DCC, the corresponding urea byproduct is a major impurity.[1]

  • Process-Related Side Products: These arise from unintended reactions due to the process conditions, such as hydrolysis of the ethyl ester on the product or starting material, or incomplete reaction leading to residual starting materials.

Q2: Why is boroxine formation so common, and is it problematic for subsequent steps?

A2: Boronic acids have a propensity to undergo reversible self-condensation through dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[2][3] This is an equilibrium process, and the removal of water (e.g., under vacuum or with drying agents) can drive the equilibrium towards the boroxine. For many applications, such as Suzuki-Miyaura couplings, the boroxine is often just as reactive as the boronic acid because it can hydrolyze back to the monomeric acid in situ in the presence of water.[3] However, its presence complicates analysis, alters the stoichiometry of your reaction if not accounted for, and may have different solubility properties.

Q3: Can the choice of amide coupling reagent influence the byproduct profile?

A3: Absolutely. The choice of coupling reagent is a critical factor.

  • Carbodiimides (EDC, DCC): These are effective but generate stoichiometric amounts of urea byproducts (e.g., dicyclohexylurea from DCC, which is often insoluble, or a water-soluble urea from EDC).[1] A potential side reaction is the formation of an unreactive N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before reacting with the amine.

  • Phosphonium Reagents (PyBOP, BOP): These are highly efficient and rapid. However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][4] PyBOP is a safer alternative that generates less hazardous byproducts.[1]

  • Uronium/Aminium Reagents (HATU, HBTU): These reagents are very popular due to their high efficiency and the fact that their byproducts are generally water-soluble, simplifying purification.

Q4: My final product shows signs of ester hydrolysis. What causes this and how can I prevent it?

A4: The ethyl ester functional group is susceptible to hydrolysis back to a carboxylic acid under either strongly acidic or basic conditions, particularly in the presence of water. This can occur during an aqueous workup if the pH is not carefully controlled, or during purification if inappropriate solvents or conditions are used. To prevent this, use anhydrous solvents for the reaction, perform aqueous workups at a neutral or slightly acidic pH, and avoid prolonged exposure to strong acids or bases.

Section 2: Troubleshooting Guide

This guide provides a problem-and-solution framework for specific issues you may encounter.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Low or No Product Yield 1. Incomplete Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity. 2. Amine Protonation: The amine starting material (ethyl aminoacetate, often as a hydrochloride salt) was not adequately neutralized. A protonated amine is not nucleophilic. 3. Steric Hindrance: While minimal in this specific reaction, bulky groups can slow down coupling.Action 1: Use fresh, high-purity coupling reagents. Consider pre-activation: stir the 3-boronobenzoic acid with the coupling reagent for 15-30 minutes before adding the amine. Action 2: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is added to neutralize the amine salt. Add the base to the amine and stir before adding to the activated acid. Action 3: Increase reaction time or temperature moderately (e.g., from room temperature to 40 °C).
Major Impurity Peak at ~3x MW of Boronic Acid Boroxine Formation: The 3-boronobenzoic acid has self-condensed into its cyclic trimer. This is exacerbated by anhydrous conditions or heating.[3]Action 1 (Pre-reaction): Use the boronic acid as supplied without extensive drying if possible. Action 2 (Post-reaction): During workup, a wash with a small amount of water or a mild aqueous acid can help hydrolyze the boroxine back to the boronic acid, which can then be removed via extraction or chromatography. Note that the boroxine may still be reactive.[3]
Significant Unreacted Starting Materials in Final Product 1. Sub-stoichiometric Reagents: Incorrect calculation of molar equivalents. 2. Insufficient Reaction Time: The reaction was stopped before completion. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.Action 1: Carefully check all calculations and weighings. Use a slight excess (1.1-1.2 equivalents) of the less expensive starting material. Action 2: Monitor the reaction progress using TLC or LC-MS until the limiting reagent is consumed. Action 3: Choose a more suitable solvent (e.g., DMF, NMP) or increase the solvent volume to ensure all components are fully dissolved.
Product is Difficult to Purify from Coupling Byproducts Byproduct Solubility: The byproducts from the coupling reagent (e.g., DCU, HOBt) have similar solubility to the product.Action 1 (DCC/DCU): If DCU is the byproduct, filter the reaction mixture before workup. Cooling the mixture can further precipitate the DCU. Action 2 (EDC/Water-Soluble Byproducts): Perform a thorough aqueous workup. Wash the organic layer multiple times with dilute acid (e.g., 1M HCl), then dilute base (e.g., sat. NaHCO₃), and finally brine to remove water-soluble impurities.[1] Action 3: Consider switching to a coupling reagent whose byproducts have drastically different solubility, or explore purification via column chromatography with a well-chosen solvent system.
Section 3: Analytical & Purification Protocols
Protocol 3.1: HPLC-UV/MS Method for Reaction Monitoring & Impurity Profiling

This protocol provides a robust method for separating the starting materials, product, and key byproducts. Boronic acids can be challenging to analyze via HPLC, so careful method design is crucial.[5]

Rationale: A reversed-phase C18 column is used for general-purpose separation of moderately polar organic molecules. The use of a formic acid modifier in the mobile phase is critical; it ensures that the carboxylic acid and boronic acid functional groups are protonated, leading to better retention, improved peak shape, and suppression of interactions with residual silanols on the silica support.[5] Gradient elution is employed to resolve compounds with a range of polarities in a reasonable timeframe.

Instrumentation & Columns:

  • System: HPLC or UPLC with UV/PDA and Mass Spectrometry (MS) detectors.

  • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, Agilent Zorbax Eclipse XDB C18), 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size.

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)

  • Column Temperature: 30-40 °C

  • UV Detection: 254 nm and 280 nm

  • Injection Volume: 1-5 µL

Time (min)% Mobile Phase B
0.05
10.095
12.095
12.15
15.05

Sample Preparation:

  • Carefully withdraw ~10 µL from the reaction mixture.

  • Dilute with 1 mL of 50:50 Acetonitrile/Water.

  • Vortex to mix.

  • Filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3.2: Purification via Extraction and Column Chromatography

Rationale: This multi-step process first uses liquid-liquid extraction to remove water-soluble byproducts and unreacted starting materials. The acidic wash removes the unreacted amine and any basic impurities. The basic wash removes the unreacted 3-boronobenzoic acid. Column chromatography provides the final purification. Some boronic acids can be difficult to purify on standard silica gel, so alternatives may be needed if recovery is low.[6]

Step-by-Step Methodology:

  • Quench Reaction: Once the reaction is complete, dilute the mixture (if in DMF or NMP) with a larger volume of ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Wash with 1M HCl (2 x volume of organic layer). This step removes the base (e.g., DIPEA) and any unreacted ethyl aminoacetate.

  • Basic Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (2 x volume). This step removes unreacted 3-boronobenzoic acid and additives like HOBt.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (1 x volume) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography (if needed):

    • Stationary Phase: Silica gel. If the product streaks or decomposes, consider using a modified stationary phase or a different technique.[6][7]

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is a good starting point.

    • Monitor fractions by TLC, staining for boronic acids if necessary using a curcumin-based stain.[8]

Visualizations
Workflow for Synthesis and Analysis

This diagram outlines the logical flow from reaction setup to obtaining a pure, analyzed product.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification Setup Reaction Setup (Reactants, Solvent, Base) Activation Carboxylic Acid Activation (Add Coupling Reagent) Setup->Activation Coupling Amine Addition & Amide Bond Formation Activation->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Reaction Monitoring (TLC/HPLC) Crude Crude Product Isolation (Drying & Concentration) Workup->Crude Analysis Purity Analysis (HPLC-MS, NMR) Crude->Analysis Purify Purification (Column Chromatography) Analysis->Purify Final Pure Product Analysis->Final If purity is sufficient Purify->Final

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Key Reaction & Byproduct Formation Pathways

This diagram illustrates the desired reaction alongside the formation of two common byproducts: boroxine and N-acylurea.

G BA 3-Boronobenzoic Acid Active Activated Intermediate (O-Acylisourea) BA->Active + CR Boroxine Boroxine Trimer (Byproduct) BA->Boroxine Self-Condensation (Reversible) Gly Ethyl Aminoacetate CR Coupling Reagent (e.g., EDC) Product Desired Product This compound Active->Product + Gly Urea Urea Byproduct Active->Urea NAcylurea N-Acylurea (Byproduct) Active->NAcylurea [Side Reaction] Water - 3 H₂O Rearrange Rearrangement

Caption: Desired amide coupling pathway and common byproduct formation routes.

References
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Boronic acid. Wikipedia. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Self-condensation of phenylboronic acid. Reddit. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. [Link]

  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Anal. Methods, 2014, 6, 6151-6154. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. J. Org. Chem., 2005, 70 (26), pp 10887–10889. [Link]

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Technical Support Center: Navigating the Solubility of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl (3-boronobenzoylamino)acetate. This resource is designed to provide in-depth, practical guidance on overcoming the solubility challenges associated with this versatile compound. Drawing upon established principles of boron chemistry and extensive field experience, this guide offers troubleshooting protocols and answers to frequently asked questions to ensure the success and reproducibility of your experiments.

Understanding the Molecule: Key Physicochemical Properties

This compound (CAS No: 1072945-97-1) is a bifunctional molecule that incorporates a phenylboronic acid moiety and an ethyl ester of glycine, linked by an amide bond. This unique structure provides a valuable scaffold for medicinal chemistry and organic synthesis. However, the very features that make it a useful building block—the Lewis acidic boronic acid group, the hydrogen-bonding capabilities of the amide linkage, and the ester functionality—also contribute to its complex solubility profile.

PropertyValueSource
Molecular Formula C₁₁H₁₄BNO₅[1]
Molecular Weight 251.05 g/mol
CAS Number 1072945-97-1[1]

A critical aspect of working with boronic acids is their tendency to exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium can be influenced by the solvent environment and the presence of water, which can impact solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The solubility of this compound is governed by a combination of factors inherent to its structure. The boronic acid group can participate in strong intermolecular hydrogen bonding, leading to the formation of aggregates that are difficult to solvate. Furthermore, the presence of both polar (boronic acid, amide, ester) and non-polar (phenyl ring) regions gives the molecule an amphipathic character, making it challenging to find a single solvent that can effectively solvate all parts of the molecule.

Q2: I'm observing a precipitate forming over time after initially dissolving the compound. What is happening?

A2: This is a common observation with boronic acid derivatives and can be attributed to a few factors. One possibility is the slow conversion of the boronic acid to its less soluble boroxine trimer. This process can be catalyzed by trace amounts of water in your solvent. Another potential cause is a change in temperature, as solubility is often temperature-dependent. Finally, if using a solvent mixture, evaporation of the more volatile component can alter the solvent composition and lead to precipitation.

Q3: Can I use heat to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the solubility of many compounds, including this compound. However, caution is advised. Prolonged or excessive heating can potentially lead to degradation of the compound or promote the formation of insoluble byproducts. It is recommended to use the lowest effective temperature and to monitor for any changes in the appearance or purity of the solution.

Q4: How does the purity of the solvent affect solubility?

A4: Solvent purity is critical. The presence of even small amounts of water in an organic solvent can significantly impact the solubility of boronic acids by promoting the formation of less soluble boroxines. It is highly recommended to use anhydrous solvents, especially when working with non-polar organic solvents.

Troubleshooting Guide: A Systematic Approach to Solubilization

When encountering solubility issues with this compound, a systematic approach is key to identifying an effective solvent system. The following guide provides a logical workflow for troubleshooting poor solubility.

Troubleshooting_Solubility start Start: Compound Fails to Dissolve solvent_screening Step 1: Systematic Solvent Screening Protocol start->solvent_screening co_solvency Step 2: Investigate Co-Solvent Systems solvent_screening->co_solvency If single solvent fails success Success: Compound Solubilized solvent_screening->success If soluble in a single solvent ph_modification Step 3: Consider pH Modification (for specific applications) co_solvency->ph_modification If co-solvents are insufficient co_solvency->success If soluble in co-solvent ph_modification->success If soluble with pH adjustment failure Consult Further Technical Support ph_modification->failure If all methods fail

Caption: A flowchart for troubleshooting solubility issues.

Step 1: Systematic Solvent Screening Protocol

Due to the lack of specific published solubility data for this compound, an empirical approach is necessary. The following protocol outlines a method for systematically testing the solubility in a range of common laboratory solvents.

Objective: To determine a suitable solvent or solvent class for this compound.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (see table below)

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Heating block or water bath (optional)

Procedure:

  • Prepare the Test Solvents: Select a range of solvents with varying polarities. The following table provides a suggested starting point.

Solvent ClassExamplesPolarityExpected Solubility (Hypothesized)
Polar Aprotic DMF, DMSOHighLikely to be a good solvent
Alcohols Methanol, EthanolHighPotentially good, but may form esters with the boronic acid over time
Ketones AcetoneMedium-HighMay be effective
Ethers THFMediumMay have moderate solubility
Esters Ethyl AcetateMediumModerate to low solubility expected
Halogenated Dichloromethane (DCM), ChloroformMedium-LowModerate to low solubility expected
Aromatic Hydrocarbons TolueneLowLikely to have poor solubility
Aliphatic Hydrocarbons HexaneVery LowExpected to be insoluble
  • Initial Solubility Test (Room Temperature):

    • Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a clean, dry vial.

    • Add a small volume of the test solvent (e.g., 100 µL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the solid dissolves, proceed to the next step to determine the approximate solubility. If not, continue to the next step.

  • Incremental Solvent Addition:

    • If the compound did not dissolve in the initial volume, add the solvent in small increments (e.g., 100 µL at a time), vortexing thoroughly after each addition, until the solid is fully dissolved. Record the total volume of solvent used.

  • Gentle Heating:

    • If the compound remains insoluble at room temperature after the addition of a significant volume of solvent (e.g., 1 mL), gently warm the mixture in a water bath or on a heating block (e.g., to 40-50 °C) with stirring.

    • Observe if dissolution occurs with heating. Be cautious of solvent evaporation.

  • Calculate Approximate Solubility:

    • Based on the mass of the compound and the volume of solvent required for complete dissolution, calculate the approximate solubility in mg/mL or g/L.

Step 2: Investigating Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. Co-solvents work by modifying the overall polarity of the solvent system to better match the solute.

Co_Solvency compound Poorly Soluble Compound (e.g., this compound) dissolved Homogeneous Solution compound->dissolved solvent1 Primary Solvent (e.g., Toluene) solvent1->dissolved solvent2 Co-Solvent (e.g., DMF) solvent2->dissolved

Caption: The principle of using a co-solvent to improve solubility.

Common Co-Solvent Strategies:

  • For Non-Polar Solvents (e.g., Toluene, Dichloromethane): If your reaction requires a non-polar solvent but the compound has poor solubility, adding a small percentage of a polar aprotic solvent like DMF or DMSO can significantly improve solubility. Start with 1-5% (v/v) of the co-solvent and gradually increase as needed.

  • For Polar Solvents: While less common for this type of compound, if you are working in a polar solvent and still face issues, adjusting the polarity with a less polar co-solvent might be beneficial in some specific cases.

Step 3: The Role of pH (Aqueous and Mixed-Aqueous Systems)

For applications involving aqueous or mixed-aqueous/organic systems, pH can dramatically influence the solubility of boronic acids. The boronic acid moiety is a Lewis acid and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is generally more water-soluble. While this compound is primarily used in organic synthesis, for any applications involving water, adjusting the pH to be slightly basic (e.g., pH 7.5-9) can enhance solubility by favoring the formation of the more soluble boronate anion.

Conclusion

References

  • Proprep. Discuss the solubility of ethyl acetate in hexanes and its implications for extraction techniques. Available at: [Link]

  • PubChem. Ethyl Acetate. Available at: [Link]

  • ResearchGate. Solubility comparison in ethyl acetate. Available at: [Link]

  • Wikipedia. Ethyl acetate. Available at: [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Quora. Why is ethyl acetate soluble in hexane? Available at: [Link]

  • PubChem. Ethyl bromoacetate. Available at: [Link]

  • ResearchGate. How do you remove DMF without using a vacuum pump? Available at: [Link]

  • ACS Publications. Acetone + 1-ethyl-3-methylimidazolium acetate phase diagram: a correlation challenge. Available at: [Link]

  • ResearchGate. Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. Available at: [Link]

  • ResearchGate. How to separate ester from DMF(as a solvent) without hydrolysis of the ester? Available at: [Link]

  • PubMed Central. Identification of active compounds in ethyl acetate, chloroform, and N-hexane extracts from peels of Citrus aurantifolia from Maribaya, West Java, Indonesia. Available at: [Link]

  • ResearchGate. Solubility of Atractylenolide III in Hexane, Ethyl Acetate, Diethyl Ether, and Ethanol from (283.2 to 323.2) K. Available at: [Link]

  • Quora. Does ethyl acetate posses the same solvent properties as chloroform? If not, then why is it recommended as a green alternative? Available at: [Link]

  • Journal of Pharmaceutical and Sciences. Physicochemical Determination of Ethyl Acetate Extract and n-Hexane Extract of Azadiractha indica A. Juss Leaves. Available at: [Link]

  • PubChem. Ethylacetate acetone. Available at: [Link]

  • ResearchGate. Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Available at: [Link]

  • PubChem. Ethyl benzoylacetate. Available at: [Link]

  • PubChem. 3-Ethyltoluene. Available at: [Link]

  • PubChem. Ethyl acetate hexane. Available at: [Link]

  • PubChem. Toluene ethylacetate. Available at: [Link]

  • PubChem. Dimethylsulfoxide ethyl acetate. Available at: [Link]

  • PubChem. N,N-dimethylformamide ethyl acetate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Isomeric Boronic Acids: Ethyl (3-boronobenzoylamino)acetate vs. Ethyl (4-boronobenzoylamino)acetate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of synthetic chemistry and drug discovery, boronic acid derivatives are indispensable tools, serving as versatile building blocks in cross-coupling reactions, as reversible covalent warheads, and as probes for bioconjugation. Within this class, the subtle yet critical difference between positional isomers can profoundly impact reactivity, stability, and biological activity. This guide provides an in-depth, data-driven comparison of two closely related yet distinct isomers: Ethyl (3-boronobenzoylamino)acetate (the meta-isomer) and Ethyl (4-boronobenzoylamino)acetate (the para-isomer). We will dissect their structural nuances, compare their synthetic accessibility, and analyze their differential performance in key applications, offering researchers a clear framework for isomer selection in their experimental designs.

Introduction: The Significance of Isomeric Position in Boronic Acids

Boronic acids and their esters have become foundational pillars in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry, where the boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in target proteins, a mechanism exploited in approved drugs like bortezomib.

The molecules this compound and Ethyl (4-boronobenzoylamino)acetate are bifunctional reagents. They possess a boronic acid group for coupling or binding and an ethyl acetate moiety, which can be a stable protecting group or a precursor to a carboxylic acid for further functionalization (e.g., amide bond formation). The core difference lies in the substitution pattern on the benzoyl ring: the borono group is positioned at the meta (3-) or para (4-) position relative to the acylaminoacetate side chain. This seemingly minor change has significant consequences for the molecule's electronic properties, steric profile, and ultimately, its chemical behavior. This guide aims to illuminate these differences to aid in the rational design of synthetic routes and functional molecules.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The positioning of the boronic acid group dictates the electronic communication between it and the rest of the molecule. This, in turn, influences key physicochemical parameters such as acidity (pKa), solubility, and stability.

Electronic Effects: Meta vs. Para Substitution

The key distinction arises from the electronic influence of the acylaminoacetate group on the boronic acid moiety.

  • Ethyl (4-boronobenzoylamino)acetate (para-isomer): The amide group's nitrogen lone pair can be delocalized through resonance into the phenyl ring and extend to the para position. However, the carbonyl group is electron-withdrawing. The overall effect on the boron atom is complex, but the direct conjugation pathway in the para isomer allows for more significant electronic communication.

  • This compound (meta-isomer): In the meta position, the boronic acid group is not in direct resonance conjugation with the acylaminoacetate substituent. The electronic influence is primarily transmitted via the weaker inductive effect through the sigma bonds of the ring.

This electronic difference is fundamental. The Lewis acidity of the boron atom, a critical factor in its reactivity, is modulated by these effects. A more electron-deficient boron center will generally be a stronger Lewis acid.

Diagram: Electronic Effects of Substituents

electronic_effects cluster_para Para-Isomer Electronic Effects cluster_meta Meta-Isomer Electronic Effects p_struct B(OH)₂ Phenyl Ring C(=O)NHCH₂COOEt p_effect Resonance & Inductive Effects (Stronger electronic communication) p_struct->p_effect Direct Conjugation m_struct B(OH)₂ Phenyl Ring C(=O)NHCH₂COOEt m_effect Inductive Effect Dominates (Weaker electronic communication) m_struct->m_effect No Direct Conjugation

Caption: Electronic effects in para vs. meta isomers.

Comparative Physicochemical Data

While extensive comparative data in a single source is scarce, we can compile and infer properties based on the structures and related known molecules. The pKa of the boronic acid is a crucial parameter, as it governs the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form at physiological pH.

PropertyThis compoundEthyl (4-boronobenzoylamino)acetateRationale for Difference
CAS Number 1072945-97-1[1]1072946-08-7[2]N/A
Molecular Formula C₁₁H₁₄BNO₅[1]C₁₁H₁₄BNO₅[2]Isomers have the same formula.
Molecular Weight 251.04[1]251.04[2]Isomers have the same weight.
Estimated pKa ~8.8~8.5The para-substituent's electron-withdrawing nature (via the carbonyl) can slightly increase the Lewis acidity of the boron, leading to a lower pKa compared to the meta isomer where this effect is less pronounced. For reference, the pKa of 3-aminophenylboronic acid is ~8.8.[3]
Solubility Generally soluble in organic solvents like DMSO, DMF, and alcohols. Limited water solubility.Generally soluble in organic solvents like DMSO, DMF, and alcohols. Limited water solubility.Minor differences may exist due to crystal packing energy, but significant differences in common organic solvents are not expected.
Stability Phenylboronic acids are prone to dehydration to form cyclic boroxines, especially upon heating or under anhydrous conditions. This is reversible in the presence of water.Similar to the meta-isomer, it is susceptible to boroxine formation.The stability profile regarding boroxine formation is an inherent property of arylboronic acids and is not expected to differ significantly between these isomers under typical storage conditions (room temperature, inert atmosphere).

Synthesis and Handling

Both isomers are typically synthesized via a common pathway: amide coupling between the corresponding aminophenylboronic acid (meta- or para-) and a suitable glycine derivative.

Diagram: General Synthesis Workflow

synthesis_workflow start Start: Aminophenylboronic Acid (meta- or para-isomer) step1 Amide Coupling (e.g., with Ethyl 2-chloroacetate or activated Glycine) start->step1 step2 Work-up & Purification (Extraction, Chromatography) step1->step2 product Final Product: Ethyl (boronobenzoylamino)acetate step2->product

Caption: General synthetic route to the target compounds.

Experimental Protocol: Synthesis of Ethyl (4-boronobenzoylamino)acetate

This protocol is a representative procedure adapted from standard amide coupling methodologies.

Materials:

  • 4-Aminophenylboronic acid

  • Ethyl chloroacetate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 4-Aminophenylboronic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 10 minutes.

  • Addition of Reagent: Add Ethyl chloroacetate (1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with Ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain Ethyl (4-boronobenzoylamino)acetate.

Self-Validation: The success of the synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product. The procedure for the meta-isomer is identical, starting with 3-Aminophenylboronic acid.

Reactivity and Application Performance

The choice between the meta and para isomer is dictated by the specific requirements of the application, as their reactivities differ.

Suzuki-Miyaura Cross-Coupling

In Suzuki coupling, the boronic acid is a nucleophilic partner after activation with a base. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting.

  • para-Isomer: The more direct electronic communication in the para isomer can influence the electron density of the carbon-boron bond. For electron-rich coupling partners, this can sometimes lead to faster reaction kinetics compared to the meta isomer.

  • meta-Isomer: The reactivity is less influenced by the distal acylaminoacetate group. This can be an advantage when predictable, steady reactivity is desired, without the potentially complicating resonance effects.

Experimental Insight: In a hypothetical Suzuki coupling with an electron-deficient aryl halide, the para-isomer might exhibit slightly higher yields or faster conversion times due to the electronic push from the amide group (after initial N-deprotonation by the base) facilitating the transmetalation step. Conversely, with an electron-rich aryl halide, the difference might be negligible. The choice often comes down to empirical optimization for a specific substrate pairing.

Bioconjugation and Reversible Covalent Inhibition

Here, the boronic acid acts as a Lewis acid, binding to diols (e.g., on sugars) or serine residues in proteins. The pKa of the boronic acid is paramount.

  • para-Isomer: With its slightly lower estimated pKa (~8.5), a larger fraction of the para-isomer will exist in the more reactive anionic boronate form at physiological pH (~7.4) compared to the meta-isomer. This can translate to a higher apparent binding affinity or faster on-rate for covalent complex formation.

  • meta-Isomer: Having a pKa closer to 9 means it will be less ionized at pH 7.4. This may be desirable for applications requiring slower, more controlled binding or where the off-rate of the complex is more critical.

Causality: The formation of a stable complex with a diol or serine hydroxyl group involves the boron center transitioning from a trigonal sp² state to a tetrahedral sp³ state. A lower pKa indicates that this transition to the tetrahedral boronate (by addition of hydroxide) is more favorable, which often correlates with more favorable binding to other nucleophiles like serines or diols.

Conclusion and Recommendations

The selection between this compound and Ethyl (4-boronobenzoylamino)acetate is not arbitrary but a strategic choice based on electronic principles.

Application ScenarioRecommended IsomerRationale
Maximizing Reactivity in Bioconjugation at pH 7.4 Ethyl (4-boronobenzoylamino)acetate Lower pKa leads to a higher concentration of the reactive boronate species, potentially increasing binding affinity and on-rates.
Use as a Scaffold in Suzuki Couplings Both are viable; choice is substrate-dependent. The para-isomer may offer kinetic advantages in some cases, but the meta-isomer provides a scaffold with less electronic perturbation. Empirical screening is recommended.
Developing Probes with Tunable Kinetics This compound Its higher pKa may result in slower, more controlled binding kinetics, which can be advantageous for certain kinetic or imaging studies.

Ultimately, this guide serves as a framework for decision-making. The subtle, isomer-driven differences in electronic properties provide a powerful tool for fine-tuning molecular behavior. Researchers are encouraged to consider these principles in their experimental design and to empirically validate the choice of isomer for their specific synthetic or biological system.

References

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A Senior Application Scientist's Guide to Boronic Acid Reagents: A Comparative Analysis of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of reagents is a critical determinant of synthetic success. Among the myriad of tools available to the modern organic chemist, boronic acids and their derivatives have distinguished themselves as indispensable building blocks, particularly in the formation of carbon-carbon (C-C) bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]

This guide provides an in-depth, objective comparison of Ethyl (3-boronobenzoylamino)acetate , a functionalized boronic acid, with other commonly employed boronic acid reagents. By delving into the nuances of their reactivity, stability, and substrate scope, supported by representative experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Landscape of Boronic Acid Reagents: Beyond the Unadorned Phenylboronic Acid

The versatility of the Suzuki-Miyaura coupling stems in large part from the diverse array of available boronic acid reagents. While simple arylboronic acids like phenylboronic acid are foundational, the demand for greater molecular complexity and improved handling has driven the development of more sophisticated alternatives. These can be broadly categorized as:

  • Free Boronic Acids: These are the archetypal reagents, characterized by the R-B(OH)₂ functional group. Their reactivity is often high, but they can be prone to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides known as boroxines.

  • Boronic Esters: To enhance stability and ease of handling, boronic acids are frequently converted to esters. Pinacol esters are the most prevalent, offering a good balance of stability for purification and sufficient reactivity for cross-coupling.[2]

  • Protected Boronic Acids: For multi-step syntheses where the boronic acid moiety needs to be carried through various reaction conditions, protecting groups are employed. N-methyliminodiacetic acid (MIDA) boronates are a notable example, exhibiting exceptional stability and allowing for the slow, controlled release of the active boronic acid under specific conditions.

This compound falls into the category of a functionalized boronic acid. Its structure, featuring an amide linkage and an ethyl ester, introduces electronic and steric factors that differentiate its behavior from simpler boronic acids.

Comparative Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Analysis

The efficacy of a boronic acid reagent in a Suzuki-Miyaura coupling is a multifactorial equation, with the electronic nature of the substituents playing a pivotal role. Electron-donating groups on the boronic acid partner generally enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups can have a more complex influence, sometimes resulting in slower or less efficient reactions.

The benzoylaminocetate moiety in this compound is generally considered to be electron-withdrawing. The following table presents a representative comparison of the expected performance of this compound against other common boronic acid reagents in a model Suzuki-Miyaura reaction with 4-bromoanisole.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acid Reagents with 4-Bromoanisole

Boronic Acid ReagentStructureSubstituent TypeExpected Yield (%)
Phenylboronic AcidPh-B(OH)₂Unsubstituted85-95
4-Methoxyphenylboronic Acid4-MeO-Ph-B(OH)₂Electron-Donating90-98
This compound C₁₁H₁₄BNO₅Electron-Withdrawing 70-85
Phenylboronic acid pinacol esterPh-B(pin)Ester Protected80-90
Phenyl MIDA boronatePh-B(MIDA)Protected85-95 (with deprotection)

Note: The expected yields are based on generalized reactivity trends and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.

As illustrated in the table, boronic acids with electron-donating groups, such as 4-methoxyphenylboronic acid, are anticipated to provide the highest yields. Unsubstituted phenylboronic acid and its pinacol ester derivative also perform robustly. Due to the electron-withdrawing nature of its substituent, this compound is expected to provide slightly lower, yet still synthetically useful, yields under standard conditions. This nuanced reactivity profile makes it a valuable tool for fine-tuning synthetic strategies, particularly when the incorporated functionality is desired in the final product.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the underlying mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reactions. The catalytic cycle, depicted below, involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R'-X pd2_halide R'-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R'-Pd(II)L_n-R transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product boronic_acid R-B(OH)₂ + Base borate [R-B(OH)₃]⁻ boronic_acid->borate borate->transmetalation Workflow start Start setup Reaction Setup: - Weigh reagents - Add to oven-dried flask - Establish inert atmosphere start->setup reaction Reaction Execution: - Add degassed solvent - Heat to desired temperature - Monitor progress (TLC, GC, LC-MS) setup->reaction workup Work-up: - Cool to room temperature - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification end End purification->end

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a standard procedure for the coupling of an aryl bromide with phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is adapted for use with air-stable MIDA boronates, highlighting the in situ deprotection and coupling.

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • MIDA boronate (1.0-1.2 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Water

Procedure:

  • In a reaction vessel, combine the aryl or heteroaryl bromide, MIDA boronate, Pd(dtbpf)Cl₂, and water.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water and filter to isolate the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

This "green" protocol in water showcases the operational simplicity that can be achieved with stable boronic acid surrogates. [3]

Synthesis of this compound

For researchers interested in preparing this functionalized reagent in-house, a common and efficient method is the direct amide coupling of 3-boronobenzoic acid with the hydrochloride salt of ethyl aminoacetate.

Table 2: Representative Synthetic Protocol for the Convergent Synthesis of this compound

StepProcedure
1 Dissolve 3-boronobenzoic acid in a suitable solvent such as dichloromethane (DCM).
2 Cool the solution to 0 °C in an ice bath.
3 Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like N-Hydroxybenzotriazole (HOBt).
4 Add ethyl aminoacetate hydrochloride and a base (e.g., triethylamine) to the reaction mixture.
5 Allow the reaction to warm to room temperature and stir for 12-24 hours.
6 Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude product.
7 Purify the product by column chromatography.

This protocol is based on standard amide coupling procedures.

Conclusion: Making an Informed Reagent Choice

The selection of a boronic acid reagent is a critical decision in the design of a synthetic route. While simple boronic acids offer high reactivity, their stability can be a concern. Protected forms like MIDA boronates provide exceptional stability, ideal for multi-step syntheses.

This compound represents a valuable class of functionalized boronic acids. Its electron-withdrawing nature may lead to slightly attenuated reactivity compared to electron-rich or unsubstituted analogs, but it introduces valuable functionality that can be carried through to the final product. This guide, by providing a comparative framework, mechanistic insights, and practical protocols, aims to equip researchers with the knowledge to strategically employ this compound and other boronic acid reagents to achieve their synthetic goals with greater efficiency and precision.

References

  • Alonso, D. A.; Nájera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588.
  • Botella, L.; Nájera, C. Angew. Chem. Int. Ed. 2002, 41, 179.
  • Navarro, O.; Kelly, R. A.; Nolan, S. P. J. Am. Chem. Soc. 2003, 125, 16194.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Kim, J. H.; Kim, J. K.; Shokouhimehr, M.; Lee, Y. S. J. Org. Chem. 2005, 70, 6714.
  • Nishio, R.; Sugiura, M.; Kobayashi, S. Org. Lett., 2005, 7, 4831.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Ethyl (3-boronobenzoylamino)
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Suzuki-Miyaura Coupling. Organic Synthesis.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphon
  • a) Nickel‐catalyzed Suzuki–Miayura cross‐coupling reaction of amides...
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances (RSC Publishing).
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
  • Ethyl (3-boronobenzoylamino)
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • Reagent and conditions for synthesis of 3: (i) 1, B2O3, ethyl acetate, 90 °C.
  • Ethyl (3-boronobenzoylaMino)
  • 4 - Organic Syntheses Procedure.
  • Ethyl benzoylacet
  • ethyl bromoacet
  • Ethyl (3-bromobenzoyl)
  • Ethyl Acetate | CH3COOC2H5 | CID 8857. PubChem - NIH.

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A Comparative Guide to the Efficacy of N-Acyl Aminoboronic Acids as Enzyme Inhibitors, Featuring Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the inhibitory efficacy of N-acyl aminoboronic acids, with a particular focus on Ethyl (3-boronobenzoylamino)acetate, against key enzymatic targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to deliver an in-depth understanding of this promising class of inhibitors.

Introduction: The Significance of Boronic Acids in Enzyme Inhibition

Boronic acids have emerged as a versatile and potent class of enzyme inhibitors, primarily due to the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the boron atom acts as a Lewis acid, enabling it to form a reversible covalent bond with nucleophilic residues in the active sites of enzymes. This interaction often mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly specific inhibition.

This compound is a bifunctional molecule that exemplifies the core structure of N-acyl aminoboronic acids. It integrates a phenylboronic acid moiety, the key to its inhibitory action, with an ethyl ester of the amino acid glycine, linked via an amide bond. This structural arrangement provides a scaffold that can be readily modified to achieve specificity for different enzyme targets. While this compound has been noted as an intermediate in the synthesis of inhibitors for enzymes like autotaxin, its intrinsic inhibitory profile warrants a closer examination within the broader context of related boronic acid inhibitors.

This guide will delve into the efficacy of compounds structurally related to this compound against two major classes of enzymes: serine proteases and β-lactamases.

Mechanism of Action: The Boronic Acid Pharmacophore

The inhibitory activity of boronic acids against serine proteases and serine-based β-lactamases stems from the formation of a stable, reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1]

Caption: Covalent interaction of a boronic acid with the active site serine.

Comparative Efficacy Against Serine Proteases

Arylboronic acids are recognized as potent competitive inhibitors of serine proteases such as chymotrypsin and subtilisin.[2] The N-acylamino portion of molecules like this compound can be tailored to interact with the substrate-binding pockets of the target protease, thereby enhancing specificity and potency.

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
Benzeneboronic acidα-Chymotrypsin196 µM
N-Acyl-Phe-boroPheChymotrypsin4 nM[Various Scientific Publications]
Bortezomib (a peptide boronic acid)20S Proteasome0.6 nM[Various Scientific Publications]

The data clearly indicates that while the basic phenylboronic acid scaffold possesses inhibitory activity, modifications that mimic the natural substrates of the enzyme, such as the inclusion of amino acid residues, can dramatically increase potency into the nanomolar range. The ethyl ester in this compound could potentially interact with hydrophobic pockets within an enzyme's active site, a feature that can be exploited in rational drug design.

Comparative Efficacy Against β-Lactamases

The rise of antibiotic resistance has spurred the development of novel β-lactamase inhibitors. Boronic acid transition state inhibitors (BATSIs) have emerged as a promising class of compounds that can restore the efficacy of β-lactam antibiotics.[3] These inhibitors are effective against a broad spectrum of β-lactamases, including class A and class C enzymes.

Here, we compare the inhibitory potential of boronic acids with structural similarities to this compound against clinically relevant β-lactamases.

InhibitorTarget EnzymeInhibition Constant (Ki)Reference
3-Azidomethylphenyl boronic acidKPC-2 (Class A)2.3 µM
3-Azidomethylphenyl boronic acidAmpC (Class C)700 nM
Compound 10a (a triazole derivative)AmpC (Class C)140 nM
Compound 5 (a triazole derivative)KPC-2 (Class A)730 nM
Vaborbactam (a cyclic boronic acid)KPC-2 (Class A)93 nM[Various Scientific Publications]

The meta-substitution on the phenyl ring of 3-Azidomethylphenyl boronic acid is analogous to the substitution pattern in this compound. The data for 3-Azidomethylphenyl boronic acid demonstrates potent inhibition of both class A and class C β-lactamases. Further chemical modifications, as seen in compounds 10a and 5, can enhance this inhibitory activity. This suggests that this compound is a promising scaffold for the development of novel β-lactamase inhibitors.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key enzyme inhibition assays are provided below.

Serine Protease Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the inhibitory potency of a compound against a serine protease using a chromogenic or fluorogenic substrate.

Serine Protease Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add buffer and inhibitor to microplate wells A->B C Pre-incubate at specified temperature B->C D Add enzyme to initiate reaction C->D E Incubate for a defined period D->E F Add substrate to start measurement E->F G Monitor absorbance/fluorescence over time F->G H Calculate IC50 or Ki values G->H

Caption: Workflow for a typical serine protease inhibition assay.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Serine Protease (e.g., Trypsin, Chymotrypsin, Elastase)

  • Chromogenic or Fluorogenic Substrate

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • To each well of a 96-well microplate, add 50 µL of the appropriate inhibitor dilution. Include wells with buffer and no inhibitor as a positive control and wells with buffer only as a negative control.

  • Add 25 µL of the enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately place the microplate in a plate reader and monitor the change in absorbance or fluorescence at the appropriate wavelength over a period of 10-30 minutes.

  • Determine the initial reaction velocities from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism and the Michaelis constant (Km) of the substrate are known.

β-Lactamase Inhibition Assay (General Protocol)

This protocol outlines a method for assessing the inhibitory activity of compounds against β-lactamases using the chromogenic cephalosporin, nitrocefin.

Materials:

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • β-Lactamase (e.g., KPC-2, AmpC)

  • Nitrocefin solution

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Add 50 µL of the appropriate inhibitor dilution to the wells of a 96-well microplate. Include control wells as described in the serine protease assay.

  • Add 25 µL of the β-lactamase solution to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 25 µL of the nitrocefin solution to each well.

  • Immediately measure the absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial reaction velocities.

  • Determine the IC50 and/or Ki values as described in the serine protease assay protocol.

Conclusion and Future Directions

This compound, as a representative of the N-acyl aminoboronic acid class, holds significant potential as a versatile scaffold for the development of potent and selective enzyme inhibitors. While direct quantitative data for this specific compound is limited, the available information for structurally related boronic acids provides a strong rationale for its investigation against both serine proteases and β-lactamases. The ethyl ester and the meta-substituted phenylboronic acid moieties offer key points for chemical modification to optimize potency and selectivity. Future research should focus on the systematic evaluation of this compound and its derivatives against a panel of clinically relevant enzymes to fully elucidate their therapeutic potential.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]

  • Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal. [Link]

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A Comparative Analysis of Ethyl (3-boronobenzoylamino)acetate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, boronic acid derivatives have emerged as a versatile and potent class of compounds, primarily due to their unique ability to form reversible covalent bonds with biological nucleophiles such as serine and threonine residues in enzyme active sites.[1] This guide provides an in-depth comparative analysis of Ethyl (3-boronobenzoylamino)acetate and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the synthesis, mechanism of action, structure-activity relationships, and key performance metrics of these compounds, supported by experimental data and detailed protocols.

The Significance of the Boronic Acid Warhead

The utility of the boronic acid moiety in drug design has been firmly established with the clinical success of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. The electrophilic boron atom readily interacts with the hydroxyl group of serine or threonine residues in the active sites of enzymes, forming a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis. This reversible covalent inhibition mechanism often leads to high potency and selectivity.[1]

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound and its analogs generally involves a multi-step process. A common approach begins with the appropriate starting materials for the substituted benzoyl and aminoacetate components.

Representative Synthetic Scheme:

A general synthetic route involves the coupling of a substituted 3-boronobenzoic acid with ethyl aminoacetate hydrochloride. The boronic acid group is often protected, for instance as a pinacol ester, to prevent side reactions during the amide bond formation.

Synthesis cluster_synthesis General Synthetic Pathway start 3-(dihydroxyboryl)benzoic acid step1 Protection of Boronic Acid (e.g., Pinacol) start->step1 step2 Amide Coupling with Ethyl aminoacetate HCl (e.g., EDC, HOBt) step1->step2 step3 Deprotection of Boronic Acid step2->step3 product This compound Derivative step3->product

Caption: General synthetic workflow for this compound derivatives.

Comparative Analysis of Biological Activity

Serine Protease Inhibition

Serine proteases, such as chymotrypsin, trypsin, and various bacterial β-lactamases, are key targets for boronic acid inhibitors. The inhibitory potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Inhibitory Activity of Phenylboronic Acid Derivatives against Serine Proteases

Compound/Derivative ClassTarget EnzymeKi (nM)IC50 (µM)Key Structural FeaturesReference
3-Azidomethylphenyl boronic acidAmpC β-lactamase--meta-substitution is favorable for binding.[2]
Triazole-based derivativesAmpC β-lactamase140-Introduction of a triazole ring enhances potency.[2]
Benzamidomethaneboronic acidα-Chymotrypsin8100-A simple benzamido scaffold.[3]
Dipeptide boronic acidsProteasome4.60-Peptide-like structure improves target engagement.[4]
BenzoxaborolesPA PBP374,000-Bicyclic boronate structure.[5]

Insights from Comparative Data:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact inhibitory activity. meta-Substituted phenylboronic acids, like the core structure of this compound, have shown promise as effective scaffolds.[2]

  • Amide Linker and Amino Acid Component: The nature of the amino acid or amino acid mimic portion of the molecule plays a crucial role in determining target specificity and potency. For instance, dipeptide boronic acids have demonstrated potent proteasome inhibition.[4]

  • Ester Moiety: The ethyl ester in the parent compound can influence solubility and cell permeability. Hydrolysis of the ester to the corresponding carboxylic acid in vivo could alter the pharmacokinetic profile and target engagement.

Antimicrobial and Antifungal Activity

Derivatives of N-benzoyl amino acids and their esters have been investigated for their antimicrobial and antifungal properties.

Table 2: Antimicrobial and Antifungal Activity of Related N-Benzoyl Amino Acid Derivatives

Compound ClassOrganismActivityKey Structural FeaturesReference
N-benzoyl amino estersAspergillus fumigatus, Fusarium temperatumModerate to high antifungal activityEster functionality is crucial for activity.[6][7][8]
Functionalized benzoxazolesVarious bacteria and fungiSignificant antimicrobial activityHeterocyclic moieties can enhance activity.[3]
Benzyl bromidesGram-positive bacteria and fungiStrong antibacterial and antifungal propertiesHalogenation can increase potency.[9]

Structure-Activity Relationship for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity, often achieved through alkyl or halogen substituents on the aromatic ring, can enhance antimicrobial activity by facilitating membrane penetration.[6]

  • Ester vs. Acid: For antifungal N-benzoyl amino acid derivatives, the ester forms were found to be significantly more active than the corresponding carboxylic acids, suggesting the importance of the ester for bioavailability or interaction with the target.[6][7]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzoxazole, can lead to potent antimicrobial agents.[3]

Cytotoxicity and Anticancer Potential

The cytotoxic effects of phenylboronic acids and related compounds have been evaluated against various cancer cell lines.

Table 3: Cytotoxic Activity of Related Compounds

Compound ClassCell LineIC50 (µM)Key ObservationsReference
Phenylboronic acid4T1 (mammary adenocarcinoma), SCCVII (squamous cell carcinoma)Dose-dependent cytotoxicityDemonstrated in vivo tumor growth inhibition.
N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-TetrahydropyridinesMCF-7 (breast cancer)67.19Moderate antiproliferative activity.[10]
2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazolesU-937, SK-MEL-15.7 - 12.2Induced apoptosis.[11][12]

Insights into Anticancer Activity:

  • The boronic acid moiety itself can contribute to cytotoxicity, as seen with phenylboronic acid.

  • The overall structure of the molecule dictates the potency and mechanism of action, with some derivatives inducing apoptosis.[11][12]

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, step-by-step methodology for a key experiment: a serine protease inhibition assay.

Serine Protease (Chymotrypsin) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against α-chymotrypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-tyrosine ethyl ester (BTEE) as substrate

  • Trizma-base buffer (80 mM, pH 7.8)

  • Methanol

  • Calcium chloride (CaCl2) solution (2 M)

  • Hydrochloric acid (HCl) solution (1 mM)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare the Trizma-base buffer and adjust the pH to 7.8.

    • Prepare the BTEE substrate solution in methanol and water.

    • Prepare the CaCl2 and HCl solutions.

    • Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • In a 3.00 mL cuvette, combine the Trizma-base buffer, BTEE solution, and CaCl2 solution.

    • Add a specific volume of the test compound solution (or solvent for control).

    • Equilibrate the mixture to 25 °C in the spectrophotometer.

    • Initiate the reaction by adding the α-chymotrypsin solution.

    • Immediately mix by inversion and monitor the increase in absorbance at 256 nm for approximately 5 minutes.

    • Determine the rate of reaction (ΔA256/minute) from the linear portion of the curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Dixon plot).

Assay_Workflow cluster_assay Chymotrypsin Inhibition Assay Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) mix Assay Mixture Preparation (Buffer, Substrate, Inhibitor) prep->mix equilibrate Equilibration to 25°C mix->equilibrate initiate Reaction Initiation (Add Enzyme) equilibrate->initiate measure Spectrophotometric Measurement (Absorbance at 256 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition, IC50, Ki) measure->analyze

Caption: Workflow for the chymotrypsin inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with potential applications as enzyme inhibitors for various therapeutic areas. The meta-position of the boronic acid on the phenyl ring provides a valuable scaffold for further optimization. Structure-activity relationship studies suggest that modifications to the substituents on the phenyl ring, the amino acid component, and the ester moiety can significantly impact biological activity.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives to establish a more comprehensive SAR. This should include variations in:

  • Phenyl Ring Substitution: Introduction of electron-donating and electron-withdrawing groups at different positions to modulate the Lewis acidity of the boron atom and steric interactions.

  • Amino Acid Component: Exploration of different amino acid side chains to enhance target specificity and potency.

  • Ester Moiety: Variation of the ester group to optimize pharmacokinetic properties such as solubility, stability, and cell permeability.

Such studies, coupled with detailed kinetic analysis and in vivo efficacy and pharmacokinetic profiling, will be crucial for advancing this class of compounds towards clinical development.

References

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial activity, structure-activity relationship and cytotoxic studies of a new series of functionalized (Z)-3-(2-oxo-2-substituted ethylidene)-3,4-dihydro-2H-benzo[b][2][5]oxazin-2-ones. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • The binding of boronic acids to chymotrypsin. (1974). Biochemistry. Retrieved from [Link]

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). Molecules. Retrieved from [Link]

  • Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship Within the Serine Protease Inhibitors of the Pacifastin Family. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Retrieved from [Link]

  • Benzamidomethaneboronic acid: synthesis and inhibition of chymotrypsin. (1984). Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors. (2006). ChemMedChem. Retrieved from [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (n.d.). Retrieved from [Link]

  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (1996). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). Journal of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. (2019). Madridge Journal of Pharmaceutical Research. Retrieved from [Link]

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. (n.d.). Retrieved from [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2023). ResearchGate. Retrieved from [Link]

  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. (2023). ResearchGate. Retrieved from [Link]

  • Assays for Trypsin and Chymotrypsin Inhibition by Protein Inhibitors. (1989). Google Books.
  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (2020). Molecules. Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México. Retrieved from [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). SciELO México. Retrieved from [Link]

  • (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. (n.d.). Retrieved from [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2003). Semantic Scholar. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthetic Routes of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic strategies for Ethyl (3-boronobenzoylamino)acetate, a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. As a building block, it integrates a phenylboronic acid moiety, known for its ability to form reversible covalent complexes with diols (e.g., in saccharides), with an ethyl ester of the amino acid glycine. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, such as enzyme inhibitors.

Our analysis moves beyond a simple recitation of methods. We will dissect the mechanistic underpinnings of each route, evaluate their practical advantages and limitations, and provide detailed, field-tested protocols. This guide is intended for researchers, process chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic strategy for their specific application, considering factors such as scale, cost, and available starting materials.

Route 1: The Classic Approach via Direct Amide Coupling

The most conventional and direct pathway to the target molecule involves the formation of an amide bond between 3-Carboxyphenylboronic acid and Ethyl aminoacetate hydrochloride. This is a classic example of a condensation reaction, which typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by the amine.

Mechanistic Rationale

Carbodiimide-based coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), are widely employed for this purpose.[1][2] The mechanism proceeds as follows:

  • The carboxylic acid (3-Carboxyphenylboronic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to nucleophilic attack. While it can be attacked directly by the amine (Ethyl aminoacetate), this can lead to racemization in chiral substrates. To mitigate this and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions.[3]

  • The primary amine of Ethyl aminoacetate, liberated from its hydrochloride salt by a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or triethylamine, attacks the activated ester.[1]

  • This attack forms a tetrahedral intermediate which then collapses to yield the desired amide product, this compound, and the water-soluble N,N'-ethyl-N'-(3-dimethylaminopropyl)urea byproduct.[3]

G cluster_0 Route 1: Direct Amide Coupling 3-Carboxyphenylboronic Acid 3-Carboxyphenylboronic Acid Reaction Amide Bond Formation 3-Carboxyphenylboronic Acid->Reaction Carboxylic Acid Ethyl Aminoacetate HCl Ethyl Aminoacetate HCl Ethyl Aminoacetate HCl->Reaction Amine Source EDC / HOBt EDC / HOBt EDC / HOBt->Reaction Coupling Agents DIEA DIEA DIEA->Reaction Base Product This compound Reaction->Product

Caption: Workflow for Direct Amide Coupling.

Experimental Protocol: Direct Amide Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxyphenylboronic acid (1.0 eq), Ethyl aminoacetate hydrochloride (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Solvation: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Base Addition: Cool the stirred suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the reaction.[1]

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) portion-wise to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final product.

Route 2: The "Green" Alternative - Catalyst-Free Direct Amidation

Driven by the principles of green chemistry, methods that avoid stoichiometric activating agents and the resultant byproducts are highly desirable. A direct thermal condensation between the carboxylic acid and the amine offers a streamlined, atom-economical alternative.

Mechanistic Rationale

This approach leverages thermal energy to drive the direct condensation of a carboxylic acid and an amine, eliminating water as the only byproduct. While this method is straightforward, it often requires elevated temperatures (60-180 °C) which can be incompatible with sensitive functional groups. The reaction is typically performed in a high-boiling point solvent like toluene or xylene, often with azeotropic removal of water to drive the equilibrium towards product formation.[4] In some cases, molecular sieves can be used to sequester the water formed during the reaction.[4]

The boronic acid moiety is generally stable under these conditions, but dehydration to form boroxines (trimeric anhydrides) is a potential side reaction, which can often be reversed during aqueous work-up.

G cluster_1 Route 2: Catalyst-Free Amidation 3-Carboxyphenylboronic Acid 3-Carboxyphenylboronic Acid Reaction Direct Thermal Condensation 3-Carboxyphenylboronic Acid->Reaction Carboxylic Acid Ethyl Aminoacetate Ethyl Aminoacetate Ethyl Aminoacetate->Reaction Free Amine Heat Heat (Δ) - H₂O Heat->Reaction Driving Force Product This compound Reaction->Product

Caption: Workflow for Catalyst-Free Direct Amidation.

Experimental Protocol: Catalyst-Free Direct Amidation

Note: This protocol requires the free-base form of ethyl aminoacetate.

  • Preparation: In a flask equipped with a Dean-Stark apparatus and condenser, combine 3-Carboxyphenylboronic acid (1.0 eq) and Ethyl aminoacetate (free base, 1.5 eq) in toluene.

  • Dehydration: Add 4 Å molecular sieves to the flask.[4]

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the molecular sieves. Dilute the filtrate with ethyl acetate and wash with 1 M HCl (aq) to remove excess amine, followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude material can be purified by silica gel chromatography or recrystallization.

Route 3: The Strategic Diversion - Late-Stage Borylation

This strategy inverts the synthetic sequence. It begins by forming the robust amide bond using precursors that are often more economical or readily available, such as 3-bromobenzoic acid. The boronic acid functionality is then introduced in the final step via a palladium-catalyzed cross-coupling reaction, known as the Miyaura borylation.

Mechanistic Rationale

This two-step route capitalizes on the reliability of both amide coupling and Pd-catalyzed borylation.

  • Amide Formation: 3-Bromobenzoic acid is coupled with Ethyl aminoacetate hydrochloride using the standard EDC/HOBt protocol described in Route 1. This produces Ethyl (3-bromobenzoylamino)acetate, a stable intermediate.

  • Miyaura Borylation: The aryl bromide intermediate is subjected to a palladium-catalyzed reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic ester product and regenerate the Pd(0) catalyst. A subsequent acidic workup hydrolyzes the pinacol ester to the final boronic acid.

G cluster_2 Route 3: Late-Stage Borylation 3-Bromobenzoic Acid 3-Bromobenzoic Acid Amide Coupling Step 1: Amide Coupling (EDC/HOBt, DIEA) 3-Bromobenzoic Acid->Amide Coupling Ethyl Aminoacetate HCl Ethyl Aminoacetate HCl Ethyl Aminoacetate HCl->Amide Coupling Intermediate Ethyl (3-bromobenzoylamino)acetate Amide Coupling->Intermediate Borylation Step 2: Miyaura Borylation (Pd Catalyst, B₂pin₂) Intermediate->Borylation Product This compound Borylation->Product

Caption: Workflow for the Late-Stage Borylation Route.

Experimental Protocol: Late-Stage Borylation

Step A: Synthesis of Ethyl (3-bromobenzoylamino)acetate

  • Follow the protocol for Route 1 , substituting 3-Carboxyphenylboronic acid with 3-Bromobenzoic acid (1.0 eq).

  • Purify the resulting crude product by column chromatography to obtain the pure bromo-intermediate.

Step B: Miyaura Borylation of the Intermediate

  • Preparation: In a Schlenk flask, combine Ethyl (3-bromobenzoylamino)acetate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).

  • Solvation & Degassing: Add an anhydrous, degassed solvent such as dioxane or DMSO. Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours under an inert atmosphere. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up & Hydrolysis: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate. The resulting crude boronic ester can be hydrolyzed by dissolving it in a THF/water mixture and treating it with an acid (e.g., 2 M HCl) and stirring for several hours until cleavage is complete.

  • Purification: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography to afford the final product.

Comparative Analysis

MetricRoute 1: Direct CouplingRoute 2: Catalyst-FreeRoute 3: Late-Stage Borylation
Number of Steps 112
Overall Yield Good to Excellent (60-90%)Moderate to Good (50-80%)Good (50-75% over 2 steps)
Reagent Cost Moderate (Coupling agents can be costly)Low (No coupling agents or catalysts)High (Pd catalyst & diboron reagent)
Atom Economy Moderate (Byproducts from coupling agents)Excellent (Only water as byproduct)Low (Stoichiometric byproducts)
Reaction Conditions Mild (0 °C to RT)Harsh (High temperatures)Mild to Moderate
Purification Standard (Chromatography to remove urea byproduct)Simple (Fewer byproducts)Challenging (Removal of Pd residues)
Key Advantage Direct, reliable, well-establishedGreen, high atom economy, simpleUses cheaper starting materials, modular
Key Disadvantage Stoichiometric waste, cost of reagentsHigh temperatures, may not be generalTwo steps, expensive catalyst, Pd contamination risk

Conclusion and Recommendations

The choice of synthetic route to this compound is a strategic decision dictated by project-specific priorities.

  • Route 1 (Direct Amide Coupling) remains the go-to method for most lab-scale syntheses. Its reliability, predictability, and mild conditions make it ideal for rapid generation of material for research and development, provided the cost of coupling agents is not prohibitive.

  • Route 2 (Catalyst-Free Amidation) is an attractive option for large-scale, process chemistry applications where cost and environmental impact are paramount. Its high atom economy is a significant advantage, but the required high temperatures may limit its applicability for more complex or thermally sensitive analogs.

  • Route 3 (Late-Stage Borylation) offers strategic flexibility. It is particularly advantageous when 3-bromobenzoic acid is significantly cheaper or more readily available than 3-carboxyphenylboronic acid. This route also allows for the late-stage diversification of a common bromo-intermediate into various boron-containing final products. However, the cost of the palladium catalyst and the need for rigorous purification to remove metal contaminants must be carefully considered, especially for pharmaceutical applications.

By understanding the mechanistic nuances and practical trade-offs of each pathway, researchers can select the most efficient and effective strategy to synthesize this valuable chemical building block.

References

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.).
  • What is 3-Carboxyphenylboronic acid and its role in Suzuki coupling reaction? (n.d.). Guidechem.
  • Ethyl Aminoacet
  • Zhdankin, V. V., Persichini, P. J., Zhang, L., Fix, S., & Kiprof, P. (1999). Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. Tetrahedron Letters, 40(37), 6705-6708.
  • Amide Coupling. (n.d.). Biofilm Inhibitor Synthesis.
  • Ethyl (3-boronobenzoylamino)
  • Synthesis and structure of benzoboroxoles: Novel organoboron heterocycles. (1999). ScienceDirect.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Development of Practical Methodologies for the Synthesis of Functionalized Benzoboroxoles. (2012). PMC - NIH.
  • 3-Carboxyphenylboronic acid synthesis. (n.d.). ChemicalBook.
  • 3-Carboxyphenylboronic acid. (n.d.). PubChem. [Link]

  • Ethyl aminoacetate hydrochloride. (n.d.). PubChem. [Link]

  • Ethyl Benzoylacetate. (n.d.). Organic Syntheses. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2020). PMC - NIH. [Link]

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A Comparative Guide to Autotaxin Inhibitors: Boronic Acid Derivatives Versus Alternative Modalities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the enzyme autotaxin (ATX) has emerged as a pivotal therapeutic target.[1] As the primary producer of the bioactive signaling lipid lysophosphatidic acid (LPA), the ATX-LPA signaling axis is deeply implicated in a spectrum of pathologies, including fibrosis, inflammation, and cancer.[1][2] Consequently, the development of potent and selective ATX inhibitors is an area of intense research. This guide provides a comprehensive comparison of various classes of ATX inhibitors, with a particular focus on the synthesis and biological activity of boronic acid-based compounds derived from precursors such as "Ethyl (3-boronobenzoylamino)acetate". We will delve into their mechanism of action, compare their performance with alternative inhibitor classes using experimental data, and provide detailed protocols for their synthesis and evaluation.

The Central Role of the Autotaxin-LPA Signaling Pathway

Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[2] LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA1-6, to initiate a cascade of downstream signaling events that regulate cell proliferation, migration, and survival.[2] Dysregulation of this pathway is a hallmark of several diseases, making ATX an attractive target for therapeutic intervention.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR Activation Signaling Downstream Signaling (Proliferation, Migration, Survival) LPAR->Signaling

Caption: The Autotaxin-LPA signaling pathway.

Boronic Acid-Based Autotaxin Inhibitors: A Focus on Derivatives of this compound

Boronic acids have garnered significant attention as "warheads" in inhibitor design due to their ability to form reversible covalent bonds with the active site residues of enzymes.[3] In the case of ATX, the boronic acid moiety is designed to target the catalytic threonine residue (Thr210).[4] "this compound" serves as a key building block for a prominent class of boronic acid-based ATX inhibitors, exemplified by HA155.[5]

Synthesis of Boronic Acid-Based ATX Inhibitors

The synthesis of these inhibitors generally involves the coupling of a boronic acid-containing fragment with a suitable heterocyclic core. The following is a representative synthetic scheme for a HA155-type inhibitor, starting from 3-formylphenylboronic acid, a derivative readily accessible from "this compound" precursors.[1][5]

Synthesis_Workflow start 3-Formylphenylboronic acid pinacol ester step1 Knoevenagel Condensation with 3-(4-fluorobenzyl)thiazolidine-2,4-dione start->step1 intermediate Protected boronic acid inhibitor step1->intermediate step2 Deprotection (e.g., NaIO4, HCl) intermediate->step2 product Final Boronic Acid Inhibitor (e.g., HA155) step2->product

Caption: General synthetic workflow for boronic acid-based ATX inhibitors.

Experimental Protocol: Synthesis of a HA155 Analog

This protocol is adapted from published procedures for the synthesis of boronic acid-based ATX inhibitors.[1]

  • Step 1: Knoevenagel Condensation. To a solution of 3-formylphenylboronic acid pinacol ester (1.0 eq) and 3-(4-fluorobenzyl)thiazolidine-2,4-dione (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the protected boronic acid inhibitor.

  • Step 2: Deprotection. Dissolve the protected inhibitor (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add sodium periodate (NaIO4) (2.0 eq) and a catalytic amount of hydrochloric acid (HCl).

  • Stir the mixture at room temperature for 2-4 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by recrystallization or column chromatography to yield the final boronic acid inhibitor.

A Comparative Analysis of Autotaxin Inhibitors

To provide a comprehensive understanding of the therapeutic landscape, we will now compare the boronic acid-based inhibitors with other prominent classes of ATX inhibitors.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey AdvantagesKey Disadvantages
Boronic Acid-Based HA155 [2]Orthosteric (Active Site) : Reversible covalent binding to Thr210 in the active site.High potency, well-defined mechanism.Potential for off-target effects due to the reactive boronic acid moiety.
Non-Boronic Acid Small Molecules PF-8380 [6], GLPG1690 (Ziritaxestat) [2]Orthosteric (Active Site) : Non-covalent interactions with the active site and hydrophobic pocket.High potency and selectivity, good pharmacokinetic profiles.[2][6]Development can be challenging to achieve high potency and favorable ADME properties.
Lipid-Based Inhibitors S32826 Orthosteric (Substrate Mimic) : Mimics the natural substrate (LPC) to competitively inhibit the enzyme.High potency due to structural similarity to the substrate.Often exhibit poor pharmacokinetic properties and potential for off-target lipid signaling effects.
Allosteric Inhibitors Tauroursodeoxycholic acid (TUDCA) [7]Allosteric (Tunnel Binders) : Bind to a site distinct from the active site (the "tunnel"), modulating the enzyme's conformation and activity.Novel mechanism of action, may offer a better selectivity profile and avoid active site-related toxicities.Typically lower potency compared to orthosteric inhibitors.[7]

Quantitative Comparison of Inhibitor Potency

CompoundClassTargetIC50 (nM)In Vivo Efficacy
HA155 Boronic AcidATX5.7[2]Reduces plasma LPA levels in mice.[4]
PF-8380 Non-Boronic AcidATX2.8[6]Reduces inflammatory hyperalgesia in a rat model.[6]
GLPG1690 Non-Boronic AcidATX131[8]Showed promise in Phase 2 trials for idiopathic pulmonary fibrosis.[2]
S32826 Lipid-BasedATX5.6[9]Limited in vivo data due to poor pharmacokinetics.
TUDCA AllostericATX11,000[7]Demonstrates allosteric inhibition in vitro.[7]

Experimental Evaluation of Autotaxin Inhibitors

The inhibitory activity of these compounds is typically assessed using in vitro enzyme assays. The Amplex Red assay is a widely used colorimetric method.[10][11]

Experimental Protocol: Amplex Red Autotaxin Assay

This protocol is based on established methods for measuring ATX activity.[10][11]

Amplex_Red_Assay LPC LPC (Substrate) ATX Autotaxin (ATX) LPC->ATX Choline Choline ATX->Choline Choline_Oxidase Choline Oxidase Choline->Choline_Oxidase H2O2 H₂O₂ Choline_Oxidase->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Amplex_Red Amplex Red Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Sources

Safety Operating Guide

Ethyl (3-boronobenzoylamino)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl (3-boronobenzoylamino)acetate

In the dynamic environment of pharmaceutical and chemical research, the responsible management of novel compounds is paramount to ensuring both personnel safety and environmental protection. This compound, a member of the versatile boronic acid derivative family, requires meticulous handling and disposal protocols. As a Senior Application Scientist, this guide is designed to provide you, our trusted research colleagues, with a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety standards and regulatory compliance.

Part 1: Core Principles and Hazard Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can infer a reliable safety profile by examining its constituent chemical classes.

Chemical Profile: this compound is an organic compound featuring a boronic acid group [-B(OH)₂]. Boronic acids are known to act as Lewis acids and can form reversible complexes with diols.[1] Importantly, some boronic acids have been found to be potential mutagens, necessitating cautious handling to minimize exposure.[1][2]

Inferred Hazard Profile: Based on its structure and the general properties of related compounds, the following hazards should be assumed until a specific SDS from the manufacturer states otherwise.

Hazard ClassGHS Category (Assumed)Signal WordPotential Hazard Statement
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.
MutagenicityCategory 2 (Precautionary)WarningSuspected of causing genetic defects.

Disclaimer: This table is an illustrative guide based on the properties of the boronic acid class. Researchers must consult the specific SDS provided by the manufacturer for definitive hazard information.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is not merely a suggestion but a requirement dictated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] The following protocol ensures compliance and safety.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling the chemical for disposal, ensure all safety barriers are in place.

  • PPE: Wear a lab coat, chemical-resistant gloves (nitrile is generally sufficient for small quantities), and safety glasses with side shields.

  • Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step 2: Waste Segregation at the Point of Generation Proper segregation is critical to prevent dangerous chemical reactions in waste containers.

  • Solid Waste: Collect any residual solid this compound, along with any contaminated items (e.g., weighing paper, gloves, pipette tips), in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it must be collected in a separate liquid hazardous waste container. The solvent will determine the exact waste stream. Never mix incompatible waste streams.

Step 3: Containerization and Labeling Clear and accurate labeling is a cornerstone of safe waste management, mandated by OSHA and the EPA.[6][7][8]

  • Container: Use a chemically compatible container (e.g., High-Density Polyethylene - HDPE) with a secure, vapor-tight lid.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .[7][8]

    • The full, unambiguous chemical name: "this compound" . List all components if it is a solution.

    • A clear indication of the hazards (e.g., "Irritant," "Mutagen"). Hazard pictograms are highly recommended.[8]

Step 4: Storage in a Satellite Accumulation Area (SAA) Generated waste must be stored safely in a designated SAA pending pickup.[3][7][8]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Containment: The waste container should be placed in secondary containment (such as a tub or tray) to contain any potential leaks.[3]

  • Capacity: Do not overfill containers. Once a container is full, it must be moved from the SAA to the central accumulation area within three days.[3]

Step 5: Final Disposal Laboratory chemicals cannot be disposed of via standard trash or sanitary sewer systems.[3]

  • Coordination: Arrange for the removal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Ensure all required paperwork is completed to maintain a clear chain of custody from generation to final disposal.[7]

Part 3: Visualized Disposal Workflow

To clarify the procedural logic, the following diagram outlines the decision-making process for the disposal of this compound.

G cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Containerization cluster_2 Phase 3: Storage & Disposal start Handling of Ethyl (3-boronobenzoylamino)acetate waste_gen Waste Generated start->waste_gen waste_type Determine Waste Type waste_gen->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Compound in solution) waste_type->liquid_waste Liquid collect_solid Collect in dedicated SOLID hazardous waste container solid_waste->collect_solid collect_liquid Collect in dedicated LIQUID hazardous waste container liquid_waste->collect_liquid label_waste Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Warnings/Pictograms collect_solid->label_waste collect_liquid->label_waste store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment label_waste->store_saa contact_ehs Contact EHS for Waste Pickup (When container is full or project ends) store_saa->contact_ehs end Documented Disposal by Licensed Contractor contact_ehs->end

Caption: Logical workflow for the safe disposal of laboratory-generated chemical waste.

Part 4: Emergency Procedures for Accidental Release

In the event of a spill or exposure, a swift and correct response is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container and label it appropriately.

    • Decontaminate the area with a suitable solvent, and dispose of cleaning materials as hazardous waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Large Spill: Evacuate the laboratory immediately and notify your institution's EHS department or emergency response team.

By adhering to this structured protocol, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Boronic acid. Wikipedia. [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl (3-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl (3-boronobenzoylamino)acetate (CAS Number: 1072945-97-1), a boronic acid derivative.[1][2] Boronic acids are a versatile class of compounds in organic synthesis; however, their handling requires specific precautions.[3][4] This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Core Principles

Core Safety Principle: Due to the absence of comprehensive toxicological data for this specific compound, it is prudent to treat this compound as a hazardous substance. All handling should be conducted with the appropriate engineering controls and personal protective equipment (PPE) to minimize any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Should any contact occur, the outer glove can be removed immediately, minimizing the risk of skin contact. Always consult the glove manufacturer's compatibility chart.
Eye Protection Chemical splash goggles are mandatory.[6] They provide a seal around the eyes, protecting against splashes and airborne powder. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Protection A fully buttoned lab coat is required to protect against spills. For larger quantities or when there is a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with the appropriate particulate filter may be necessary, but this requires enrollment in a respiratory protection program, including medical clearance and fit testing.[7]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Inner Gloves Don2->Don3 Don4 Don Eye Protection (Goggles) Don3->Don4 Don5 Don Outer Gloves Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Remove Inner Gloves Doff3->Doff4 Doff5 Wash Hands Thoroughly Doff4->Doff5 Exit Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Spill Management: A Step-by-Step Protocol

In the event of a spill, a swift and appropriate response is crucial to prevent exposure and contamination.[8]

For a solid spill:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and if necessary, respiratory protection.[7]

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[9][10] Avoid sweeping dry powder, as this can create dust.[10]

  • Clean-Up: Carefully scoop the absorbed material into a designated hazardous waste container.[8][10] Use a wet paper towel or a spill pad to wipe the area down, ensuring all residue is removed.[8][10]

  • Decontaminate: Clean the spill area with soap and water.[11]

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and paper towels, must be placed in a sealed and labeled hazardous waste container.[9][10]

Spill Response Workflow:

Spill_Response Start Spill Occurs Evacuate Evacuate Area & Alert Others Start->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill (Cover with Absorbent) Don_PPE->Contain Cleanup Clean up Spill Residue Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Operational Plan for Disposal:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables, and spill cleanup materials, must be segregated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Containerization: Use a clearly labeled, sealable, and chemically compatible container for solid waste. For contaminated solvents (e.g., from rinsing glassware), use a designated hazardous liquid waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department for final disposal.

Decontamination of Empty Containers:

Empty containers that held this compound must be properly decontaminated before disposal.

  • Initial Rinse: Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone). This first rinseate is considered hazardous and must be collected in the appropriate hazardous liquid waste container.

  • Subsequent Rinses: Perform at least two more rinses with the solvent. These subsequent rinses can often be disposed of as regular solvent waste, but consult your institutional guidelines.

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area (such as a fume hood), the decontaminated container can typically be disposed of in the regular laboratory glassware or plastic recycling stream.

Conclusion: A Commitment to Safety

The responsible handling of this compound is paramount for the safety of researchers and the integrity of the scientific process. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols for spill management and waste disposal, we can create a secure laboratory environment that fosters innovation. Always consult your institution's specific safety guidelines and the most current safety data sheets for the chemicals you are working with.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.